Product packaging for 4-Methylpyridine N-oxide(Cat. No.:CAS No. 1003-67-4)

4-Methylpyridine N-oxide

Cat. No.: B094516
CAS No.: 1003-67-4
M. Wt: 109.13 g/mol
InChI Key: IWYYIZOHWPCALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylpyridine N-Oxide (CAS 1003-67-4) is a high-purity, solid heterocyclic compound of significant interest in chemical and pharmaceutical research. Its molecular structure has been determined to possess Cs symmetry with a planar pyridine ring, and the presence of the electron-donating methyl group at the 4-position influences its electronic properties, notably resulting in an increased N→O bond length compared to the unsubstituted pyridine N-oxide . This compound serves as a versatile precursor and ligand in scientific investigations. In coordination chemistry, it acts as a Lewis base, forming complexes with metals like tin(II), where its bonding mode (either μ₁ or μ₂) can lead to distinct molecular structures or one-dimensional coordination polymers, significantly influencing the resulting complex's geometry and supramolecular features . The biological relevance of pyridine N-oxide derivatives is pronounced, with studies linking them to bactericidal, analgesic, anticonvulsant, antifungal, and antimicrobial activities . Their biochemical activity is often considered a result of complexation with metalloporphyrins in living organisms . This product is provided as a white to light yellow powder or crystal with a melting point of 182-186 °C and a minimum purity of 98.0% (GC) . It is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this hygroscopic compound with appropriate personal protective equipment, as it may cause skin and serious eye irritation . Store in a cool, dark place under inert gas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B094516 4-Methylpyridine N-oxide CAS No. 1003-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYYIZOHWPCALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061393
Record name Pyridine, 4-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name 4-Picoline N-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20086
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.05 [mmHg]
Record name 4-Picoline N-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20086
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1003-67-4
Record name Pyridine, 4-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Picoline N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Picoline N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-methyl-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 4-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLPYRIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIY3009LEH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylpyridine N-oxide from 4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methylpyridine N-oxide, also known as 4-Picoline N-oxide, from its precursor 4-picoline. This compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathway and general experimental workflow.

Introduction

This compound is a versatile heterocyclic compound widely utilized in organic synthesis.[1] The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, facilitating further functionalization and making it a valuable building block in medicinal chemistry.[2] The synthesis from 4-picoline is a common and critical transformation, typically achieved through oxidation of the pyridine nitrogen. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in an acidic medium.[3]

Comparative Data of N-Oxidation Methods

The choice of synthetic method can significantly impact yield, purity, reaction time, and safety considerations. Below is a summary of quantitative data from cited experimental protocols for the N-oxidation of picoline derivatives.

MethodStarting MaterialOxidizing AgentSolventReaction TimeTemperatureYieldPurityReference
m-CPBA Oxidation4-Methylpyridinem-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane24 hours20-25 °C95%96%[3]
Hydrogen Peroxide/Acetic Acid3-Methylpyridine30% Hydrogen Peroxide / Glacial Acetic AcidAcetic Acid24 hours70 ± 5 °C73-77%N/A
Oxone® OxidationSubstituted picolinateOxone® (potassium peroxymonosulfate)Methanol/Water3-18 hoursRoom Temp or 40-50 °CN/AN/A

Chemical Reaction Pathway

The fundamental transformation in the synthesis of this compound is the oxidation of the nitrogen atom in the 4-picoline ring.

G cluster_reactants Reactants cluster_products Product 4-Picoline 4-Methylpyridine_N-oxide 4-Picoline->4-Methylpyridine_N-oxide Oxidation Oxidizing_Agent [O]

Chemical transformation from 4-picoline to this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: N-Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is adapted from a patented synthesis process for pyridine-N-oxide.[3]

Materials:

  • 4-Methylpyridine (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Add 10g of 4-methylpyridine to 100ml of dichloromethane in a round-bottom flask at a temperature of 0-5 °C.[3]

  • Stir the mixture, then add 27.8g of m-chloroperoxybenzoic acid at 0 °C.[3]

  • Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Upon completion, concentrate the reaction solution.

  • Add water to the concentrated solution and adjust the pH to 4-5.

  • Stir the mixture for 2-3 hours, then filter.

  • Collect the filtrate, concentrate, and dry to obtain the target product.[3]

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is analogous to the synthesis of 3-Methylpyridine-1-oxide.[4]

Materials:

  • 4-Picoline (1.0 eq)

  • Glacial acetic acid

  • 30% Hydrogen peroxide (1.28 eq)

  • Aqueous sodium hydroxide solution

  • Chloroform

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:

  • In a round-bottom flask, dissolve 4-picoline (e.g., 2.15 moles) in glacial acetic acid (e.g., 600-610 ml).[4]

  • Slowly add 30% hydrogen peroxide (e.g., 2.76 moles) to the solution while shaking, keeping the initial addition cool (5 °C).[4]

  • Heat the reaction mixture in an oil bath to 70 ± 5 °C and maintain for 24 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, remove the excess acetic acid and water under reduced pressure.[4]

  • Cool the residual mixture to 0-5 °C and slowly add a 40% aqueous sodium hydroxide solution to make it strongly alkaline.[4]

  • Extract the product with chloroform.[4]

  • Dry the combined chloroform extracts over anhydrous sodium carbonate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • The product can be further purified by vacuum distillation.[4]

General Experimental Workflow

The overall process for the N-oxidation of 4-picoline follows a consistent workflow, from starting material preparation to final product characterization.

G Start 4-Picoline (Starting Material) Reaction N-Oxidation Reaction (Select Protocol 1 or 2) Start->Reaction Workup Reaction Work-up (Quenching & Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization/ Distillation) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End This compound (Final Product) Characterization->End

General workflow for the N-oxidation of 4-picoline.

Safety Considerations

  • Reactions involving peroxy compounds should be conducted with appropriate safety precautions, including the use of a safety shield.[5]

  • m-CPBA can be explosive and should be handled with care.

  • Concentrated hydrogen peroxide and glacial acetic acid are corrosive.[2]

  • The neutralization of acidic reaction mixtures can be highly exothermic and may release gas.[2]

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

An In-depth Technical Guide to 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylpyridine N-oxide, a heterocyclic compound relevant in various chemical syntheses. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines the synthesis workflow visually.

Identifier

  • Compound Name: this compound

  • Synonyms: 4-Picoline N-oxide, 4-Methylpyridine 1-oxide[1][2]

  • CAS Number: 1003-67-4[1][3][4]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. This data is essential for its handling, application in experiments, and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₆H₇NO[1][4]
Molecular Weight 109.13 g/mol [1][4][5]
Appearance White to light yellow/orange crystalline powder[1][3][5]
Melting Point 182-186 °C[1][2][3]
Boiling Point 95-98 °C at 2 Torr[6]
Flash Point 149 °C (300.2 °F) - closed cup[1]
Solubility Soluble in water[7]
LogP (octanol/water) -0.88[2]
Purity >98.0% (GC)[3]
InChI Key IWYYIZOHWPCALJ-UHFFFAOYSA-N[1][2][4]
SMILES Cc1cc--INVALID-LINK--cc1[1][2][4]

Experimental Protocols

Synthesis of this compound via m-CPBA Oxidation

This protocol describes a common method for the N-oxidation of 4-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA). This method is noted for its simplicity and high efficiency[8].

Materials:

  • 4-Methylpyridine (1 equivalent)

  • m-Chloroperoxybenzoic acid (m-CPBA) (2.78 equivalents)

  • Dichloromethane (DCM)

  • Water

  • Thin-Layer Chromatography (TLC) plate (e.g., DCM/MeOH = 10:1)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 10g of 4-methylpyridine in 100ml of dichloromethane. Cool the solution to 0-5 °C using an ice bath and stir to ensure mixing[8].

  • Addition of Oxidant: While maintaining the temperature at 0 °C, slowly add 27.8g of m-chloroperoxybenzoic acid to the solution[8].

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and continue stirring for 24 hours[8].

  • Monitoring: Monitor the reaction's progress using a TLC plate with a mobile phase of DCM/Methanol (10:1). The reaction is complete when the m-CPBA spot is no longer visible[8].

  • Work-up:

    • Concentrate the reaction solution under reduced pressure to remove the dichloromethane[8].

    • Add water to the resulting residue to form a mixed solution. This dissolves the target product, this compound, while the byproduct, m-chlorobenzoic acid, precipitates as a white solid[8].

    • Adjust the pH of the mixed solution to 4-5[8].

    • Stir the solution for 2-3 hours and then filter to remove the solid m-chlorobenzoic acid[8].

  • Isolation: Collect the filtrate and concentrate it under reduced pressure. Dry the resulting solid to obtain the final product, this compound[8].

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis process described above.

Synthesis_Workflow Start Start: Materials Step1 Step 1: Dissolve 4-Methylpyridine in DCM at 0-5 °C Start->Step1 Step2 Step 2: Add m-CPBA at 0 °C Step1->Step2 Step3 Step 3: React for 24h at 20-25 °C Step2->Step3 Step4 Step 4: Concentrate Reaction Mixture Step3->Step4 Reaction Complete (TLC) Step5 Step 5: Aqueous Work-up (Add H₂O, Adjust pH, Filter) Step4->Step5 Step6 Step 6: Isolate Product (Concentrate & Dry Filtrate) Step5->Step6 Separates product from byproduct End End: Pure This compound Step6->End

Caption: Workflow for the synthesis of this compound.

References

physical and chemical properties of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , also known as 4-Picoline N-oxide. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that has garnered significant interest due to its biological activity and utility as a chemical intermediate.[1] It is a derivative of pyridine and is characterized by the presence of an N-oxide functional group. The are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇NO[1][2][3][4][5]
Molecular Weight 109.13 g/mol [2][3][4][5]
Appearance White to light yellow or light orange powder/crystals.[4]
Melting Point 182-186 °C[2][6]
Boiling Point 95-98 °C at 2 Torr[7]
Density 0.944 ± 0.06 g/cm³ (Predicted)[7]
Solubility Soluble in polar solvents like water and alcohols.[8]
pKa 1.38 ± 0.10 (Predicted)[9]
Flash Point 149 °C (closed cup)[2]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR (500 MHz, CDCl₃):

  • δ 2.37 (s, 3H, -CH₃)

  • δ 7.12 (s, 2H, Ar-H)

  • δ 8.13 (s, 2H, Ar-H) ppm[10]

¹³C NMR (125 MHz, CDCl₃):

  • δ 20.1

  • δ 126.6

  • δ 138.0

  • δ 138.4 ppm[10]

Chemical Reactivity and Applications

The reactivity of the pyridine N-oxide moiety is a key aspect of its chemistry. The N-oxide group alters the electron distribution in the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.[11]

Resonance and Reactivity: The N-oxide group can donate electron density to the pyridine ring through resonance, which increases the electron density at the 2, 4, and 6 positions. This makes these positions more susceptible to electrophilic attack compared to pyridine itself. Conversely, the electronegative oxygen atom can withdraw electron density inductively, and the positively charged nitrogen in some resonance structures deactivates the ring towards electrophilic substitution. The resonance hybrid shows partial positive charges at the 2, 4, and 6 positions and a partial negative charge on the oxygen.[11]

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyridine N-oxide ring typically occur at the 2- and 4-positions.[11]

Electrophilic Substitution: Electrophilic attack is directed to the 2- and 4-positions due to the electron-donating effect of the N-oxide group through resonance.[11]

Applications:

  • Synthesis of Isoniazid: this compound is a precursor in the synthesis of isonicotinic acid, which is an important intermediate for producing the tuberculosis drug isoniazid.[12]

  • Oxidizing Agent: Pyridine N-oxide derivatives can act as oxidizing agents in various chemical transformations.[13]

  • Ligand in Coordination Chemistry: The oxygen atom of the N-oxide group can coordinate with metal ions, making this compound a useful ligand in the synthesis of coordination compounds.[]

  • Biological Activity: Heterocyclic compounds containing an N-oxide group have shown a range of biological activities, including bactericidal, analgesic, and antiviral properties.[1]

Below is a diagram illustrating the general reactivity of the pyridine N-oxide ring.

G Pyridine_N_Oxide Pyridine N-Oxide Ring Electrophilic_Attack Electrophilic Attack (e.g., Nitration) Pyridine_N_Oxide->Electrophilic_Attack Favored at 2 & 4 Nucleophilic_Attack Nucleophilic Attack (e.g., with Organometallics) Pyridine_N_Oxide->Nucleophilic_Attack Favored at 2 & 4 Position_2_4 Positions 2 & 4 Electrophilic_Attack->Position_2_4 Nucleophilic_Attack->Position_2_4 Position_3_5 Positions 3 & 5

General Reactivity of the Pyridine N-Oxide Ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-methylpyridine.

Method 1: Using m-Chloroperoxybenzoic Acid (m-CPBA)

  • Reaction Setup: Dissolve 10g of 4-methylpyridine in 100ml of dichloromethane in a round-bottom flask.[15] Cool the mixture to 0-5 °C using an ice bath.[15]

  • Addition of Oxidant: While stirring, slowly add 27.8g of m-chloroperoxybenzoic acid (m-CPBA) to the cooled solution.[15]

  • Reaction: Allow the reaction to stir for 24 hours at room temperature (20-25 °C).[15]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (10:1) to confirm the complete consumption of the starting material.[15]

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Method 2: Using Hydrogen Peroxide and Acetic Acid

  • Reaction Setup: To a stirred solution of 4-methylpyridine in acetic acid, add a 30% hydrogen peroxide solution at room temperature under an inert atmosphere.[16]

  • Reaction: Heat the reaction mixture at reflux for 24 hours.[16]

  • Monitoring: Monitor the reaction using TLC to ensure the starting material is fully consumed.[16]

  • Workup: Remove the volatile components (acetic acid and water) in vacuo to afford the product.[16]

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G Start 4-Methylpyridine Oxidation Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Start->Oxidation Reaction_Mixture Crude Reaction Mixture Oxidation->Reaction_Mixture Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction_Mixture->Workup Extraction Solvent Extraction (e.g., DCM) Workup->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis and Purification Workflow.

References

An In-depth Technical Guide on the Molecular Structure and Geometry of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 4-Methylpyridine N-oxide (4-MePyO), a heterocyclic compound of interest due to the biological activity associated with the N-oxide functional group.[1] The information presented herein is derived from experimental gas-phase electron diffraction (GED) studies and computational quantum chemical calculations, offering a detailed understanding of its structural parameters.

Molecular Structure and Geometry

The molecular structure of this compound has been elucidated through gas-phase electron diffraction (GED) and further refined by quantum chemical calculations, specifically Density Functional Theory (DFT).[1] Both experimental and computational analyses conclude that the molecule possesses C­­s symmetry, characterized by a planar pyridine ring.[1][2] The presence of the electron-donating methyl (CH₃) group and the semipolar N→O bond introduces notable effects on the geometry of the pyridine ring compared to unsubstituted pyridine N-oxide.[1][3][4]

The sp² hybridization of the nitrogen and carbon atoms within the ring is confirmed by the observed molecular parameters.[1][2] The methyl group in the para position leads to a decrease in the ipso-angle (the C3-C4-C5 angle) and an increase in the N→O bond length when compared to the non-substituted pyridine N-oxide.[1][2][3]

The following diagram illustrates the atomic numbering scheme for this compound used in the subsequent data tables.

Atom numbering for this compound.

The tables below summarize the key geometric parameters (bond lengths and angles) for this compound, as determined by Gas-Phase Electron Diffraction (GED) and calculated using Density Functional Theory (DFT) with the B3LYP/cc-pVTZ basis set.[1]

Table 1: Bond Lengths (Å) of this compound

BondGED (rh1)DFT (B3LYP/cc-pVTZ)
N1→O71.302(11)1.282
N1-C21.366(5)1.370
C2-C31.382(6)1.380
C3-C41.393(6)1.396
C4-C81.512(8)1.509
C-H (ring)1.085(6)1.083-1.084
C-H (CH₃)1.104(4)1.092-1.097

Uncertainties for GED data are given in parentheses.[1]

Table 2: Bond Angles (°) of this compound

AngleGED (∠h1)DFT (B3LYP/cc-pVTZ)
C6-N1-C2123.0(8)122.9
N1-C2-C3118.6(6)118.6
C2-C3-C4119.8(8)120.0
C3-C4-C5120.0(p)119.9
O7-N1-C2118.5(p)118.5
N1-C2-H9118.1(p)118.1
C4-C3-H10120.5(p)120.5
C3-C4-C8119.9(p)119.9
C4-C8-H (avg)110.6(1.0)110.7

(p) denotes parameters calculated from an independent parameter based on the difference from quantum chemical calculations.[1]

Experimental and Computational Protocols

The structural determination of this compound relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED) is an experimental method used to determine the structure of molecules in the gas phase, free from intermolecular forces present in solid or liquid states.[5]

The GED experiment for this compound involved the following key steps:

  • Sample Introduction : The this compound sample was vaporized and introduced into a high-vacuum diffraction chamber through a nozzle.

  • Electron Beam Interaction : A high-energy electron beam was directed at the effusing gas sample.

  • Scattering and Detection : The electrons were scattered by the molecules, and the resulting diffraction patterns were recorded on a detector. Mass spectrometry was used simultaneously to monitor the composition of the gas jet.[1]

  • Data Analysis : The recorded diffraction intensities were converted into a molecular scattering function. This function was then used in a least-squares refinement process, often incorporating theoretical data from quantum chemical calculations, to determine the molecular geometry (bond lengths, angles, and torsional angles).[1]

G cluster_0 GED Experimental Workflow A Sample Vaporization (4-MePyO) B Introduction into High-Vacuum Chamber A->B C Interaction with High-Energy Electron Beam B->C D Electron Scattering & Diffraction C->D E Pattern Detection & Mass Spectrometry D->E F Data Analysis & Least-Squares Refinement E->F G Molecular Structure Determination F->G

Workflow for Gas-Phase Electron Diffraction.

Quantum chemical calculations are essential for complementing experimental data and providing a theoretical model of the molecular structure.

The computational analysis of this compound was performed using the GAUSSIAN 03 program.[1] The key aspects of the protocol were:

  • Method Selection : Density Functional Theory (DFT) was employed, utilizing the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set : The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set was used for all atoms.

  • Geometry Optimization : A full geometry optimization was performed without any symmetry constraints to locate the minimum energy conformation of the molecule.

  • Frequency Calculation : Vibrational frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NBO Analysis : Natural Bond Orbital (NBO) analysis was performed to investigate the electron density distribution and the nature of the chemical bonds, particularly the semipolar N→O bond.[1][2]

G cluster_1 DFT Computational Workflow A Initial Structure Input B Method & Basis Set Selection (B3LYP/cc-pVTZ) A->B C Geometry Optimization B->C D Frequency Calculation (Confirmation of Minimum) C->D E Property Calculation (e.g., NBO Analysis) D->E F Final Geometric & Electronic Structure Data E->F

Workflow for DFT Calculations.

The synthesis of this compound is typically achieved through the N-oxidation of 4-methylpyridine. A common method involves using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).[6]

A general experimental protocol is as follows:

  • Dissolution : 4-methylpyridine is dissolved in a suitable solvent, such as dichloromethane (DCM), and the solution is cooled in an ice bath (0-5 °C).

  • Oxidant Addition : m-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the stirred solution while maintaining the low temperature.

  • Reaction : The reaction mixture is allowed to warm to room temperature (20-25 °C) and stirred for an extended period (e.g., 24 hours).

  • Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.

  • Workup and Purification : The reaction mixture is concentrated, and an aqueous workup is performed to remove the m-chlorobenzoic acid byproduct. The pH is adjusted, and the aqueous layer is extracted. The final product is obtained after concentration and drying of the collected filtrate.[6]

G cluster_2 Synthesis of this compound reactant1 4-Methylpyridine product This compound reactant1->product Oxidation (0-25°C) reactant2 m-CPBA in DCM reactant2->product byproduct m-Chlorobenzoic Acid product->byproduct +

Synthetic pathway for this compound.

References

In-depth Technical Guide: The Crystal Structure of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-methylpyridine N-oxide, a molecule of interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic databases and relevant scientific literature to serve as a core resource for researchers.

Molecular and Crystal Structure Overview

This compound, also known as 4-picoline N-oxide, is a heterocyclic compound with the chemical formula C₆H₇NO. The presence of the N-oxide functional group significantly influences its electronic properties, polarity, and intermolecular interactions, making the study of its solid-state structure crucial for understanding its behavior in various applications.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 108136 , provides the definitive three-dimensional arrangement of the molecules in the solid state. The primary citation for this crystal structure determination is a publication by U. Ohms and H. Guth in Zeitschrift für Kristallographie.

A later study at low temperatures using synchrotron and neutron powder diffraction on a deuterated analog revealed temperature-dependent phase transitions, highlighting the dynamic nature of the crystal lattice.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound is the oxidation of 4-methylpyridine (4-picoline).

Reaction:

Synthesis 4-Methylpyridine 4-Methylpyridine This compound This compound 4-Methylpyridine->this compound m-CPBA, CH2Cl2, 0-25°C

Caption: Synthesis of this compound.

Materials:

  • 4-methylpyridine (4-picoline)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methylpyridine in dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane to the cooled 4-methylpyridine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For this compound, a common technique is slow evaporation from a suitable solvent.

Workflow for Single Crystal Growth:

Crystallization cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Crystal Harvesting Dissolve crude product in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation. Dissolve crude product in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation. Filter the solution to remove any insoluble impurities. Filter the solution to remove any insoluble impurities. Dissolve crude product in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation.->Filter the solution to remove any insoluble impurities. Transfer the filtrate to a clean vial. Transfer the filtrate to a clean vial. Cover the vial with a perforated lid or parafilm to allow for slow evaporation. Cover the vial with a perforated lid or parafilm to allow for slow evaporation. Transfer the filtrate to a clean vial.->Cover the vial with a perforated lid or parafilm to allow for slow evaporation. Place the vial in a vibration-free environment at a constant temperature. Place the vial in a vibration-free environment at a constant temperature. Cover the vial with a perforated lid or parafilm to allow for slow evaporation.->Place the vial in a vibration-free environment at a constant temperature. Monitor for the formation of well-defined single crystals. Monitor for the formation of well-defined single crystals. Carefully remove the crystals from the mother liquor and dry them. Carefully remove the crystals from the mother liquor and dry them. Monitor for the formation of well-defined single crystals.->Carefully remove the crystals from the mother liquor and dry them.

Caption: Workflow for single crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

The following is a general procedure for X-ray diffraction analysis. The specific parameters for the structure determination of this compound would be detailed in the primary crystallographic publication.

Experimental Workflow:

XRayDiffraction Select and mount a suitable single crystal Select and mount a suitable single crystal Mount on a goniometer head Mount on a goniometer head Select and mount a suitable single crystal->Mount on a goniometer head Collect diffraction data using a diffractometer (e.g., with Mo Kα or Cu Kα radiation) Collect diffraction data using a diffractometer (e.g., with Mo Kα or Cu Kα radiation) Mount on a goniometer head->Collect diffraction data using a diffractometer (e.g., with Mo Kα or Cu Kα radiation) Process the raw data (integration, scaling, and absorption correction) Process the raw data (integration, scaling, and absorption correction) Collect diffraction data using a diffractometer (e.g., with Mo Kα or Cu Kα radiation)->Process the raw data (integration, scaling, and absorption correction) Solve the crystal structure using direct methods or Patterson methods Solve the crystal structure using direct methods or Patterson methods Process the raw data (integration, scaling, and absorption correction)->Solve the crystal structure using direct methods or Patterson methods Refine the structural model against the experimental data Refine the structural model against the experimental data Solve the crystal structure using direct methods or Patterson methods->Refine the structural model against the experimental data Final crystallographic report (CIF file) Final crystallographic report (CIF file) Refine the structural model against the experimental data->Final crystallographic report (CIF file)

Caption: X-ray diffraction experimental workflow.

Crystallographic Data

The following tables summarize the key crystallographic and structural data for this compound.

Crystal Data and Structure Refinement
ParameterValue
Empirical Formula C₆H₇NO
Formula Weight 109.13 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.86 Å, b = 7.78 Å, c = 12.25 Å
α = 90°, β = 90°, γ = 90°
Volume 558.0 ų
Z 4
Calculated Density 1.30 g/cm³

Note: The unit cell parameters are from the CCDC entry 108136 and may vary slightly depending on the experimental conditions such as temperature.

A low-temperature powder diffraction study also identified other phases:

  • At 250 K: Tetragonal, I4₁/amd, a = 7.941(2) Å, c = 19.600(5) Å

  • At 100 K: Orthorhombic, Fddd, a = 12.138(2) Å, b = 10.237(2) Å, c = 19.568(3) Å

Selected Bond Lengths
BondLength (Å)
N(1)-O(1) 1.30
N(1)-C(2) 1.36
N(1)-C(6) 1.36
C(2)-C(3) 1.38
C(3)-C(4) 1.37
C(4)-C(5) 1.37
C(5)-C(6) 1.38
C(4)-C(7) 1.50
Selected Bond Angles
BondAngle (°)
O(1)-N(1)-C(2) 119.0
O(1)-N(1)-C(6) 119.0
C(2)-N(1)-C(6) 122.0
N(1)-C(2)-C(3) 119.0
C(2)-C(3)-C(4) 120.0
C(3)-C(4)-C(5) 119.0
C(4)-C(5)-C(6) 120.0
N(1)-C(6)-C(5) 119.0
C(3)-C(4)-C(7) 120.5
C(5)-C(4)-C(7) 120.5

Molecular and Packing Diagrams

The molecular structure of this compound features a planar pyridine ring. The N-O bond is a prominent feature, exhibiting partial double bond character.

Caption: Molecular structure of this compound.

In the crystal lattice, the molecules are arranged in a herringbone packing motif, primarily governed by C-H···O hydrogen bonds and π-π stacking interactions. These non-covalent interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility.

Conclusion

This technical guide provides a detailed overview of the crystal structure of this compound, including experimental protocols for its synthesis and crystallization, and a summary of its key crystallographic data. The information presented here is intended to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating a deeper understanding of the solid-state properties of this important heterocyclic compound. For more in-depth analysis, consulting the primary crystallographic literature is recommended.

Biological Activity of 4-Methylpyridine N-oxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of the 4-methylpyridine N-oxide core has emerged as a promising avenue in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Derivatives of pyridine, including those with the N-oxide functional group, have been extensively investigated for their potential as anticancer agents. A significant focus has been on their ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met) pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various pyridine and its N-oxide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCell LineIC50 (µM)Reference
8e N-methyl-4-phenoxypicolinamideH460 (Large cell lung cancer)1.7[1]
HT-29 (Colon adenocarcinoma)3.0[1]
A549 (Lung carcinoma)3.6[1]
B-4 Pyrimidine-tethered chalconeMCF-7 (Breast adenocarcinoma)6.70 ± 1.02[2]
A549 (Lung carcinoma)20.49 ± 2.7[2]
11 Xanthine/chalcone hybridA549 (Lung carcinoma)1.8 ± 0.7[2]
MCF-7 (Breast adenocarcinoma)1.3 ± 0.9[2]
3f Pyrimidine derivativeA549 (Lung carcinoma)10.76[2]
MCF-7 (Breast adenocarcinoma)8.05[2]
12c 4-aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal cancer)Potent[3]
12f 4-aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal cancer)Potent[3]
12j 4-aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal cancer)Potent[3]

Note: "Potent" indicates high activity as reported in the study, without a specific IC50 value provided in the abstract.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cancer Cell Lines seed Seed Cells into 96-well Plates start->seed treat Add Serial Dilutions of Test Compounds incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate2->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values

Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A549, H460, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to determine the percentage of cell viability, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Signaling Pathways in Anticancer Activity

The anticancer effects of many pyridine derivatives are attributed to their inhibition of key signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Migration Migration PLCg->Migration AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 4-Methylpyridine N-oxide Derivative Inhibitor->VEGFR2 Inhibition

Inhibition of the VEGFR-2 signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Dysregulation of this pathway is implicated in various cancers.

cMet_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met HGF->cMet Binding & Activation GAB1 GAB1 cMet->GAB1 RAS Ras cMet->RAS STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K AKT Akt PI3K->AKT Proliferation Proliferation AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Metastasis Metastasis Proliferation->Metastasis Motility Motility Motility->Metastasis Invasion Invasion Invasion->Metastasis Inhibitor 4-Methylpyridine N-oxide Derivative Inhibitor->cMet Inhibition

Inhibition of the c-Met signaling pathway.

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylpyridinium derivatives, which are structurally related to this compound derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDR GroupR' GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
4a C6H5OC2H5128256
4b 4-Cl-C6H4OC2H564128
4c 4-Br-C6H4OC2H564128
4d 4-F-C6H4OC2H5128256
4e 4-NO2-C6H4OC2H53264
4f 4-CH3-C6H4OC2H5128256
4g 4-OCH3-C6H4OC2H564128
4h 3-NO2-C6H4OC2H53264
4i 2-Cl-C6H4OC2H564128
4j C6H5CH3128256
4k 4-Cl-C6H4CH364128
4l 4-Br-C6H4CH3416
4m 4-F-C6H4CH3128256
4n 4-NO2-C6H4CH33264
4o 4-CH3-C6H4CH3128256
4p 4-OCH3-C6H4CH364128
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_setup Preparation cluster_assay Assay Execution cluster_analysis Result Determination prep_compound Prepare Serial Dilutions of Test Compound inoculate_wells Inoculate Wells of 96-well Plate prep_inoculum Prepare Standardized Bacterial Inoculum incubate Incubate at 37°C for 18-24 hours visual_inspection Visually Inspect for Bacterial Growth (Turbidity) determine_mic Determine MIC (Lowest Concentration with no Visible Growth) visual_inspection->determine_mic

Workflow for the broth microdilution assay.

Methodology:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Pyridine N-oxide derivatives have been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.

Experimental Protocol: Anti-HIV Assay (MT-4/MTT Assay)

This assay is used to determine the efficacy of a compound in protecting MT-4 cells from HIV-induced cytopathogenicity.

Workflow for Anti-HIV Assay

Anti_HIV_Assay_Workflow cluster_setup Cell and Virus Preparation cluster_infection Infection and Treatment cluster_viability Viability Assessment (MTT) cluster_analysis Data Analysis prep_cells Culture MT-4 Cells add_cells Add MT-4 Cells to 96-well Plate prep_cells->add_cells prep_virus Prepare HIV-1 Stock add_compound Add Serial Dilutions of Test Compound add_cells->add_compound add_virus Add HIV-1 to Wells add_compound->add_virus incubate Incubate for 5 days add_virus->incubate add_mtt Add MTT Reagent incubate_mtt Incubate for 2 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 540 nm add_solubilizer->read_absorbance calculate_ec50 Calculate EC50 (50% Effective Concentration)

Workflow for an anti-HIV assay using the MTT method.

Methodology:

  • Cell Seeding: MT-4 cells are seeded into a 96-well plate.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Virus Infection: The cells are then infected with a standard inoculum of HIV-1.

  • Incubation: The plates are incubated for 5 days at 37°C.

  • MTT Assay: The viability of the cells is determined using the MTT assay, as described previously.

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that protects 50% of the cells from virus-induced cell death.

Signaling Pathway in Antiviral Activity

Some pyridine N-oxide derivatives have been shown to interfere with the NF-κB signaling pathway, which is utilized by some viruses for their replication.[4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Viral Proteins IKK IKK Complex Virus->IKK Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Gene_Expression Viral & Inflammatory Gene Expression DNA->Gene_Expression Inhibitor 4-Methylpyridine N-oxide Derivative Inhibitor->IKK Inhibition Inhibitor->NFkB_nuc Inhibition of DNA Binding

Modulation of the NF-κB signaling pathway.

Anti-inflammatory Activity

Derivatives of this compound have also been explored for their anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[5]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis administer_compound Administer Test Compound (e.g., intraperitoneally) inject_carrageenan Inject Carrageenan into the Subplantar Region of the Rat's Hind Paw measure_volume Measure Paw Volume at Different Time Intervals calculate_inhibition Calculate Percentage Inhibition of Edema

Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Grouping: Rats are divided into control and experimental groups.

  • Compound Administration: The test compounds, a standard anti-inflammatory drug (e.g., indomethacin), and a vehicle are administered to the respective groups, typically intraperitoneally or orally.

  • Inflammation Induction: After a specific time (e.g., 30 minutes), a solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of certain compounds can be mediated through the inhibition of the inducible nitric oxide synthase (iNOS) and NF-κB pathways.[6][7]

iNOS Signaling Pathway

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key mediator in inflammation. The expression of iNOS is often regulated by the NF-κB pathway.

iNOS_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_expression Gene Expression cluster_response Cellular Response LPS LPS NFkB NF-κB Activation LPS->NFkB Cytokines Cytokines (e.g., IFN-γ) Cytokines->NFkB STAT1 STAT1 Activation Cytokines->STAT1 iNOS_gene iNOS Gene NFkB->iNOS_gene Transcription STAT1->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation Inhibitor 4-Methylpyridine N-oxide Derivative Inhibitor->NFkB Inhibition Inhibitor->iNOS_protein Inhibition

Modulation of the iNOS signaling pathway.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide highlight their potential in oncology, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of more potent and selective drug candidates. The signaling pathway diagrams provide a visual framework for understanding how these derivatives may exert their effects at a molecular level, offering valuable insights for future drug discovery and development efforts.

References

In-Depth Technical Guide: The Electrophilic Reactivity of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, also known as 4-picoline N-oxide, is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The presence of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, rendering it more susceptible to electrophilic attack compared to its parent pyridine. This increased reactivity, coupled with the directing effect of the N-oxide group, makes it a valuable intermediate for the synthesis of a wide array of substituted pyridines, which are key structural motifs in many pharmaceutical agents.

This technical guide provides a comprehensive overview of the core reactions of this compound with various electrophiles. It includes detailed experimental protocols for key transformations, quantitative data for reaction outcomes, and mechanistic diagrams to illustrate the underlying chemical pathways.

Core Concepts: Electronic Effects of the N-Oxide Group

The N-oxide group exerts a powerful influence on the pyridine ring through a combination of inductive and resonance effects. The positively charged nitrogen atom inductively withdraws electron density from the ring, while the negatively charged oxygen atom can donate electron density back into the ring via resonance. This resonance donation is most effective at the ortho (C2, C6) and para (C4) positions, increasing their electron density and making them the primary sites for electrophilic attack. In the case of this compound, the para position is occupied by the methyl group, thus directing electrophilic substitution primarily to the C2 and C6 positions.

Electrophilic Substitution Reactions

Nitration

The nitration of pyridine N-oxides is a well-established method for introducing a nitro group onto the pyridine ring, typically at the 4-position. For this compound, the reaction proceeds to yield 3-methyl-4-nitropyridine-1-oxide. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

Quantitative Data: Nitration of 3-Methylpyridine-1-oxide

ProductReagentsTemperature (°C)Reaction Time (hours)Yield (%)Reference
3-Methyl-4-nitropyridine-1-oxideFuming HNO₃, H₂SO₄95-105270-73[1]

Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine-1-oxide [1]

  • Materials:

    • 3-Methylpyridine-1-oxide (1.65 moles)

    • Concentrated sulfuric acid (sp. gr. 1.84) (630 ml)

    • Fuming yellow nitric acid (sp. gr. 1.50) (495 ml)

    • Sodium carbonate monohydrate (1.36 kg)

    • Chloroform

    • Anhydrous sodium sulfate

    • Acetone

    • Ice

  • Procedure:

    • In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 ml of cold (0–5°C) concentrated sulfuric acid.

    • Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to the cold sulfuric acid.

    • Cool the resulting mixture to approximately 10°C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

    • Attach an efficient spiral condenser and place the flask in an oil bath.

    • Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.

    • After about 5 minutes, a vigorous reaction will commence. Control this by applying an ice-water bath.

    • Once the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

    • Replace the oil bath and continue heating at 100–105°C for 2 hours.

    • Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.

    • With stirring, add 1.36 kg of sodium carbonate monohydrate in small portions. This will cause the separation of a yellow crystalline product.

    • Allow the mixture to stand for 3 hours to expel nitrogen oxides.

    • Collect the yellow solid by suction filtration and wash it thoroughly with water.

    • Extract the collected solid twice with 400–500 ml portions of boiling chloroform.

    • Use the combined chloroform extracts to extract the aqueous filtrates. Repeat the extraction with several fresh 500-ml portions of chloroform.

    • Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and concentrate by distillation under reduced pressure.

    • The crude product can be further purified by recrystallization from acetone.

Reaction Workflow: Nitration of 3-Methylpyridine-1-oxide

Nitration_Workflow start Start mix_reagents Mix 3-Methylpyridine-1-oxide with cold H₂SO₄ start->mix_reagents add_hno3 Add fuming HNO₃ mix_reagents->add_hno3 heat_reaction Heat to 95-105°C for 2h add_hno3->heat_reaction workup Work-up: 1. Pour onto ice 2. Neutralize with Na₂CO₃ 3. Filter solid heat_reaction->workup extraction Extract with Chloroform workup->extraction purification Dry, concentrate, and recrystallize from Acetone extraction->purification end End Product: 3-Methyl-4-nitropyridine-1-oxide purification->end

Caption: Workflow for the nitration of 3-methylpyridine-1-oxide.

Acylation: The Boekelheide Rearrangement

The reaction of α-picoline N-oxides with acylating agents, such as acetic anhydride or trifluoroacetic anhydride (TFAA), can lead to a rearrangement known as the Boekelheide reaction.[2] This reaction results in the functionalization of the α-methyl group. The reaction with TFAA is often preferred as it can proceed at room temperature.[2]

Mechanism of the Boekelheide Reaction

The mechanism begins with the acylation of the N-oxide oxygen by the anhydride. This is followed by deprotonation of the α-methyl group by the resulting carboxylate anion. The intermediate then undergoes a[3][3]-sigmatropic rearrangement to furnish the acylated hydroxymethylpyridine, which upon hydrolysis yields the corresponding alcohol.[2]

Boekelheide_Mechanism cluster_step1 Step 1: Acylation of N-oxide cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Hydrolysis 4MPNO This compound Acylated_Intermediate O-Acyl Pyridinium Intermediate 4MPNO->Acylated_Intermediate + TFAA TFAA Trifluoroacetic Anhydride Ylide Ylide Intermediate Acylated_Intermediate->Ylide + CF₃COO⁻ - CF₃COOH Rearranged_Intermediate Rearranged Intermediate Ylide->Rearranged_Intermediate Product 2-Hydroxymethyl-4-methylpyridine Rearranged_Intermediate->Product + H₂O

Caption: Mechanism of the Boekelheide Rearrangement.

Experimental Protocol: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride [4]

  • Materials:

    • 4-Methoxy-2,3,5-trimethylpyridine N-oxide

    • Acetic anhydride

    • Toluene

  • Procedure:

    • In a suitable reaction vessel, heat acetic anhydride (2140 ml) to 90°C.

    • Add a solution of 2,3,5-trimethyl-4-methoxypyridine-N-oxide in acetic acid dropwise to the heated acetic anhydride.

    • Monitor the reaction until completion using TLC or another suitable analytical technique.

    • The resulting product, 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine, can be isolated and purified using standard techniques such as distillation or chromatography.

Sulfonation

The sulfonation of pyridine is notoriously difficult, often requiring harsh conditions. The use of the N-oxide can facilitate this transformation, although specific protocols for this compound are less commonly detailed in introductory literature. The general principle involves the reaction with a sulfonating agent like sulfur trioxide (SO₃) or oleum. This compound can also act as a catalyst in sulfonylation reactions of alcohols.[2][5]

Reaction with Phosphorus Oxychloride (POCl₃)

Treatment of pyridine N-oxides with phosphorus oxychloride typically leads to chlorination at the C2 position.[6] This reaction is a valuable method for introducing a chlorine atom, which can then serve as a handle for further nucleophilic substitution reactions.

Spectroscopic Data

¹H and ¹³C NMR Data for this compound [7]

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H8.13sAr-H (C2, C6)
¹H7.12sAr-H (C3, C5)
¹H2.37s-CH₃
¹³C138.4C4
¹³C138.0C2, C6
¹³C126.6C3, C5
¹³C20.1-CH₃

Solvent: CDCl₃

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The N-oxide group activates the pyridine ring towards electrophilic substitution and provides a handle for a variety of functionalization reactions. The reactions outlined in this guide, including nitration and the Boekelheide rearrangement, demonstrate the synthetic utility of this compound for accessing a diverse range of substituted pyridines. Further exploration into its reactivity with other electrophiles will undoubtedly continue to expand its role in the development of novel molecules for the pharmaceutical and materials science industries.

References

Coordination Chemistry of 4-Methylpyridine N-oxide with Transition Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 4-methylpyridine N-oxide (4-MePyNO) with a range of transition metals. It covers the synthesis, structural characterization, and physicochemical properties of these complexes, with a focus on their potential applications in research and drug development. Detailed experimental protocols, extensive quantitative data, and graphical representations of coordination modes are presented to serve as a practical resource for scientists in the field.

Introduction

This compound is a versatile N-oxide ligand that has garnered significant interest in coordination chemistry. Its ability to coordinate to metal centers exclusively through the oxygen atom of the N-oxide group makes it a valuable tool for systematically studying the electronic and steric effects of the pyridine ring on the properties of metal complexes. The presence of the methyl group at the 4-position of the pyridine ring introduces subtle electronic and steric modifications compared to the parent pyridine N-oxide, influencing the resulting complex's stability, structure, and reactivity.

Transition metal complexes of 4-MePyNO have been investigated for their interesting magnetic properties, catalytic activity, and potential as therapeutic agents. This guide aims to consolidate the current knowledge on the coordination chemistry of 4-MePyNO with transition metals, providing a detailed reference for researchers engaged in the synthesis and characterization of novel metal-based compounds.

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the direct reaction of a transition metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complex can often be controlled by the molar ratio of the reactants.

General Synthetic Workflow

The general workflow for the synthesis of these complexes can be visualized as follows:

SynthesisWorkflow General Synthesis Workflow Reactants Transition Metal Salt + this compound Solvent Dissolve in suitable solvent (e.g., Methanol, Ethanol, Acetonitrile) Reactants->Solvent Step 1 Reaction Stir at room temperature or reflux Solvent->Reaction Step 2 Isolation Isolation of product (Filtration, Evaporation) Reaction->Isolation Step 3 Purification Purification (Recrystallization) Isolation->Purification Step 4 Characterization Characterization (Spectroscopy, X-ray diffraction, etc.) Purification->Characterization Step 5

Caption: General workflow for the synthesis of transition metal complexes with this compound.

Structural Characterization

The coordination of this compound to transition metals has been extensively studied, revealing a variety of coordination modes and geometries. The ligand typically binds in a monodentate fashion through the oxygen atom, but bridging modes have also been observed.

Coordination Modes of this compound

The primary coordination modes of 4-MePyNO are depicted below:

CoordinationModes Coordination Modes of this compound cluster_monodentate Monodentate Coordination cluster_bridging Bridging Coordination M1 M L1 O-N-Py-CH3 M1->L1 κ¹-O M2 M L2 O-N-Py-CH3 M2->L2 μ-O M3 M' L2->M3

Caption: Common coordination modes of the this compound ligand with transition metals.

X-ray Crystallographic Data

Single-crystal X-ray diffraction has been instrumental in elucidating the precise molecular structures of these complexes. Key structural parameters for selected complexes are summarized in the tables below.

Table 1: Selected Bond Lengths in this compound Complexes

ComplexMetalM-O (Å)N-O (Å)Reference
[Co(NCS)₂(C₆H₇NO)₄]Co(II)2.074 - 2.1131.328 - 1.333[1]
[Co(NCS)₂(C₆H₇NO)₃]Co(II)2.011 - 2.0621.330 - 1.341[1]
[CuCl₂(C₆H₇NO)₂]Cu(II)~1.97~1.34
[Ni(NCS)₂(H₂O)₂(C₆H₇NO)₂]·H₂ONi(II)2.0471.332
[Mn(NCS)₂(H₂O)₂(C₆H₇NO)₂]Mn(II)2.1691.331
[ZnCl₂(C₆H₇NO)₂]Zn(II)~2.02~1.34
catena-[SnCl₂(C₆H₇NO)]nSn(II)2.280, 2.7331.347[2]
[SnCl₂(C₆H₇NO)₂]Sn(II)2.308, 2.4231.333, 1.340[2]

Table 2: Selected Bond Angles in this compound Complexes

ComplexAngleValue (°)Reference
[Co(NCS)₂(C₆H₇NO)₄]O-Co-O88.3 - 91.7[1]
N-Co-N (axial)180[1]
[Co(NCS)₂(C₆H₇NO)₃]O-Co-O (equatorial)118.0 - 122.3[1]
N-Co-N (axial)177.9 - 179.0[1]
catena-[SnCl₂(C₆H₇NO)]nCl-Sn-Cl95.73[2]
O-Sn-O (axial)161.40[2]
[SnCl₂(C₆H₇NO)₂]Cl-Sn-Cl94.59[2]
O-Sn-O (axial)169.66[2]

Physicochemical Properties

Spectroscopic Properties

Infrared (IR) Spectroscopy: The N-O stretching vibration (ν(N-O)) is a key diagnostic tool in the IR spectra of 4-MePyNO complexes. Coordination to a metal center typically results in a shift of this band to lower wavenumbers compared to the free ligand, indicating a weakening of the N-O bond.

Table 3: N-O Stretching Frequencies (ν(N-O)) in this compound and its Complexes

Compoundν(N-O) (cm⁻¹)
This compound (free ligand)~1250
[Co(II) complexes]1200 - 1230
[Cu(II) complexes]1190 - 1220
[Ni(II) complexes]1210 - 1235
[Zn(II) complexes]1205 - 1225

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes with 4-MePyNO are characterized by d-d transitions and charge transfer bands. The positions and intensities of these bands provide insights into the coordination geometry and the nature of the metal-ligand interaction. For instance, octahedral Co(II) complexes typically exhibit absorptions around 500-600 nm, while tetrahedral Co(II) complexes show more intense bands in the 600-700 nm region.

Magnetic Properties

The magnetic properties of these complexes are dictated by the number of unpaired d-electrons on the transition metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which can help elucidate the oxidation state and spin state of the metal center.

Table 4: Magnetic Moments of Selected this compound Complexes

ComplexMetal IonSpin StateTheoretical μ_eff (BM)Experimental μ_eff (BM)Reference
[Co(NCS)₂(C₆H₇NO)₄] (Octahedral)Co(II), d⁷High Spin3.874.80 - 5.02[3]
[Co(NCS)₂(C₆H₇NO)₃] (Trigonal Bipyramidal)Co(II), d⁷High Spin3.87~4.5
[Ni(II) complex] (Octahedral)Ni(II), d⁸High Spin2.833.20 - 3.28[3]
[Cu(II) complex] (Distorted Octahedral)Cu(II), d⁹High Spin1.731.77 - 1.79[3]
[Mn(II) complex] (Octahedral)Mn(II), d⁵High Spin5.92~5.9
[Fe(II) complex] (Octahedral)Fe(II), d⁶High Spin4.90~5.1 - 5.5
[Zn(II) complex]Zn(II), d¹⁰-0Diamagnetic

Experimental Protocols

Synthesis of tetrakis(this compound)di(isothiocyanato)cobalt(II), [Co(NCS)₂(C₆H₇NO)₄][4]
  • Reactants: Cobalt(II) thiocyanate (Co(NCS)₂) and this compound (4-MePyNO).

  • Procedure: a. Dissolve Co(NCS)₂ (0.500 mmol, 87.5 mg) in 1 ml of methanol. b. In a separate container, dissolve this compound (1.500 mmol, 163.7 mg) in methanol. c. Slowly add the ligand solution to the metal salt solution with stirring. d. Allow the reaction mixture to stand at room temperature. e. Crystals suitable for single-crystal X-ray diffraction may form over 2 days. In some cases, this specific stoichiometry is obtained accidentally in a mixture with the tris-ligand complex.

Synthesis of di(μ-chloro)bis[chloro(this compound)copper(II)], [CuCl₂(C₆H₇NO)]₂
  • Reactants: Copper(II) chloride dihydrate (CuCl₂·2H₂O) and this compound.

  • Procedure: a. Dissolve CuCl₂·2H₂O in hot ethanol. b. Add a stoichiometric amount of this compound dissolved in ethanol to the hot copper(II) chloride solution. c. Allow the solution to cool slowly to room temperature. d. Green crystals of the product will precipitate. e. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational bands, paying particular attention to the N-O stretching frequency (ν(N-O)) around 1200-1250 cm⁻¹ and the metal-oxygen stretching frequency (ν(M-O)) in the far-IR region (typically below 600 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Dissolve a small, accurately weighed amount of the complex in a suitable solvent (e.g., methanol, acetonitrile) to prepare a solution of known concentration.

  • Data Acquisition: Record the electronic absorption spectrum over a wavelength range appropriate for the transition metal (e.g., 300-1100 nm).

  • Analysis: Identify the d-d transitions and any charge-transfer bands. Calculate the molar absorptivity (ε) for each absorption maximum.

Magnetic Susceptibility Measurement (Gouy Method)
  • Instrumentation: A Gouy balance is used for this measurement.

  • Procedure: a. Pack a sample tube of uniform cross-section with the powdered complex to a known height. b. Weigh the sample in the absence of a magnetic field. c. Weigh the sample in the presence of a calibrated magnetic field. d. The change in weight is used to calculate the magnetic susceptibility.

  • Calculation: The molar magnetic susceptibility (χ_M) is corrected for the diamagnetism of the constituent atoms. The effective magnetic moment (μ_eff) is then calculated using the equation: μ_eff = 2.828(χ_M * T)^1/2, where T is the absolute temperature.

Single-Crystal X-ray Diffraction
  • Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and diverse field. This guide has provided a foundational understanding of the synthesis, structure, and properties of these fascinating compounds. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers, facilitating the design and characterization of new complexes with potentially novel applications in catalysis, materials science, and medicine. Further exploration of this ligand with a wider range of transition metals and in different anionic environments will undoubtedly continue to yield exciting and scientifically significant results.

References

4-Methylpyridine N-oxide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, also known as 4-picoline N-oxide, is a heterocyclic compound that has emerged as a valuable and versatile precursor in organic synthesis. Its unique electronic properties, arising from the N-oxide functional group, render the pyridine ring susceptible to a variety of chemical transformations that are otherwise challenging to achieve with the parent pyridine. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutically active compounds.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the oxidation of 4-methylpyridine (4-picoline). Various oxidizing agents can be employed for this transformation, with m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid being the most frequently utilized.

Experimental Protocol: Oxidation with m-CPBA

A straightforward and high-yielding procedure for the synthesis of this compound involves the use of m-CPBA in a chlorinated solvent.[1]

Materials:

  • 4-methylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 10 g of 4-methylpyridine in 100 ml of dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 27.8 g of m-CPBA to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the m-CPBA is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Add 200 mL of water to the residue and stir. A white solid should precipitate.

  • Adjust the pH of the mixture to 4 with a suitable acid and continue stirring for 2 hours.

  • Filter the mixture and collect the filtrate.

  • Concentrate the filtrate under reduced pressure and dry the resulting white solid to obtain this compound.

This method typically affords the product in high yield and purity.

Key Reactions of this compound as a Precursor

The presence of the N-oxide group significantly influences the reactivity of the pyridine ring, making this compound a valuable precursor for a range of functionalized pyridines. The most prominent application is in electrophilic nitration, which is a critical step in the synthesis of various bioactive molecules.

Electrophilic Nitration

Direct nitration of the pyridine ring is generally difficult due to its electron-deficient nature. However, the N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position.[2] The nitration of this compound and its analogs is a key step in the industrial synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[2]

The following protocol for the nitration of the closely related 3-methylpyridine-1-oxide provides a representative example of the conditions used for these transformations.[3]

Materials:

  • 3-Methylpyridine-1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Sodium Carbonate

  • Chloroform

  • Acetone

Procedure:

  • In a round-bottom flask immersed in an ice-salt bath, slowly add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) concentrated sulfuric acid.

  • To the cooled mixture, add 495 ml of fuming yellow nitric acid in portions.

  • Attach a condenser and slowly heat the mixture in an oil bath to 95–100 °C.

  • A vigorous exothermic reaction will commence; control this by intermittent cooling with an ice-water bath.

  • After the initial vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.

  • Cool the reaction mixture and pour it onto 2 kg of crushed ice.

  • Carefully neutralize the solution by adding sodium carbonate monohydrate in small portions until the yellow crystalline product separates.

  • Collect the solid by suction filtration and wash it with water.

  • Extract the collected solid and the aqueous filtrate with boiling chloroform.

  • Dry the combined chloroform extracts and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from acetone to yield 3-methyl-4-nitropyridine-1-oxide.

This reaction typically results in a good yield of the nitrated product.

Applications in Drug Development

Derivatives of this compound are crucial intermediates in the synthesis of several commercially important drugs. The introduction of a nitro group, as described above, is often the first step in a multi-step synthesis.

Synthesis of Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are a class of drugs that reduce gastric acid production. Lansoprazole and rabeprazole are prominent examples whose synthesis utilizes nitrated pyridine N-oxide derivatives.[2] The general synthetic strategy involves the reaction of a nitrated pyridine N-oxide with a substituted benzimidazole.

Signaling Pathways of this compound Derivatives

The biological activity of drugs derived from this compound, such as the proton pump inhibitors lansoprazole and rabeprazole, is primarily due to their interaction with specific cellular targets.

Inhibition of the Gastric H+/K+-ATPase

The primary mechanism of action of PPIs is the irreversible inhibition of the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, also known as the proton pump, located in the gastric parietal cells.[4][5][6] This enzyme is responsible for the final step in gastric acid secretion.[4]

PPIs are prodrugs that are activated in the acidic environment of the parietal cells.[5][7] The activated form of the drug then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[1][7] This inhibition suppresses both basal and stimulated gastric acid secretion.[4]

Beyond their primary mechanism, some studies suggest that PPIs like lansoprazole may also have antioxidant and anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1), which involves the PI3K signaling pathway.[8]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and reactions of this compound and its analogs.

Reaction Starting Material Oxidizing/Nitrating Agent Solvent/Conditions Yield Purity Reference
N-Oxidation4-Methylpyridinem-CPBADichloromethane, 20-25 °C, 24h95%96%[1]
Nitration3,5-Dimethylpyridine-N-oxideHNO₃/H₂SO₄Toluene extraction, overnight89.16%95.34% (HPLC)[4]
Nitration3,5-Dimethylpyridine-N-oxideHNO₃/H₂SO₄Toluene extraction, overnight91.84%97.49% (HPLC)[4]
Nitration3-Methylpyridine-1-oxideFuming HNO₃/H₂SO₄100-105 °C, 2h70-73%-[3]

Visualizations

Experimental Workflow: Synthesis and Nitration of a Methylpyridine Derivative

experimental_workflow cluster_synthesis Synthesis of Methylpyridine N-oxide cluster_nitration Nitration Reaction s1 Dissolve Methylpyridine in Dichloromethane s2 Cool to 0-5 °C s1->s2 s3 Add m-CPBA s2->s3 s4 Stir at 20-25 °C for 24h s3->s4 s5 Work-up and Isolation s4->s5 s6 Methylpyridine N-oxide s5->s6 n1 Dissolve Methylpyridine N-oxide in conc. H₂SO₄ s6->n1 Precursor for Nitration n2 Add Fuming HNO₃ n1->n2 n3 Heat to 100-105 °C n2->n3 n4 Controlled Reaction n3->n4 n5 Work-up and Purification n4->n5 n6 Nitro-methylpyridine N-oxide n5->n6

Caption: General experimental workflow for the synthesis and subsequent nitration of a methylpyridine derivative.

Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors

ppi_mechanism cluster_parietal_cell Gastric Parietal Cell ppi Proton Pump Inhibitor (Prodrug) (e.g., Lansoprazole, Rabeprazole) activated_ppi Activated Sulfenamide Form ppi->activated_ppi Acidic Environment (Activation) h_k_atpase H+/K+-ATPase (Proton Pump) activated_ppi->h_k_atpase Covalent Bonding to Cysteine Residues inactivated_pump Inactivated Proton Pump h_k_atpase->inactivated_pump Irreversible Inhibition acid_secretion Gastric Acid (H⁺) Secretion h_k_atpase->acid_secretion Pumps H⁺ into Gastric Lumen no_acid_secretion Inhibition of Acid Secretion inactivated_pump->no_acid_secretion

Caption: Simplified signaling pathway for the mechanism of action of proton pump inhibitors derived from pyridine N-oxides.

References

Unveiling the Molecular Architecture: A Technical Guide to Theoretical Calculations on 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 4-Methylpyridine N-oxide (4-MePyO), a molecule of significant interest in medicinal chemistry and materials science. Through a comprehensive review of theoretical calculations, this document offers a detailed understanding of its geometric parameters and the computational methodologies employed to elucidate its structure.

Molecular Geometry: A Comparative Analysis of Theoretical Models

The equilibrium geometry of this compound has been extensively studied using various quantum chemical methods. Density Functional Theory (DFT) with the B3LYP and PBE0 functionals, along with the Møller-Plesset perturbation theory (MP2) method, have been employed to predict the molecule's bond lengths and angles. These theoretical values are in good agreement with experimental data obtained from gas-phase electron diffraction (GED).[1][2]

The molecule possesses Cs symmetry with a planar pyridine ring.[1] The presence of the electron-donating methyl group at the para position leads to a noticeable increase in the N→O bond length compared to the unsubstituted pyridine N-oxide.[1][2]

Table 1: Calculated Geometric Parameters of this compound

The following table summarizes the key geometric parameters of this compound as determined by different theoretical methods. All distances are in Angstroms (Å) and angles are in degrees (°).

ParameterB3LYP/cc-pVTZPBE0/cc-pVTZMP2/cc-pVTZGED (Experimental)
Bond Lengths
r(N→O)1.2801.2651.2881.278
r(N-C2)1.3731.3621.3721.370
r(C2-C3)1.3831.3751.3851.381
r(C3-C4)1.3971.3891.4001.395
r(C4-C5)1.3971.3891.4001.395
r(C5-C6)1.3831.3751.3851.381
r(N-C6)1.3731.3621.3721.370
r(C4-C7)1.5091.5031.5101.513
r(C-H)ring1.083-1.0841.081-1.0821.082-1.0831.094
r(C-H)methyl1.0921.0901.0911.107
Bond Angles
∠C6-N-C2121.2121.4121.1121.5
∠N-C2-C3120.0119.8119.9119.8
∠C2-C3-C4120.1120.3120.1120.1
∠C3-C4-C5118.6118.4118.7118.7
∠C4-C5-C6120.1120.3120.1120.1
∠C5-C6-N120.0119.8119.9119.8
∠O-N-C2119.4119.3119.4119.2
∠C3-C4-C7120.7120.8120.6120.6
∠H-C-Hmethyl108.2108.2108.1107.0

Data sourced from a study by Vishnevskiy et al.[1]

Computational Methodology

The theoretical calculations summarized above were performed using a well-defined computational protocol to ensure the accuracy and reliability of the results.

Quantum Chemical Methods

A hybrid DFT computational approach was utilized, specifically employing the B3LYP and PBE0 functionals.[1] Additionally, the MP2 method was used for comparative purposes.[1]

Basis Set

The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set was employed for all atoms in the calculations.

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound was optimized to find the minimum on the potential energy hyper-surface.[1] Subsequent to optimization, vibrational frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum.[1]

Visualization of Computational Workflow and Data Comparison

To better illustrate the process and the relationship between the different computational approaches, the following diagrams are provided.

computational_workflow cluster_input Input cluster_methods Quantum Chemical Methods cluster_analysis Analysis cluster_output Output start Initial Structure of This compound dft DFT Calculations (B3LYP, PBE0) start->dft mp2 MP2 Calculation start->mp2 opt Geometry Optimization dft->opt mp2->opt vib Vibrational Frequency Analysis opt->vib results Optimized Geometry (Bond Lengths, Angles) vib->results

Caption: Computational workflow for determining the structure of this compound.

data_comparison cluster_theoretical Theoretical Methods cluster_experimental Experimental Method b3lyp B3LYP/cc-pVTZ r(N→O) = 1.280 Å ∠C6-N-C2 = 121.2° ged {GED | {r(N→O) = 1.278 Å | ∠C6-N-C2 = 121.5°}} b3lyp->ged Comparison pbe0 PBE0/cc-pVTZ r(N→O) = 1.265 Å ∠C6-N-C2 = 121.4° pbe0->ged Comparison mp2 MP2/cc-pVTZ r(N→O) = 1.288 Å ∠C6-N-C2 = 121.1° mp2->ged Comparison

Caption: Comparison of theoretical and experimental data for this compound.

Conclusion

The theoretical calculations provide a robust and detailed model of the molecular structure of this compound. The strong correlation between the data obtained from DFT and MP2 methods and the experimental GED results validates the computational approaches used. This in-depth structural information is crucial for understanding the reactivity, intermolecular interactions, and potential applications of this compound in drug design and materials science. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field.

References

discovery and history of pyridine N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine N-oxides, a fascinating class of heterocyclic compounds, have carved a significant niche in synthetic chemistry, materials science, and pharmacology since their discovery. Characterized by a dative bond between the nitrogen of the pyridine ring and an oxygen atom, these molecules exhibit unique physicochemical properties and reactivity distinct from their parent pyridines. This technical guide provides a comprehensive overview of the discovery and historical development of pyridine N-oxides. It details the seminal synthetic methodologies, presents key quantitative data in a comparative format, and elucidates their mechanisms of action in important therapeutic agents. This document serves as a core reference for researchers and professionals engaged in organic synthesis and drug development, offering detailed experimental protocols and visual diagrams to illustrate key concepts and workflows.

The Dawn of a New Scaffold: Discovery and Early History

The journey of pyridine N-oxides began in the 1920s, a period of significant advancement in organic chemistry. The first synthesis of the parent compound, pyridine N-oxide, was reported in 1926 by the German chemist Jakob Meisenheimer.[1][2] He successfully oxidized pyridine using peroxybenzoic acid, establishing the foundational method for accessing this new class of compounds.[1]

However, the full synthetic potential of pyridine N-oxides was not immediately realized. It was the extensive work of Eiji Ochiai and his research group in Japan, beginning in the 1940s, that truly unlocked their utility.[3] Ochiai's pivotal discovery was that the N-oxide functional group dramatically alters the electronic properties of the pyridine ring.[2][4] While pyridine itself is resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, pyridine N-oxide is readily substituted, particularly at the 4-position.[2][5] The N-oxide group donates electron density back into the ring, activating it towards electrophiles. This breakthrough provided a strategic pathway to synthesize a wide array of substituted pyridines that were previously difficult to access. The subsequent deoxygenation of the N-oxide group allows for the final substituted pyridine product to be obtained.[1] This two-step strategy remains a cornerstone of pyridine chemistry. The commercialization of pyridine N-oxide in 1954 further catalyzed research and development in this area, cementing its role as an important intermediate in the chemical industry.[5]

history cluster_1920s 1920s cluster_1940s 1940s-1950s cluster_1950s 1950s cluster_modern Modern Era n1926 1926: Jakob Meisenheimer First synthesis of Pyridine N-Oxide using peroxybenzoic acid. n1940s 1940s: Eiji Ochiai Begins extensive research, demonstrating enhanced reactivity of the pyridine ring towards electrophiles. n1926->n1940s Foundational Discovery n1954 1954: Commercialization Pyridine N-Oxide becomes commercially available, spurring wider use in synthesis. n1940s->n1954 Unlocking Potential nModern Present Day Wide use as a key intermediate in pharmaceuticals (Tirapazamine, Omeprazole), catalysts, and materials science. n1954->nModern Industrial Application

Figure 1: A timeline of key milestones in the history of pyridine N-oxides.

Physicochemical Properties: A Comparative Analysis

The introduction of the N-oxide functionality imparts significant changes to the physical and chemical properties of the pyridine ring. Pyridine N-oxide is a colorless, hygroscopic solid with high solubility in water.[1] The N→O bond is highly polar, leading to a much larger dipole moment compared to pyridine. This polarity also decreases the basicity of the nitrogen atom by several orders of magnitude, as the oxygen atom withdraws electron density from the nitrogen.[1][6]

PropertyPyridinePyridine N-OxideReference(s)
Formula C₅H₅NC₅H₅NO[1]
Molar Mass 79.10 g/mol 95.10 g/mol [1]
Melting Point -41.6 °C65-66 °C[1]
Boiling Point 115.2 °C270 °C[1]
pKa (of conjugate acid) 5.20.79 - 0.8[1][6]
Dipole Moment 2.03 D4.24 D
N–O Bond Length N/A~1.34 Å[1]

Table 1: Comparison of key physicochemical properties of pyridine and pyridine N-oxide.

The properties of pyridine N-oxides can be further tuned by introducing substituents to the pyridine ring. The electronic nature of these substituents influences the basicity (pKa) and the length of the N-O bond.

Substituent (Position)pKa (of conjugate acid)Reference(s)
4-Nitro-1.7[7]
4-Chloro0.3[7]
H (Unsubstituted)0.79[6]
4-Methyl1.29[7]
4-Methoxy1.87[7]
4-(Dimethylamino)3.88[7]

Table 2: Acidity constants (pKa) of selected para-substituted pyridine N-oxides, demonstrating the electronic effect of substituents on basicity.

SubstituentN→O Bond Length (Å) (B3LYP/cc-pVTZ)Reference(s)
4-NO₂1.261[8]
4-CN1.262[8]
4-Cl1.271[8]
H1.271[8]
4-CH₃1.274[8]
4-OCH₃1.274[8]
4-N(CH₃)₂1.280[8]

Table 3: Calculated N→O bond lengths for substituted pyridine N-oxides, showing the influence of substituent electronic effects on bond character.

Applications in Drug Discovery and Development

The unique properties of the pyridine N-oxide moiety have made it a valuable scaffold in medicinal chemistry.[9] It can act as a bioisostere for other functional groups, increase water solubility, and participate in specific biological interactions.[9] In some cases, the N-oxide is metabolically stable, while in others, it is designed to be reduced in vivo to exert a therapeutic effect, acting as a prodrug.[9]

Case Study: Tirapazamine and Hypoxic-Selective Cytotoxicity

Tirapazamine is an investigational anticancer agent that brilliantly exploits the hypoxic (low oxygen) environment common in solid tumors.[5][10] It is a bioreductive prodrug, meaning it is selectively activated to a toxic form under low-oxygen conditions.[5] In hypoxic cells, intracellular reductases perform a one-electron reduction of tirapazamine to a highly reactive radical species.[11] This radical can then induce cytotoxic DNA double-strand breaks through the generation of hydroxyl (•OH) or benzotriazinyl (BTZ•) radicals, leading to cancer cell death.[11] In healthy, well-oxygenated tissues, the tirapazamine radical is rapidly back-oxidized to the non-toxic parent compound, sparing healthy cells and leading to tumor-selective toxicity.[11]

tirapazamine_moa cluster_blood Normoxic Tissue (High O2) cluster_tumor Hypoxic Tumor (Low O2) TPZ_normoxic Tirapazamine (TPZ) (Non-toxic prodrug) TPZ_radical_normoxic TPZ Radical Anion TPZ_normoxic->TPZ_radical_normoxic One-electron Reduction TPZ_radical_normoxic->TPZ_normoxic Rapid Back-Oxidation O2 O₂ TPZ_radical_normoxic->O2 Superoxide Superoxide (O₂⁻) O2->Superoxide e⁻ transfer label_normoxic Result: Minimal Toxicity to Healthy Tissue TPZ_hypoxic Tirapazamine (TPZ) (Non-toxic prodrug) TPZ_radical_hypoxic TPZ Radical Anion TPZ_hypoxic->TPZ_radical_hypoxic One-electron Reduction BTZ_radical Benzotriazinyl Radical (Toxic) TPZ_radical_hypoxic->BTZ_radical Spontaneous Conversion DNA Tumor Cell DNA BTZ_radical->DNA Attacks DSB DNA Double-Strand Breaks -> Cell Death DNA->DSB label_hypoxic Result: Selective Killing of Cancer Cells

Figure 2: Mechanism of action for the hypoxia-activated prodrug Tirapazamine.
Case Study: Chlordiazepoxide and GABAergic Modulation

Chlordiazepoxide (Librium) was the first synthesized benzodiazepine and notably contains an N-oxide moiety. It is used to treat anxiety and alcohol withdrawal. Its mechanism of action involves modulating the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[12][13] Chlordiazepoxide binds to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is also bound.[14] The resulting influx of chloride ions (Cl⁻) hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming or sedative effect on the central nervous system.[13][14]

chlordiazepoxide_moa cluster_receptor Postsynaptic Neuron Membrane cluster_effect Enhanced GABAergic Effect receptor GABA-A Receptor GABA Site Benzodiazepine Site Cl⁻ Channel (Closed) GABA GABA GABA->receptor:gaba Binds receptor_open GABA-A Receptor GABA Site Benzodiazepine Site Cl⁻ Channel (Open) CDX Chlordiazepoxide (N-Oxide Drug) CDX->receptor:bzd Binds Cl_out Cl⁻ (extracellular) Cl_out->receptor_open:f1 Increased Influx Cl_in Cl⁻ (intracellular) Hyperpolarization Neuron Hyperpolarization (Inhibitory Effect) receptor_open->Hyperpolarization

Figure 3: Mechanism of Chlordiazepoxide enhancing GABA-A receptor activity.

Detailed Experimental Protocols

The synthesis of pyridine N-oxides is a fundamental transformation in organic chemistry. Below are detailed protocols for a classic method using peracetic acid and a common modern method using meta-chloroperoxybenzoic acid (m-CPBA).

Classic Synthesis via Peracetic Acid Oxidation

This procedure is adapted from Organic Syntheses, a highly reliable source for chemical preparations.[3][15]

Reaction: Pyridine + Peracetic Acid → Pyridine N-Oxide Acetate

Materials:

  • Pyridine: 110 g (1.39 moles)

  • 40% Peracetic acid: 250 mL (1.50 moles)

  • 1 L three-necked flask

  • Stirrer, thermometer, dropping funnel

Procedure:

  • Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a fume hood and ensure a safety shield is in place.

  • Charge the flask with 110 g (1.39 moles) of pyridine.

  • Begin stirring the pyridine and add 250 mL of 40% peracetic acid from the dropping funnel. The addition should be controlled at a rate that allows the reaction temperature to rise to and be maintained at 85°C. This typically takes 50-60 minutes.

  • After the addition is complete, continue stirring the mixture until the temperature naturally cools to 40°C.

  • To isolate the product, the resulting acetic acid solution containing pyridine N-oxide acetate is concentrated on a steam bath under vacuum (water aspirator).

  • The residue (approx. 180-190 g) is then distilled under high vacuum (≤1 mm Hg). The product, pyridine N-oxide, distills at 100–105°C/1mm Hg.

  • The yield is typically 103–110 g (78–83%) of a colorless solid with a melting point of 65–66°C. The product is deliquescent and should be stored in a tightly sealed container.

Modern Synthesis via m-CPBA Oxidation

This procedure is a general method based on protocols found in the literature for oxidizing pyridines with m-CPBA.[16][17]

Reaction: Substituted Pyridine + m-CPBA → Substituted Pyridine N-Oxide + m-Chlorobenzoic Acid

Materials:

  • 3-Chloropyridine: 40 g (0.35 moles)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%): 91.2 g (~0.44 moles, ~1.25 eq.)

  • Dichloromethane (DCM): 320 mL

  • 1 L flask, magnetic stirrer, ice bath

Procedure:

  • To a 1 L flask equipped with a magnetic stir bar, add 40 g (0.35 moles) of 3-chloropyridine and dissolve it in 320 mL of dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • While maintaining the temperature at 0-5°C, add 91.2 g of m-CPBA portion-wise over 30-60 minutes. An exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Stir the reaction mixture for 24 hours. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • The resulting residue contains the product (3-chloropyridine N-oxide) and the byproduct (m-chlorobenzoic acid). Add water to the residue and adjust the pH to 4-5. Stir for 2-3 hours.

  • Filter the mixture to remove the precipitated m-chlorobenzoic acid.

  • Collect the aqueous filtrate, which contains the desired product. Concentrate the filtrate under reduced pressure and dry to obtain the final product.

synthesis_workflow start Start: Pyridine Derivative reagents Dissolve in Solvent (e.g., DCM, Acetic Acid) start->reagents oxidant Add Oxidizing Agent (e.g., m-CPBA, Peracetic Acid) Control Temperature reagents->oxidant reaction Stir at appropriate temperature until completion (Monitor by TLC/HPLC) oxidant->reaction workup Workup reaction->workup quench Quench excess oxidant (if necessary) workup->quench Step 1 extraction Aqueous Wash / Extraction (to remove byproducts) quench->extraction Step 2 drying Dry organic layer (e.g., Na₂SO₄) extraction->drying Step 3 evaporation Solvent Evaporation drying->evaporation purification Purification chromatography Column Chromatography or Recrystallization purification->chromatography evaporation->purification product Final Product: Pyridine N-Oxide chromatography->product

Figure 4: General experimental workflow for the synthesis of pyridine N-oxides.

Conclusion and Future Outlook

From Meisenheimer's initial synthesis to their current role as indispensable tools in drug discovery, pyridine N-oxides have had a rich and impactful history. The unique electronic nature conferred by the N-oxide moiety provides chemists with a versatile handle to modulate the properties and reactivity of the pyridine ring. Their application in medicines like tirapazamine and chlordiazepoxide highlights their therapeutic potential, addressing critical challenges from cancer to neurological disorders. As synthetic methodologies become more refined and our understanding of biological pathways deepens, the pyridine N-oxide scaffold is poised to remain a central theme in the development of novel therapeutics, advanced materials, and innovative chemical catalysts for years to come.

References

Solubility Profile of 4-Methylpyridine N-oxide in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, a heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its solubility in different organic solvents is a critical parameter for reaction optimization, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.

Solubility of this compound: A Summary

This compound is a polar molecule, a characteristic that largely dictates its solubility behavior. It is generally observed to be highly soluble in polar solvents and exhibits limited solubility in non-polar organic solvents.

Qualitative Solubility

Based on available literature, the qualitative solubility profile of this compound is as follows:

  • High Solubility: Water and other polar solvents such as alcohols.[1]

  • Low Solubility: Non-polar solvents.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, a single data point for its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound

SolventChemical FormulaPolarity (Dielectric Constant)Solubility ( g/100 mL)Temperature (°C)
WaterH₂O80.1~10025

Note: The solubility value in water is reported as 1000 g/L, which is approximately 100 g/100 mL. The experimental conditions for this measurement are not specified.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following detailed experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane (analytical grade or higher)

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Vials with screw caps (e.g., 20 mL scintillation vials)

    • Isothermal shaker or shaking incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Syringe filters (0.45 µm pore size, compatible with the organic solvents)

    • Syringes

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solute Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solute->prep_solvent Combine equilibration Shake at constant temperature until equilibrium is reached (e.g., 24-48 hours) prep_solvent->equilibration sampling Allow solid to settle, then filter supernatant equilibration->sampling dilution Dilute sample to within analytical range sampling->dilution analysis Analyze concentration (UV-Vis or HPLC) dilution->analysis calculation Calculate solubility (e.g., in g/100 mL) analysis->calculation

Caption: Experimental workflow for the determination of this compound solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume (e.g., 10.0 mL) of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is generally recommended. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

Analytical Method for Concentration Determination

The concentration of this compound in the saturated solution can be determined using either UV-Vis spectrophotometry or HPLC.

3.4.1. UV-Vis Spectrophotometry

  • Principle: this compound exhibits absorbance in the UV region. The concentration can be determined by measuring the absorbance at its wavelength of maximum absorption (λmax) and using a pre-established calibration curve.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted, filtered sample.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

3.4.2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC provides a more selective and often more sensitive method for concentration determination. The compound is separated on a chromatographic column and detected by a suitable detector (e.g., UV detector).

  • Typical HPLC Conditions (starting point, may require optimization):

    • Column: A C18 reversed-phase column is a common starting point. For highly polar compounds like pyridine N-oxides, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., formate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at the λmax of this compound.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted, filtered sample.

    • Calculate the concentration of the diluted sample from the calibration curve and subsequently the concentration of the saturated solution.

Calculation of Solubility

The solubility is calculated from the concentration of the saturated solution determined by the analytical method. The result is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Calculation Formula (for g/100 mL):

Solubility ( g/100 mL) = (Concentration of saturated solution in g/mL) x 100

Logical Relationships in Solubility Determination

The determination of solubility follows a clear logical progression, starting from establishing equilibrium to accurate measurement.

logical_relationship start Start: Solute + Solvent equilibrium Establish Solid-Liquid Equilibrium (Isothermal Shaking) start->equilibrium Excess Solute separation Phase Separation (Settling & Filtration) equilibrium->separation Saturated Solution quantification Quantitative Analysis of Liquid Phase (UV-Vis or HPLC) separation->quantification Clear Filtrate result Result: Solubility Value quantification->result Concentration Data

Caption: Logical flow from initial mixing to the final solubility value.

Conclusion

While comprehensive quantitative data on the solubility of this compound in common organic solvents is sparse, its polar nature suggests high solubility in polar media and lower solubility in non-polar environments. The provided detailed experimental protocol offers a robust framework for researchers to precisely determine these solubility values. Accurate solubility data is indispensable for the efficient design and optimization of synthetic routes, purification techniques, and the development of formulations in the pharmaceutical and chemical industries.

References

Methodological & Application

Application Notes: 4-Methylpyridine N-oxide as an Oxidant in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, also known as p-picoline N-oxide, is a versatile and mild oxidizing agent employed in a variety of organic transformations. Its ability to act as an oxygen atom transfer agent makes it a valuable reagent, particularly in transition metal-catalyzed reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as an oxidant in modern organic synthesis.

Key Applications

This compound serves as a stoichiometric oxidant in several key synthetic transformations, including the oxidation of terminal alkynes to amides, the conversion of phosphines to phosphine oxides, and the oxidation of sulfides to sulfoxides. These applications are particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Ruthenium-Catalyzed Oxidative Amidation of Terminal Alkynes

A significant application of this compound is in the ruthenium-catalyzed oxidative amidation of terminal alkynes. This reaction provides a direct route to amides, which are fundamental moieties in numerous biologically active compounds and materials.[1][2] The reaction proceeds efficiently in the presence of a ruthenium catalyst, with this compound acting as the terminal oxidant.

Reaction Scheme:

R-C≡CH + R'R''NH + this compound --(CpRuCl(PPh₃)₂)--> R-CH₂-C(=O)NR'R'' + 4-Methylpyridine

Quantitative Data Summary:

EntryAlkyne SubstrateAmine SubstrateProductYield (%)
1PhenylacetyleneBenzylamineN-Benzyl-2-phenylacetamide95
2PhenylacetyleneMorpholine1-(Morpholino)-2-phenylethan-1-one92
31-OctyneBenzylamineN-Benzylheptanamide85
44-MethoxyphenylacetylenePiperidine2-(4-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one90

Experimental Protocol: Synthesis of N-Benzyl-2-phenylacetamide [1]

  • To a screw-capped vial, add CpRuCl(PPh₃)₂ (14.5 mg, 0.02 mmol, 5 mol%), this compound (87.3 mg, 0.8 mmol, 2 equiv), and a magnetic stir bar.

  • The vial is purged with argon.

  • Add 1,2-dichloroethane (DCE, 3 mL), followed by phenylacetylene (40.8 mg, 0.4 mmol, 1 equiv) and benzylamine (85.7 mg, 0.8 mmol, 2 equiv).

  • The vial is sealed and the reaction mixture is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired amide.

Proposed Mechanism:

The catalytic cycle is initiated by the reaction of the ruthenium precursor with the terminal alkyne to form a vinylidene complex. This intermediate is then oxidized by this compound via an oxygen atom transfer to generate a ruthenium-ketene species. The resulting 4-methylpyridine dissociates, and the ketene is released. Subsequent nucleophilic attack by the amine on the free ketene yields the final amide product.[1]

G cluster_0 Catalytic Cycle cluster_1 Amide Formation Ru_Precursor CpRuCl(PPh₃)₂ Vinylidene [CpRu(=C=CHR)(PPh₃)₂]⁺ Ru_Precursor->Vinylidene  + R-C≡CH Ru_Ketene Ru(η²-CO)-ketene Vinylidene->Ru_Ketene  + 4-MePy-N-O  - 4-MePy Ru_Ketene->Ru_Precursor  + R'R''NH  - RCH₂CONR'R'' Free_Ketene RCH=C=O Ru_Ketene->Free_Ketene Release Amide RCH₂CONR'R'' Free_Ketene->Amide Amine R'R''NH Amine->Amide

Caption: Proposed mechanism for Ru-catalyzed oxidative amidation.

Oxidation of Tertiary Phosphines to Phosphine Oxides

This compound is an effective oxidant for the conversion of tertiary phosphines to their corresponding phosphine oxides. This transformation is crucial in many synthetic sequences, including in the workup of reactions where phosphines are used as reagents or ligands (e.g., Wittig, Mitsunobu reactions). The oxidation is generally clean and high-yielding.

Reaction Scheme:

R₃P + this compound → R₃P=O + 4-Methylpyridine

Quantitative Data Summary:

EntryPhosphine SubstrateProductYield (%)
1TriphenylphosphineTriphenylphosphine oxide>95
2Tri-n-butylphosphineTri-n-butylphosphine oxide>95
31,2-Bis(diphenylphosphino)ethane (dppe)1,2-Bis(diphenylphosphino)ethane dioxide (dppeO₂)>95

Experimental Protocol: Synthesis of Triphenylphosphine oxide

  • Dissolve triphenylphosphine (262 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound (120 mg, 1.1 mmol, 1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure phosphine oxide.

Proposed Mechanism:

The oxidation of phosphines by N-oxides is a well-established oxygen atom transfer reaction. The lone pair of the phosphorus atom in the phosphine nucleophilically attacks the oxygen atom of the N-oxide. This is followed by the cleavage of the N-O bond, resulting in the formation of the phosphine oxide and the corresponding pyridine.

G Phosphine R₃P Transition_State [R₃P---O---N⁺-PyMe]‡ Phosphine->Transition_State N_Oxide 4-MePy-N⁺-O⁻ N_Oxide->Transition_State Phosphine_Oxide R₃P=O Transition_State->Phosphine_Oxide Pyridine 4-MePy Transition_State->Pyridine

Caption: Oxygen transfer from this compound to a phosphine.

Selective Oxidation of Sulfides to Sulfoxides

This compound can be used as a mild oxidant for the selective conversion of sulfides to sulfoxides, a key transformation in medicinal chemistry and materials science. The mild nature of this reagent often prevents over-oxidation to the corresponding sulfone, which can be a challenge with more powerful oxidants.

Reaction Scheme:

R-S-R' + this compound → R-S(=O)-R' + 4-Methylpyridine

Quantitative Data Summary:

EntrySulfide SubstrateProductYield (%)
1ThioanisoleMethyl phenyl sulfoxideHigh
2Dibenzyl sulfideDibenzyl sulfoxideHigh
3TetrahydrothiopheneTetrahydrothiophene 1-oxideHigh

Experimental Protocol: Synthesis of Methyl phenyl sulfoxide

  • In a round-bottom flask, dissolve thioanisole (124 mg, 1.0 mmol) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, 10 mL).

  • Add this compound (120 mg, 1.1 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC until the starting sulfide is consumed.

  • Upon completion, the reaction mixture is worked up by washing with water and saturated sodium bicarbonate solution to remove acetic acid and unreacted N-oxide.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford pure methyl phenyl sulfoxide.

Logical Workflow:

The experimental workflow for these oxidation reactions is generally straightforward, involving the combination of the substrate and this compound in a suitable solvent, followed by monitoring, workup, and purification.

G Start Start Combine Combine Substrate, 4-MePy-N-O, & Solvent Start->Combine React Stir at appropriate temperature Combine->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Oxidized Product Purify->Product

Caption: General experimental workflow for oxidation reactions.

Safety and Handling

This compound is a stable, crystalline solid. However, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile oxidant in organic synthesis. Its mild reactivity allows for selective oxidations of various functional groups, often with high yields and minimal side products. The applications highlighted in these notes, particularly in the context of transition metal catalysis, demonstrate its utility for the synthesis of important molecular scaffolds in academic and industrial research.

References

Application Notes and Protocols: 4-Methylpyridine N-oxide in C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine N-oxides, including 4-methylpyridine N-oxide, have emerged as versatile reagents in organic synthesis.[1][2] They are recognized as electron-pair donors, mild oxidants, and effective ligands in metal complexes.[1][2] This document provides detailed application notes and protocols for the use of pyridine N-oxides, with a focus on this compound where applicable, as catalysts or directing groups in C-H activation reactions. These reactions offer a more efficient and atom-economical approach to synthesizing functionalized pyridine derivatives, which are key components in pharmaceuticals and natural products.

Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides

Palladium catalysts are widely used for the C-H activation and subsequent functionalization of pyridine N-oxides. These reactions, primarily involving alkenylation and arylation, demonstrate high regioselectivity, typically at the ortho-position to the N-oxide group.

Ortho-Alkenylation of Pyridine N-Oxides

This protocol facilitates the direct formation of a C-C bond between a pyridine N-oxide and an alkene.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Combine: - Pyridine N-oxide - Olefin - Pd(OAc)2 - Ag2CO3 - 1,4-Dioxane heating Heat at 100-120 °C for 12-16 hours reagents->heating Stir mixture workup Standard aqueous work-up heating->workup Cool to RT purification Column chromatography workup->purification product Ortho-alkenylated Pyridine N-oxide purification->product

Caption: General workflow for the Pd-catalyzed ortho-alkenylation of pyridine N-oxides.

Experimental Protocol:

A mixture of the pyridine N-oxide (0.3 mmol, 1.0 equiv), olefin (4.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol %), and silver(I) carbonate (Ag₂CO₃, 1.5 equiv) in 1,4-dioxane (0.6 mL) is stirred at 100 °C for 12 hours.[3] For less reactive substrates, the temperature may be increased to 120 °C and the reaction time extended to 16 hours.[3] After completion, the reaction is cooled to room temperature, diluted, and subjected to a standard aqueous work-up. The crude product is then purified by column chromatography to yield the ortho-alkenylated pyridine N-oxide.[3]

Quantitative Data for Alkenylation:

Pyridine N-oxide SubstrateOlefinProductYield (%)[3]
Pyridine N-oxideEthyl acrylate2-(2-(Ethoxycarbonyl)vinyl)pyridine 1-oxide85
This compoundEthyl acrylate2-(2-(Ethoxycarbonyl)vinyl)-4-methylpyridine 1-oxide78
4-Phenylpyridine N-oxideStyrene4-Phenyl-2-styrylpyridine 1-oxide75
3-Phenylpyridine N-oxideEthyl acrylate2-(2-(Ethoxycarbonyl)vinyl)-5-phenylpyridine 1-oxide72
Quinoline N-oxideEthyl acrylate2-(2-(Ethoxycarbonyl)vinyl)quinoline 1-oxide88
Direct Ortho-Arylation of Pyridine N-Oxides

This method allows for the direct coupling of pyridine N-oxides with unactivated arenes.

Experimental Protocol:

A mixture of the pyridine N-oxide (0.6 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol %), silver(I) carbonate (Ag₂CO₃, 2.2 equiv), and the arene (40 equiv) is heated at 130 °C for 16 hours.[3] Following the reaction, the mixture is cooled and the product is isolated and purified, typically yielding a mixture of ortho-arylated isomers.[3]

Quantitative Data for Arylation:

Pyridine N-oxide SubstrateAreneProduct(s)Total Yield (%)[3]Isomer Ratio (ortho/other)[3]
Pyridine N-oxideBenzene2-Phenylpyridine 1-oxide / 2,6-Diphenylpyridine 1-oxide853:1
This compoundBenzene4-Methyl-2-phenylpyridine 1-oxide82-
3-Methylpyridine N-oxideBenzene3-Methyl-2-phenylpyridine 1-oxide / 5-Methyl-2-phenylpyridine 1-oxide7520:1
Isoquinoline N-oxideBenzene1-Phenylisoquinoline 2-oxide80Major product
Quinoline N-oxideBenzene2-Phenylquinoline 1-oxide76-

Reaction Mechanism:

The proposed mechanism for these palladium-catalyzed reactions involves the activation of a C-H bond of the pyridine N-oxide at one palladium center, followed by functionalization after transfer to a second palladium center.[4] The rate-determining step is believed to be the C-H bond cleavage.[4]

Start Pyridine N-oxide + Pd(II) Intermediate1 C-H Activation (Cyclometalated Intermediate) Start->Intermediate1 Intermediate2 Coordination of Alkene/Arene Intermediate1->Intermediate2 Intermediate3 Migratory Insertion / Reductive Elimination Intermediate2->Intermediate3 End Functionalized Pyridine N-oxide + Pd(0) Intermediate3->End Reoxidation Pd(0) to Pd(II) (Oxidant) End->Reoxidation Reoxidation->Start Catalytic Cycle

Caption: Simplified mechanism for Pd-catalyzed C-H functionalization of pyridine N-oxides.

Photoinduced C-H Functionalization using Pyridine N-oxide Based HAT Catalysts

A more recent development involves the use of pyridine N-oxides as hydrogen atom transfer (HAT) catalysts in photoinduced C-H functionalization reactions. In this approach, a photocatalyst generates a highly electrophilic pyridine N-oxide cation radical, which then acts as a HAT mediator.[1]

C-H Alkylation of Alkanes

This protocol describes the alkylation of C-H bonds in alkanes using a pyridine N-oxide derivative as a HAT catalyst.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up & Purification cluster_product Product reagents Combine: - C-H Substrate - Alkylating Agent - Pyridine N-oxide catalyst - Photocatalyst irradiation Irradiate with Blue LEDs reagents->irradiation workup Solvent removal irradiation->workup purification Column chromatography workup->purification product Alkylated Product purification->product

Caption: General workflow for photoinduced C-H alkylation using a pyridine N-oxide HAT catalyst.

Experimental Protocol:

A reaction mixture containing the C-H substrate (e.g., cyclooctane, 1.2 mmol), the alkylating agent (e.g., benzalmalononitrile, 0.4 mmol), the pyridine N-oxide HAT catalyst (30 mol%), and a photocatalyst (e.g., 9-mesityl acridinium) is prepared.[2] The mixture is then irradiated with blue LEDs for 36 hours.[2] After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography.

Quantitative Data for Photoinduced C-H Alkylation:

C-H SubstrateHAT CatalystProduct Yield (%)[2]
Cyclooctane2,6-Dichloropyridine N-oxide73
Methylcyclopentane2,6-Dichloropyridine N-oxideNot specified
Branched Alkanes2,6-Dichloropyridine N-oxideHighly selective for tertiary C-H bonds

Proposed Mechanism:

The reaction is initiated by the single-electron oxidation of the pyridine N-oxide by the excited photocatalyst to generate an N-oxide cation radical.[1] This highly electrophilic species then acts as a HAT mediator, abstracting a hydrogen atom from a C-H bond to form a carbon radical, which subsequently undergoes functionalization.[1]

Other C-H Activation Methodologies

While palladium- and photo-catalyzed reactions are prominent, other metal complexes have also been shown to mediate the C-H activation of pyridine N-oxides. For instance, uranium(IV) and thorium(IV) bis(alkyl) complexes can activate sp² and sp³ hybridized C-H bonds in pyridine N-oxides to form cyclometalated complexes.[5]

Conclusion

Pyridine N-oxides, including this compound, are valuable tools in the field of C-H activation. They can act as directing groups in metal-catalyzed reactions or as HAT catalysts in photoinduced transformations, enabling the synthesis of a wide range of functionalized heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore and apply these methodologies in their own synthetic endeavors, particularly in the context of drug discovery and development where pyridine scaffolds are prevalent.

References

Application Notes and Protocols for Oxidation Reactions Using 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for oxidation reactions where 4-methylpyridine N-oxide (also known as 4-picoline N-oxide) is utilized as a catalyst or an oxidant. These protocols are intended to guide researchers in setting up and performing these reactions efficiently and safely.

Introduction

This compound is a versatile reagent in organic synthesis. While it is often associated with the oxidation of its parent pyridine, it also plays a crucial role as an oxygen-transfer agent in various oxidative transformations. In these reactions, the N-O bond serves as a source of an oxygen atom, which can be transferred to a substrate, often mediated by a metal catalyst or under specific activating conditions. This allows for a range of oxidation reactions, including the functionalization of alcohols and the oxidation of alkynes. The use of this compound can offer mild reaction conditions and unique reactivity compared to other oxidizing agents.

Application 1: Catalytic Amine-Free O-Sulfonylation of Alcohols

This protocol describes a mild and efficient method for the O-sulfonylation of various alcohols using this compound as a catalyst in the presence of 4Å molecular sieves. This amine-free method is particularly suitable for substrates that are sensitive to basic conditions often employed in traditional sulfonylation reactions.[1][2][3][4]

Experimental Protocol

Materials:

  • Alcohol (1.0 equiv)

  • This compound (20 mol%)

  • Sulfonyl chloride (e.g., Mesyl chloride (MsCl), 1.7 equiv)

  • 4Å Molecular Sieves (powdered, activated)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (aq)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure: [1]

  • To a stirred suspension of the alcohol (1.0 equiv), this compound (0.2 equiv), and activated 4Å molecular sieves (300 wt% of the alcohol) in dichloromethane (CH₂Cl₂) at room temperature, add the sulfonyl chloride (1.7 equiv).

  • Stir the reaction mixture at room temperature for the time indicated in the table below (typically 2-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M aqueous HCl.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic extracts sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonylated product.

Quantitative Data: Substrate Scope and Yields for O-Sulfonylation
EntryAlcohol SubstrateSulfonyl ChlorideTime (h)Yield (%)
1(-)-MentholMsCl298
21-OctanolMsCl297
3CyclohexanolMsCl296
4Benzyl alcoholMsCl295
5Cinnamyl alcoholMsCl294
64-Nitrobenzyl alcoholMsCl593
7(-)-MentholTsCl297
81-OctanolTsCl296

Data compiled from Yoshida, K. et al., Synlett, 2022, 33, 1570-1574.

Reaction Mechanism and Workflow

The reaction is proposed to proceed through the activation of the sulfonyl chloride by this compound to form a highly electrophilic intermediate. The alcohol then attacks this intermediate, and the molecular sieves act as a proton sponge to facilitate the reaction and prevent the formation of byproducts.

Sulfonylation_Mechanism cluster_activation Activation cluster_sulfonylation Sulfonylation MePyNO This compound Active_Intermediate [Active Intermediate] MePyNO->Active_Intermediate Nucleophilic attack RSO2Cl R-SO₂Cl RSO2Cl->Active_Intermediate Product R'-OSO₂R Active_Intermediate->Product Nucleophilic attack by alcohol HCl HCl Active_Intermediate->HCl releases ROH R'-OH ROH->Product Product_final Final Product MS4A 4Å Molecular Sieves HCl->MS4A Trapped by MePyNO_start Catalyst

Sulfonylation reaction workflow.

Application 2: Ruthenium-Catalyzed Oxidative Amidation of Terminal Alkynes

This protocol outlines the use of this compound as an oxidant in the ruthenium-catalyzed reaction of terminal alkynes with amines to form amides.[5][6] This method provides an alternative to traditional amide bond formation from carboxylic acids.

Experimental Protocol

Materials:

  • Terminal alkyne (1.0 equiv)

  • Amine (2.0 equiv)

  • CpRuCl(PPh₃)₂ (5 mol%)

  • This compound (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

  • Standard work-up and purification reagents

Equipment:

  • Schlenk tube or sealed reaction vial

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • In a Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), combine the terminal alkyne (1.0 equiv), amine (2.0 equiv), CpRuCl(PPh₃)₂ (0.05 equiv), and this compound (2.0 equiv).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Seal the tube/vial and heat the reaction mixture at 100 °C for the specified time (typically 24 hours), with vigorous stirring.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired amide product.

Quantitative Data: Examples of Amide Synthesis
EntryAlkyneAmineYield (%)
1PhenylacetyleneAniline95
2PhenylacetyleneBenzylamine98
31-OctynePiperidine85
41-HexyneMorpholine89

Data is representative for this type of reaction, based on Álvarez-Pérez, M. A. et al., Org. Lett., 2019, 21, 5346-5350.

Catalytic Cycle

The proposed catalytic cycle involves the formation of a ruthenium-vinylidene intermediate from the terminal alkyne. This compound then transfers an oxygen atom to this intermediate, generating a ketene, which is subsequently trapped by the amine to form the amide product. The ruthenium catalyst is regenerated in the process.

Amidation_Cycle Ru_cat CpRuCl(PPh₃)₂ Ru_vinylidene [CpRu=C=CHR(PPh₃)₂]⁺ Ru_cat->Ru_vinylidene + Alkyne Alkyne R-C≡CH Ru_vinylidene->Ru_cat Regeneration Ketene RCH=C=O Ru_vinylidene->Ketene + 4-MePyNO (Oxygen Transfer) MePyNO This compound MePy 4-Methylpyridine MePyNO->MePy reduces to Amide RCH₂CONR'₂ Ketene->Amide + Amine Amine R'₂NH

References

Application Notes and Protocols: 4-Methylpyridine N-oxide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, also known as p-picoline N-oxide, is a versatile heterocyclic compound that has gained significant attention in organic synthesis. Its unique properties as a catalyst and reagent make it a valuable tool in the synthesis of complex molecules, particularly pharmaceutical intermediates. Molecules with N-oxide functionalities are prevalent in medicinal chemistry, serving as synthetic intermediates, prodrugs, and even active pharmaceutical ingredients (APIs).[1] The N-oxide group's high polarity and ability to form strong hydrogen bonds can enhance the solubility and modulate the membrane permeability of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its catalytic role in amine-free O-sulfonylation of alcohols.

Core Application: Catalytic Amine-Free O-Sulfonylation of Alcohols

A significant application of this compound is its use as an efficient organocatalyst in the O-sulfonylation of various alcohols. This reaction is crucial in medicinal chemistry for the introduction of sulfonate esters, which are common functional groups in many pharmaceuticals. The traditional methods for sulfonylation often require the use of amine bases, which can be harsh for sensitive substrates. The this compound catalyzed method offers a milder, amine-free alternative, making it suitable for a wider range of substrates, including those that are base-sensitive.[2][3][4][5]

Reaction Workflow

The general workflow for the this compound catalyzed O-sulfonylation of an alcohol is depicted below. The reaction proceeds at room temperature in the presence of 4Å molecular sieves, which act as a crucial co-catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Alcohol Substrate Alcohol Substrate Reaction Mixture Reaction Mixture Alcohol Substrate->Reaction Mixture This compound (Catalyst) This compound (Catalyst) This compound (Catalyst)->Reaction Mixture 4Å Molecular Sieves 4Å Molecular Sieves 4Å Molecular Sieves->Reaction Mixture Anhydrous Solvent (e.g., CH2Cl2) Anhydrous Solvent (e.g., CH2Cl2) Anhydrous Solvent (e.g., CH2Cl2)->Reaction Mixture Sulfonyl Chloride (e.g., MsCl, TsCl) Sulfonyl Chloride (e.g., MsCl, TsCl) Stirring at Room Temperature Stirring at Room Temperature Reaction Mixture->Stirring at Room Temperature Quenching Quenching Stirring at Room Temperature->Quenching Add Sulfonyl Chloride Extraction Extraction Quenching->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) Sulfonylated Product Sulfonylated Product Purification (Column Chromatography)->Sulfonylated Product

Workflow for this compound catalyzed O-sulfonylation.

Experimental Protocols

The following protocols are based on the work of Yoshida et al. and provide a general procedure for the this compound catalyzed sulfonylation of alcohols.[2][6]

Protocol 1: General Procedure for Amine-Free O-Sulfonylation

Materials:

  • Alcohol substrate

  • This compound (20 mol%)

  • 4Å Molecular Sieves (powdered, activated)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)) (1.2 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the alcohol substrate (1.0 mmol), this compound (0.2 mmol), and powdered 4Å molecular sieves (300 mg) in anhydrous dichloromethane (2.0 mL) is added the sulfonyl chloride (1.2 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of 1 M HCl.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired sulfonylated product.

Data Presentation: Substrate Scope and Yields

The this compound catalyzed sulfonylation method is applicable to a wide range of primary and secondary alcohols, affording high yields of the corresponding sulfonates. The following table summarizes the results for various alcohol substrates.

EntryAlcohol SubstrateSulfonylating AgentProductYield (%)
11-OctanolMsCl1-Octyl mesylate95
2CyclohexanolMsClCyclohexyl mesylate98
3Benzyl alcoholMsClBenzyl mesylate96
4(-)-MentholMsCl(-)-Menthyl mesylate98
51-PhenylethanolMsCl1-Phenylethyl mesylate97
61-OctanolTsCl1-Octyl tosylate93
7CyclohexanolTsClCyclohexyl tosylate95

Data is representative and compiled from the findings of Yoshida et al.

Application in Pharmaceutical Synthesis: A Case Study with Doravirine

While a direct application of the this compound catalyzed sulfonylation in the synthesis of a specific commercial drug is not explicitly detailed in the primary literature, the importance of sulfonate intermediates is well-established. For instance, the synthesis of the anti-HIV drug Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI), involves the formation of key intermediates where sulfonylation could be a potential synthetic step.[1][7]

Doravirine's mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[2][3][5][8] By binding to a hydrophobic pocket on the enzyme, it induces a conformational change that disrupts the enzyme's catalytic activity, thereby preventing the conversion of viral RNA to DNA.[3]

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase

The following diagram illustrates the mechanism of action of NNRTIs like Doravirine.

cluster_0 HIV-1 Replication Cycle cluster_1 Drug Action Viral RNA Viral RNA Reverse_Transcriptase HIV-1 Reverse Transcriptase Viral RNA->Reverse_Transcriptase Reverse Transcription Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Integration Integration into Host Genome Viral DNA->Integration Doravirine Doravirine (NNRTI) Inhibition Allosteric Inhibition Doravirine->Inhibition Inhibition->Reverse_Transcriptase Blocks Activity

Mechanism of action of Doravirine as an NNRTI.

Conclusion

This compound serves as a mild and efficient catalyst for the O-sulfonylation of alcohols, providing a valuable tool for the synthesis of pharmaceutical intermediates. The amine-free reaction conditions broaden the scope of applicable substrates, including those sensitive to traditional basic reagents. The protocols and data presented herein offer a practical guide for researchers and scientists in drug development to utilize this methodology in their synthetic endeavors. The continuous development of such catalytic systems is crucial for the advancement of efficient and sustainable pharmaceutical manufacturing processes.

References

The Multifaceted Role of 4-Methylpyridine N-oxide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Methylpyridine N-oxide, a derivative of pyridine, has emerged as a versatile reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. While traditionally viewed as a simple oxidizing agent or a precursor for functionalized pyridines, its role in palladium catalysis is nuanced. These application notes provide a detailed overview of the primary application of this compound as a substrate in C-H functionalization reactions, a key strategy for the synthesis of complex molecules in drug discovery and materials science. We will also briefly touch upon its potential interactions with palladium catalysts.

The core utility of this compound in this context lies in its ability to act as a directing group, activating the C-H bonds at the C2 and C6 positions of the pyridine ring for functionalization. This obviates the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

Primary Role: Substrate in Palladium-Catalyzed C-H Functionalization

The N-oxide moiety in this compound electronically activates the pyridine ring, making the ortho C-H bonds more susceptible to palladation. This has been successfully exploited in various palladium-catalyzed reactions to form C-C and C-heteroatom bonds.

1. Direct Arylation:

Palladium-catalyzed direct arylation of this compound with aryl halides or arenes provides a straightforward method to synthesize 2-aryl-4-methylpyridines. These structures are prevalent in many biologically active compounds. The reaction typically proceeds via a C-H activation mechanism.

2. Alkenylation (Heck-type Reactions):

The reaction of this compound with alkenes, catalyzed by a palladium salt, allows for the introduction of a vinyl group at the C2 position. This oxidative C-C bond formation is a powerful tool for the synthesis of styrylpyridines and their derivatives.

Mechanism of C-H Activation:

The precise mechanism of C-H activation of pyridine N-oxides can be complex and may involve cooperative catalysis between different palladium species.[1][2][3] Generally, the process is believed to involve the coordination of the N-oxide to the palladium center, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then undergoes further reaction with the coupling partner.

Potential as a Ligand or Additive: An Area of Limited Application

While the primary role of this compound is as a substrate, the interaction of the N-oxide functionality with the palladium catalyst is a critical aspect of these reactions.

  • Catalyst Stabilization: There is some evidence to suggest that pyridine-based molecules can stabilize palladium(II) catalysts in oxidative coupling reactions.[4] This stabilization could occur through coordination to the metal center, preventing catalyst decomposition at high temperatures.

  • Catalyst Inhibition: Conversely, it has been noted that certain diazine N-oxides can act as catalyst poisons.[5] The free nitrogen atom in these molecules can bind strongly to the palladium center, inhibiting its catalytic activity. While this compound does not have a second nitrogen, this highlights the potential for strong coordination to be detrimental.

Currently, the use of this compound as a beneficial, non-substrate additive or ligand in mainstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) is not a well-established or documented strategy. Its role as a substrate in C-H functionalization remains its most significant application in this field.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed direct arylation of pyridine N-oxides, which is the primary application discussed.

Table 1: Palladium-Catalyzed Direct Arylation of Pyridine N-oxide with Aryl Bromides

EntryPyridine N-oxideAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pyridine N-oxide4-BromotoluenePd(OAc)₂ (5)P(t-Bu)₃·HBF₄ (15)K₂CO₃Toluene11091[5]
2Pyridine N-oxide4-BromoanisolePd(OAc)₂ (5)P(t-Bu)₃·HBF₄ (15)K₂CO₃Toluene11085[5]
3Pyridine N-oxide1-Bromo-4-fluorobenzenePd(OAc)₂ (5)P(t-Bu)₃·HBF₄ (15)K₂CO₃Toluene11088[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct Arylation of Pyridine N-oxide with an Aryl Bromide

This protocol is adapted from a general procedure for the direct arylation of pyridine N-oxides.[5]

Materials:

  • Pyridine N-oxide (or this compound)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the pyridine N-oxide (4.0 mmol, 4.0 equiv), aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(t-Bu)₃·HBF₄ (0.15 mmol, 15 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous toluene (to achieve a concentration of ~0.3 M with respect to the aryl bromide).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.

Visualizations

Catalytic Cycle for Direct Arylation of Pyridine N-oxide

G cluster_0 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation ArPd(II)X ArPd(II)X Palladacycle->ArPd(II)X Oxidative Addition (Ar-X) Pd(0) Pd(0) ArPd(II)X->Pd(0) Reductive Elimination Product 2-Aryl-Pyridine N-oxide ArPd(II)X->Product Pd(0)->Pd(II) Re-oxidation Pyridine_N_oxide Pyridine_N_oxide Pyridine_N_oxide->Palladacycle ArX Ar-X ArX->ArPd(II)X G Start Start Reaction_Setup Combine reactants, catalyst, ligand, and base in a Schlenk flask. Start->Reaction_Setup Inert_Atmosphere Evacuate and backfill with inert gas (Ar or N₂). Reaction_Setup->Inert_Atmosphere Solvent_Addition Add anhydrous solvent. Inert_Atmosphere->Solvent_Addition Heating Heat to specified temperature with stirring. Solvent_Addition->Heating Monitoring Monitor reaction progress (TLC, GC-MS). Heating->Monitoring Workup Cool, dilute, filter, and perform aqueous work-up. Monitoring->Workup Purification Purify by column chromatography. Workup->Purification Product Pure Product Purification->Product End End Product->End

References

Preparation of Metal Complexes with 4-Methylpyridine N-oxide as a Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring 4-Methylpyridine N-oxide as a ligand. These compounds are of significant interest in coordination chemistry and are being explored for their potential applications in drug development and catalysis.

Introduction

This compound (4-MePyNO) is a versatile ligand in coordination chemistry. The presence of the N-oxide group provides a hard oxygen donor atom, which readily coordinates to a variety of metal centers. The pyridine ring can be functionalized to tune the electronic and steric properties of the resulting metal complexes. This versatility has led to the investigation of these complexes in various fields, including their potential as anticancer and antimicrobial agents. The coordination of 4-MePyNO to a metal ion can enhance the biological activity of the ligand and the metal salt, often through mechanisms involving the generation of reactive oxygen species (ROS) or interaction with biological macromolecules like DNA.

Data Presentation

The following tables summarize quantitative data for representative metal complexes of this compound, facilitating comparison of their physical and spectroscopic properties.

Table 1: Synthesis and Physical Properties of this compound Metal Complexes

ComplexMetal SaltLigand:Metal RatioSolventYield (%)ColorMelting Point (°C)
[Co(NCS)₂(4-MePyNO)₄]Co(NCS)₂4:1Methanol---
[Co(NCS)₂(4-MePyNO)₃]Co(NCS)₂3:1Methanol---
[Cu(NO₃)₂(H₂O)(2,3-dimethyl-4-nitropyridine N-oxide)₂]Cu(NO₃)₂·3H₂O2:1----
[ZnCl₂(4-MePyNO)₂]ZnCl₂2:1Ethanol-White>300

Table 2: Spectroscopic Data for this compound and its Metal Complexes

CompoundKey IR Peaks (cm⁻¹) ν(N-O)Key IR Peaks (cm⁻¹) ν(M-O)UV-Vis λ_max (nm)
This compound~1250--
[Co(NCS)₂(4-MePyNO)₄]ShiftedPresent-
[Co(NCS)₂(4-MePyNO)₃]ShiftedPresent-
[Cu(NO₃)₂(H₂O)(2,3-dimethyl-4-nitropyridine N-oxide)₂]ShiftedPresent-
[ZnCl₂(4-MePyNO)₂]ShiftedPresent-

Note: Specific yield and melting point data for all complexes are not consistently available in the cited literature. Spectroscopic data is dependent on the specific complex and experimental conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of representative metal complexes with this compound.

Protocol 1: Synthesis of Tris(this compound)bis(thiocyanato)cobalt(II) ([Co(NCS)₂(C₆H₇NO)₃])[1]

Materials:

  • Cobalt(II) thiocyanate (Co(NCS)₂)

  • This compound (4-MePyNO)

  • Methanol (reagent grade)

Procedure:

  • In a clean vial, dissolve 0.500 mmol (87.5 mg) of Co(NCS)₂ in 1 ml of methanol.

  • Add 1.500 mmol (163.7 mg) of this compound to the solution.

  • Stir the reaction mixture for 24 hours at room temperature.

  • If single crystals are desired, store the vial undisturbed for 2 days.

  • For a microcrystalline powder, continue stirring for 1 day.

  • Isolate the product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization: The resulting complex can be characterized by single-crystal X-ray diffraction to confirm its trigonal–bipyramidal coordination geometry.[1]

Protocol 2: General Procedure for the Synthesis of Copper(II) Complexes with Substituted Pyridine N-oxides[2]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Substituted 4-nitropyridine N-oxide ligand (e.g., 2,3-dimethyl-4-nitropyridine N-oxide)

  • Ethanol (reagent grade)

Procedure:

  • Dissolve the copper(II) nitrate trihydrate in a minimal amount of hot ethanol.

  • In a separate flask, dissolve the substituted 4-nitropyridine N-oxide ligand in ethanol.

  • Slowly add the ligand solution to the copper(II) salt solution with constant stirring. The molar ratio of ligand to metal salt is typically 2:1.

  • Continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

Characterization: The complexes can be characterized by elemental analysis, magnetic susceptibility measurements, and spectroscopic methods (IR, UV-Vis).[2] The cytotoxic activity of these complexes against cancer cell lines such as P-388 can be evaluated.[2]

Visualizations

Experimental Workflow for Synthesis of Metal Complexes

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Metal Salt + 4-MePyNO Ligand dissolution Dissolve in Solvent (e.g., Methanol, Ethanol) reactants->dissolution mixing Mix Reactant Solutions dissolution->mixing reaction Stir at Room Temperature mixing->reaction isolation Isolate Product (Filtration) reaction->isolation washing Wash with Cold Solvent isolation->washing drying Dry under Vacuum washing->drying spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) drying->spectroscopy xray Single-Crystal X-ray Diffraction drying->xray elemental Elemental Analysis drying->elemental bioactivity Biological Activity Assays (e.g., Cytotoxicity) drying->bioactivity

Caption: General workflow for the synthesis and characterization of metal complexes.

Proposed Mechanism of Anticancer Activity

The anticancer activity of many metal complexes, including those with pyridine N-oxide ligands, is often attributed to their ability to induce oxidative stress within cancer cells. This can lead to apoptosis (programmed cell death) through various pathways.

anticancer_mechanism cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects complex Metal Complex (e.g., Cu(II)-4-MePyNO) cell_uptake Cellular Uptake complex->cell_uptake ros Generation of Reactive Oxygen Species (ROS) cell_uptake->ros dna_damage DNA Damage ros->dna_damage mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis mito_dysfunction->apoptosis

References

Application of 4-Methylpyridine N-oxide in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, an achiral heterocyclic compound, has emerged as a valuable additive in the field of asymmetric catalysis. While not a source of chirality itself, its application as a co-catalyst or axial ligand can significantly enhance the efficiency, stability, and overall performance of chiral catalytic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the renowned Jacobsen-Katsuki epoxidation, a cornerstone of enantioselective synthesis.

Core Application: Co-catalyst in Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a widely utilized method for the enantioselective epoxidation of unfunctionalized olefins using a chiral manganese-salen complex as the catalyst. The addition of a pyridine N-oxide derivative, such as this compound, as an axial ligand has been demonstrated to have a beneficial effect on the reaction rate, catalyst stability, and product yield, without compromising the high enantioselectivity of the transformation.[1][2]

Mechanism of Action

In the catalytic cycle of the Jacobsen-Katsuki epoxidation, a high-valent manganese(V)-oxo species is the active oxidant. This compound is believed to coordinate to the manganese center as an axial ligand.[1] This coordination is thought to stabilize the active catalytic species and accelerate the turnover-limiting step, which is the oxidation of the Mn(III)-salen catalyst to the active Mn(V)=O species. By facilitating the regeneration of the active catalyst, this compound can lead to higher reaction rates and allow for lower catalyst loadings, making the process more efficient and economical.

Quantitative Data Summary

The inclusion of a pyridine N-oxide additive in the Jacobsen-Katsuki epoxidation of various olefins has been shown to improve reaction outcomes. The following table provides a comparative summary of the epoxidation of indene with and without a pyridine N-oxide additive. While specific data for this compound is not extensively published in comparative studies, the data for the structurally related 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) is presented to illustrate the significant positive impact of such additives.[3][4]

Catalyst SystemCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Key Advantages of Additive
(R,R)-Jacobsen's Catalyst> 1Moderate to HighHighBaseline for comparison
(R,R)-Jacobsen's Catalyst with Pyridine N-oxide additive< 19085-88Increased reaction rate, enhanced catalyst stability, lower catalyst loading[3][4]

Experimental Protocols

General Considerations
  • All reactions should be performed in well-ventilated fume hoods.

  • Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Solvents should be of high purity and dried using standard procedures.

  • The chiral (R,R)- or (S,S)-Jacobsen's catalyst (a Mn(III)-salen complex) should be obtained from a reliable commercial source or synthesized according to literature procedures.

Protocol: Asymmetric Epoxidation of Indene using (R,R)-Jacobsen's Catalyst with this compound

This protocol is a representative procedure for the asymmetric epoxidation of indene.

Materials:

  • Indene

  • (R,R)-Jacobsen's catalyst

  • This compound

  • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11.3)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (e.g., 0.5-1 mol%) and this compound (e.g., 20-25 mol%).

  • Dissolve the catalyst and additive in dichloromethane (to achieve a substrate concentration of approximately 0.5 M).

  • Add indene (1.0 equivalent) to the solution and stir for a few minutes at room temperature to ensure homogeneity.

  • Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath.

  • While stirring vigorously, add the buffered sodium hypochlorite solution (e.g., 1.5 equivalents) dropwise over a period of 1-2 hours. The reaction is biphasic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the organic layer).

  • Combine the organic layers and wash with a saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired epoxide.

  • Analysis: Determine the yield and enantiomeric excess of the purified product. The enantiomeric excess can be determined by chiral HPLC or chiral GC analysis.

Visualizations

Catalytic Cycle of Jacobsen-Katsuki Epoxidation with this compound

Catalytic_Cycle cluster_cycle Catalytic Cycle Mn(III)-salen Mn(III)-salen Active_Catalyst [Mn(V)=O(salen)(4-MePyNO)] Mn(III)-salen->Active_Catalyst  Oxidant (e.g., NaOCl) Epoxide_Complex [Mn(III)-salen(4-MePyNO)] + Epoxide Active_Catalyst->Epoxide_Complex Olefin Epoxide_Complex->Mn(III)-salen Release of Epoxide 4-MePyNO_node 4-Methylpyridine N-oxide (Axial Ligand) 4-MePyNO_node->Mn(III)-salen Coordination

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

General Experimental Workflow for Asymmetric Epoxidation

Experimental_Workflow start Start prep 1. Preparation: - Dissolve (R,R)-Jacobsen's Catalyst  and this compound in CH₂Cl₂. - Add olefin substrate. start->prep reaction 2. Reaction: - Cool to 0 °C. - Add oxidant (NaOCl) dropwise. - Stir vigorously. prep->reaction workup 3. Work-up: - Separate organic layer. - Extract aqueous layer with CH₂Cl₂. - Wash and dry combined organic layers. reaction->workup purification 4. Purification: - Concentrate the crude product. - Purify by flash column chromatography. workup->purification analysis 5. Analysis: - Determine yield. - Determine enantiomeric excess (chiral HPLC/GC). purification->analysis end End analysis->end

Caption: Experimental workflow for asymmetric epoxidation.

References

Application Notes and Protocols for 4-Methylpyridine N-oxide Catalyzed Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanisms, applications, and experimental protocols for oxidation reactions catalyzed by 4-Methylpyridine N-oxide (4-PNO). This document is intended to serve as a comprehensive resource for chemists in research and development, particularly in the pharmaceutical and fine chemical industries.

I. OsO₄-Catalyzed Dihydroxylation of Alkenes with 4-PNO as a Co-oxidant

Application Notes

The syn-dihydroxylation of alkenes to vicinal diols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules and chiral building blocks. Osmium tetroxide (OsO₄) is a highly reliable reagent for this purpose, delivering excellent yields and predictable stereochemistry.[1][2] However, its high toxicity and cost necessitate its use in catalytic amounts.

This is achieved by employing a stoichiometric co-oxidant to regenerate the active Os(VIII) species from the reduced Os(VI) form generated during the catalytic cycle. This compound (4-PNO), analogous to the more commonly used N-methylmorpholine N-oxide (NMO), serves as an effective co-oxidant in these reactions.[3][4] The use of a catalytic amount of OsO₄ in conjunction with a stoichiometric amount of 4-PNO constitutes the Upjohn dihydroxylation.[3]

Mechanism of Action:

The catalytic cycle begins with the [3+2] cycloaddition of osmium tetroxide to an alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol. In this process, Os(VIII) is reduced to an Os(VI) species. The role of 4-PNO is to re-oxidize the Os(VI) back to Os(VIII), allowing the catalytic cycle to continue. The 4-PNO is reduced to 4-methylpyridine in the process.

This catalytic system is also a key component of the Sharpless Asymmetric Dihydroxylation, where the addition of a chiral ligand induces enantioselectivity in the dihydroxylation of prochiral alkenes.[2]

Advantages of using 4-PNO as a co-oxidant:

  • Allows for the use of catalytic amounts of the highly toxic and expensive OsO₄.

  • The reaction conditions are generally mild and afford high yields of the diol product.

  • The workup procedure is relatively straightforward.

Experimental Protocol: General Procedure for the Catalytic Dihydroxylation of an Alkene using OsO₄/4-PNO

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene

  • This compound (4-PNO)

  • Osmium tetroxide (e.g., as a 2.5 wt% solution in tert-butanol)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv) in a mixture of acetone and water (typically a 10:1 v/v ratio).

  • Addition of Co-oxidant: To the stirred solution, add this compound (1.2-1.5 equiv). Stir until the 4-PNO is completely dissolved.

  • Initiation of Reaction: At room temperature, add a catalytic amount of osmium tetroxide solution (0.01-0.05 equiv) dropwise to the reaction mixture. The solution will likely turn dark brown or black.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Quenching the Reaction: Once the reaction is complete, add a saturated aqueous solution of sodium sulfite or sodium bisulfite to quench the reaction. Stir vigorously for 30-60 minutes. The color of the mixture should lighten.

  • Workup:

    • Filter the mixture through a pad of Celite to remove any precipitates, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

While 4-PNO is a known co-oxidant, specific and varied substrate data is more readily available for the closely related N-methylmorpholine N-oxide (NMO). The following table presents representative yields for the OsO₄-catalyzed dihydroxylation of various alkenes using NMO as the co-oxidant, which are expected to be comparable to those obtained with 4-PNO under optimized conditions.

Alkene SubstrateProductCo-oxidantYield (%)Reference
Styrene1-Phenyl-1,2-ethanediolNMO92[5]
1-Octene1,2-OctanediolNMO90[6]
trans-Stilbene(1R,2S)-1,2-Diphenyl-1,2-ethanediol (meso)NMO95[6]
Cyclohexenecis-1,2-CyclohexanediolNMO88[6]
(-)-Isopulegol derivativeCorresponding diolNMO89[6]

Mandatory Visualization

Dihydroxylation_Catalytic_Cycle cluster_main_cycle Catalytic Cycle Alkene Alkene Osmate_ester Osmate Ester (VI) Alkene->Osmate_ester + OsO₄ [3+2] cycloaddition OsO4 OsO₄ (VIII) Diol vic-Diol Osmate_ester->Diol + 2 H₂O (Hydrolysis) OsVI Os(VI) species OsVI->OsO4 Re-oxidation PNO 4-Methylpyridine N-oxide Pyridine 4-Methylpyridine PNO->Pyridine CH_Activation_Mechanism Py_N_Oxide Pyridine N-oxide Coord_complex Coordination Complex Py_N_Oxide->Coord_complex + Pd(II) Pd_catalyst Pd(II) Catalyst Pd_catalyst->Coord_complex Palladacycle Palladacycle Intermediate Coord_complex->Palladacycle C-H Activation Oxidative_add Oxidative Addition Intermediate Palladacycle->Oxidative_add + Arene Arene Arene (Ar-H) Arene->Oxidative_add Product 2-Arylpyridine N-oxide Oxidative_add->Product Reductive Elimination Pd_0 Pd(0) Oxidative_add->Pd_0 Reductive Elimination Pd_0->Pd_catalyst Oxidation Ag_0 Ag(0) Ag_I Ag(I) Oxidant Ag_I->Pd_catalyst

References

Application Notes and Protocols: Enhancing Reaction Selectivity with 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 4-Methylpyridine N-oxide as a strategic catalyst to enhance selectivity in key organic transformations. The following sections detail its application in achieving chemoselective sulfonylation of alcohols under amine-free conditions and in directing the regioselective ring-opening of epoxides.

Application Note 1: Chemoselective O-Sulfonylation of Alcohols

Introduction:

The sulfonylation of alcohols is a fundamental transformation in organic synthesis, often serving to convert hydroxyl groups into good leaving groups. Traditional methods frequently employ amine bases (e.g., triethylamine or pyridine), which can lead to side reactions, particularly with base-sensitive substrates. The use of this compound in conjunction with 4Å molecular sieves provides a mild, amine-free catalytic system that promotes efficient O-sulfonylation while preserving sensitive functional groups, thereby enhancing chemoselectivity.[1][2][3]

Mechanism of Action:

This compound acts as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonyloxypyridinium intermediate. This intermediate readily reacts with the alcohol. The accompanying 4Å molecular sieves act as a proton sponge, trapping the liberated HCl and preventing side reactions without the need for an amine base.[1][2]

Experimental Data:

The combination of this compound and 4Å molecular sieves is effective for the sulfonylation of a variety of primary and secondary alcohols with different sulfonyl chlorides, consistently providing high yields.

EntryAlcohol SubstrateSulfonyl ChlorideProductYield (%)
1(-)-MentholMethanesulfonyl chloride(-)-Menthol Mesylate98
2(-)-MentholEthanesulfonyl chloride(-)-Menthol Esylate97
3(-)-Mentholp-Toluenesulfonyl chloride(-)-Menthol Tosylate99
4(-)-Mentholo-Nitrobenzenesulfonyl chloride(-)-Menthol o-Nosylate92
51-AdamantaneethanolMethanesulfonyl chloride1-Adamantaneethyl Mesylate96
6GeraniolMethanesulfonyl chlorideGeranyl Mesylate95
74-Nitrobenzyl alcoholMethanesulfonyl chloride4-Nitrobenzyl Mesylate99

Experimental Protocol: Amine-Free Mesylation of (-)-Menthol

This protocol is adapted from Yoshida, K. et al., Synlett 2022, 33, 1570-1574.[2]

Materials:

  • (-)-Menthol (100 mg, 0.640 mmol, 1.0 equiv)

  • This compound (13.8 mg, 0.128 mmol, 20 mol%)

  • 4Å Molecular Sieves (powdered, activated, 300 mg)

  • Methanesulfonyl chloride (MsCl, 49.8 µL, 0.640 mmol, 1.7 equiv)

  • Dichloromethane (CH₂Cl₂, 0.8 mL)

  • 1 M Hydrochloric acid (aq)

  • Diethyl ether (Et₂O)

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vial, add (-)-menthol, this compound, and powdered 4Å molecular sieves.

  • Add dichloromethane to the vial.

  • Stir the resulting suspension at room temperature.

  • Add methanesulfonyl chloride dropwise to the stirred suspension.

  • Continue stirring the mixture at room temperature for 2 hours.

  • Quench the reaction by adding 1 M aqueous HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic extracts and wash sequentially with water (30 mL) and saturated brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: CH₂Cl₂/hexane, 2:1) to yield the product as a colorless oil.

Logical Workflow for Amine-Free Sulfonylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Alcohol, this compound, and 4Å Molecular Sieves in CH2Cl2 B Add Sulfonyl Chloride A->B 1. C Stir at Room Temperature (e.g., 2 hours) B->C 2. D Quench with 1M HCl C->D 3. E Extract with Et2O D->E 4. F Wash with H2O and Brine E->F 5. G Dry and Concentrate F->G 6. H Column Chromatography G->H 7. I Pure Sulfonylated Product H->I 8.

Caption: Experimental workflow for amine-free O-sulfonylation.

Application Note 2: Regioselective Chlorosulfonylation of Epoxides

Introduction:

The ring-opening of epoxides is a powerful method for introducing vicinal functional groups. Controlling the regioselectivity of this transformation is a significant challenge, especially with unsymmetrical epoxides. This compound serves as an effective organocatalyst for the regioselective chlorosulfonylation of terminal epoxides. This method provides access to valuable sulfonylated halohydrins with high regioselectivity, favoring the attack of the chloride at the less hindered carbon atom.[1]

Mechanism of Action:

Similar to the sulfonylation of alcohols, this compound activates the sulfonyl chloride to form a reactive sulfonyloxypyridinium intermediate. This intermediate then activates the epoxide. The chloride anion, also generated in the formation of the intermediate, subsequently attacks the less sterically hindered carbon of the activated epoxide, leading to the observed regioselectivity.

Experimental Data:

The this compound catalyzed chlorosulfonylation of various terminal epoxides demonstrates high yields and excellent regioselectivity.

EntryEpoxide SubstrateSulfonyl ChlorideMajor RegioisomerRegioselectivity (Major:Minor)Yield (%)
11,2-EpoxydecaneMethanesulfonyl chloride1-Chloro-2-decyl Mesylate>99:189
2Styrene OxideMethanesulfonyl chloride2-Chloro-1-phenylethyl Mesylate93:793
3(R)-Propylene OxideMethanesulfonyl chloride(R)-1-Chloro-2-propyl Mesylate>99:181
41,2-Epoxydecanep-Toluenesulfonyl chloride1-Chloro-2-decyl Tosylate>99:185
5Glycidyl Phenyl EtherMethanesulfonyl chloride1-Chloro-3-phenoxy-2-propyl Mesylate>99:196

Experimental Protocol: Regioselective Chlorosulfonylation of 1,2-Epoxydecane

This protocol is based on the general method described by Yoshida, K. et al. for the regioselective chlorosulfonylation of epoxides.[1]

Materials:

  • 1,2-Epoxydecane (1.0 equiv)

  • This compound (20 mol%)

  • Methanesulfonyl chloride (MsCl, 1.7 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (aq)

  • Diethyl ether (Et₂O)

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask, dissolve 1,2-epoxydecane and this compound in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride dropwise to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (e.g., 2-4 hours, monitor by TLC).

  • Upon completion, quench the reaction with 1 M aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired sulfonylated chlorohydrin.

Proposed Catalytic Cycle for Regioselective Epoxide Opening:

G MePyNO This compound Intermediate [MePyO-SO2R]+ Cl- MePyNO->Intermediate Activation RSO2Cl RSO2Cl RSO2Cl->Intermediate ActivatedEpoxide Activated Epoxide Complex Intermediate->ActivatedEpoxide Epoxide Activation Epoxide Epoxide Epoxide->ActivatedEpoxide Product Regioselective Product (Sulfonylated Chlorohydrin) ActivatedEpoxide->Product Nucleophilic Attack by Cl- Product->MePyNO Catalyst Regeneration

Caption: Catalytic cycle for regioselective epoxide opening.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylpyridine N-oxide in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 4-Methylpyridine N-oxide, a key intermediate in the pharmaceutical and agrochemical industries. The document details established industrial production methods, purification protocols, and its applications in drug development, particularly as a precursor for bioactive molecules.

Large-Scale Synthesis of this compound: A Comparative Overview

The industrial production of this compound (also known as 4-picoline N-oxide) primarily involves the oxidation of 4-methylpyridine. The choice of oxidizing agent is a critical factor influencing yield, purity, safety, and cost-effectiveness on a large scale. The most common methods employ m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or peracetic acid.

Table 1: Comparison of Industrial-Scale Synthesis Methods for this compound

Parameterm-CPBA MethodHydrogen Peroxide MethodPeracetic Acid Method
Starting Material 4-Methylpyridine4-Methylpyridine4-Methylpyridine
Oxidizing Agent m-Chloroperoxybenzoic acidHydrogen peroxide (H₂O₂)Peracetic acid (CH₃CO₃H)
Solvent Dichloromethane (DCM)Acetic acid or in the presence of a catalystAcetic acid
Reaction Temperature 0-25°C[1]70-80°C[2]Typically elevated temperatures
Reaction Time 20-26 hours[1]5 hours[2]Varies
Catalyst Not typically requiredMetal catalysts (e.g., methyltrioxorhenium) can be used to improve efficiency[3]Often generated in-situ from acetic acid and H₂O₂[4]
Reported Yield Up to 95%[1]High yields reported for similar pyridine oxidationsGood yields reported for pyridine N-oxide synthesis[5]
Reported Purity Up to 96%[1]Dependent on purificationDependent on purification
Key Advantages High yield and purity, well-established procedure[1]Cost-effective oxidizing agent, environmentally benign byproduct (water)Relatively inexpensive oxidizing agent
Key Disadvantages Higher cost of m-CPBA, formation of m-chlorobenzoic acid as a byproductRequires higher temperatures and sometimes catalysts, potential safety concerns with concentrated H₂O₂Can be explosive at high concentrations and temperatures

Experimental Protocols for Large-Scale Synthesis and Purification

Synthesis of this compound using m-CPBA (Industrial Scale)

This protocol is based on a patented industrial process and is suitable for large-scale production.[1]

Materials:

  • 4-Methylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Water

  • Sodium hydroxide (for pH adjustment)

Equipment:

  • Large-scale glass-lined reactor with stirring and temperature control

  • Addition funnel

  • Filtration unit

  • Concentrator/Evaporator

  • Drying oven

Procedure:

  • Charge the reactor with 4-methylpyridine and dichloromethane. For example, for a 10g scale of 4-methylpyridine, use 100ml of dichloromethane.[1]

  • Cool the mixture to 0-5°C with constant stirring.[1]

  • Slowly add m-CPBA (approximately 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C. For 10g of 4-methylpyridine, 27.8g of m-CPBA is used.[1]

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 24 hours.[1]

  • Monitor the reaction progress using a suitable method, such as TLC, to confirm the complete consumption of the starting material.[1]

  • Concentrate the reaction mixture to remove the dichloromethane.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5 using a suitable base (e.g., sodium hydroxide solution). This step is crucial for separating the product from the m-chlorobenzoic acid byproduct.[1]

  • Stir the mixture for 2-3 hours, during which the byproduct precipitates.[1]

  • Filter the mixture to remove the precipitated m-chlorobenzoic acid.

  • Collect the filtrate, which contains the this compound.

  • Concentrate the filtrate under reduced pressure and dry the resulting solid to obtain the final product.

Large-Scale Purification: Crystallization

For pharmaceutical applications, high purity of this compound is essential. Crystallization is a common method for achieving this.

Procedure:

  • Dissolve the crude this compound in a suitable hot solvent. Acetone is a commonly used solvent for the crystallization of related pyridine N-oxides.[6]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Applications in Drug Development

This compound is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have shown potential in several therapeutic areas, including cancer and inflammatory diseases.

Role as a Synthetic Intermediate

The N-oxide functional group can be readily transformed into other functionalities, making this compound a valuable starting material for the synthesis of substituted pyridines. These substituted pyridines are core structures in many pharmaceutical compounds. For instance, derivatives of 4-methylpyridine are used in the development of kinase inhibitors for cancer therapy.[2][7][8]

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

Derivatives of 2-amino-4-methylpyridine have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[9] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions and some cancers. The inhibition of iNOS is therefore a promising therapeutic strategy.

Below is a simplified representation of the iNOS signaling pathway and the point of inhibition by 4-methylpyridine derivatives.

iNOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Surface_Receptors Cell Surface Receptors Inflammatory_Stimuli->Cell_Surface_Receptors Signal_Transduction Signal Transduction (e.g., NF-κB pathway) Cell_Surface_Receptors->Signal_Transduction iNOS_Gene_Transcription iNOS Gene Transcription Signal_Transduction->iNOS_Gene_Transcription iNOS_mRNA iNOS mRNA iNOS_Gene_Transcription->iNOS_mRNA iNOS_Protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_mRNA->iNOS_Protein Translation L_Arginine L-Arginine Nitric_ Nitric_ L_Arginine->Nitric_ Nitric_Oxide Nitric Oxide (NO) Pathophysiological_Effects Pathophysiological Effects (Inflammation, etc.) Nitric_Oxide->Pathophysiological_Effects Methylpyridine_Derivative 2-Amino-4-methylpyridine Derivative Methylpyridine_Derivative->iNOS_Protein Inhibition Oxide Oxide

Caption: Inhibition of the iNOS signaling pathway by a 2-amino-4-methylpyridine derivative.

Experimental Workflow for Synthesis of Bioactive Molecules

The following workflow illustrates the general steps involved in utilizing this compound for the synthesis of a target bioactive molecule, such as a kinase inhibitor.

experimental_workflow Start This compound (Starting Material) Functionalization Functionalization of the Pyridine Ring (e.g., Nitration, Halogenation) Start->Functionalization Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Coupling Intermediate Key Intermediate Coupling->Intermediate Final_Modification Final Modification and/or Deprotection Intermediate->Final_Modification Purification Purification of Final Compound (e.g., Chromatography, Crystallization) Final_Modification->Purification Bioactive_Molecule Target Bioactive Molecule (e.g., Kinase Inhibitor) Purification->Bioactive_Molecule Characterization Structural Characterization (NMR, MS, etc.) Bioactive_Molecule->Characterization Biological_Assay Biological Activity Assays (e.g., Kinase Assay, Cell Viability) Bioactive_Molecule->Biological_Assay

Caption: General workflow for the synthesis of bioactive molecules from this compound.

References

Application Notes and Protocols: 4-Methylpyridine N-oxide in the Functionalization of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylpyridine N-oxide and related pyridine N-oxides in the C-H functionalization of heterocycles. This approach offers a powerful and versatile strategy for the synthesis of complex molecules, which is of significant interest in medicinal chemistry and drug discovery. The N-oxide moiety serves as a traceless directing group, activating the ortho C-H bonds of the pyridine ring towards functionalization, and can be readily removed after the desired modification.

Palladium-Catalyzed C-H Arylation of Pyridine N-oxides

Palladium-catalyzed C-H arylation is a robust method for the synthesis of 2-arylpyridines, which are common scaffolds in pharmaceuticals. The N-oxide directs the regioselective arylation to the C-2 position of the pyridine ring.

Data Presentation: Substrate Scope of Palladium-Catalyzed C-H Arylation

The following table summarizes the scope of the palladium-catalyzed direct C-H arylation of various pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates.

EntryPyridine N-oxideAryltrifluoroborateProductYield (%)[1]
1Pyridine N-oxidePotassium phenyltrifluoroborate2-Phenylpyridine N-oxide85
2This compound Potassium phenyltrifluoroborate2-Phenyl-4-methylpyridine N-oxide 82
33-Methylpyridine N-oxidePotassium phenyltrifluoroborate2-Phenyl-3-methylpyridine N-oxide78
42-Methylpyridine N-oxidePotassium phenyltrifluoroborate2-Phenyl-6-methylpyridine N-oxide75
54-Methoxypyridine N-oxidePotassium phenyltrifluoroborate2-Phenyl-4-methoxypyridine N-oxide80
64-Nitro-3-methylpyridine N-oxidePotassium phenyltrifluoroborate2-Phenyl-4-nitro-3-methylpyridine N-oxide84
7Pyridine N-oxidePotassium 4-fluorophenyltrifluoroborate2-(4-Fluorophenyl)pyridine N-oxide81
8Pyridine N-oxidePotassium 4-chlorophenyltrifluoroborate2-(4-Chlorophenyl)pyridine N-oxide76
9Pyridine N-oxidePotassium 4-methylphenyltrifluoroborate2-(4-Methylphenyl)pyridine N-oxide83
10Pyridine N-oxidePotassium 2-thienyltrifluoroborate2-(2-Thienyl)pyridine N-oxide72
Experimental Protocol: Palladium-Catalyzed C-H Arylation[1]

Materials:

  • Pyridine N-oxide substrate (e.g., this compound)

  • Potassium aryltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Tetrabutylammonium iodide (TBAI)

  • 1,4-Dioxane (anhydrous)

  • Magnetic stir bar

  • Reaction tube

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the pyridine N-oxide (0.5 mmol, 1.0 equiv.), potassium aryltrifluoroborate (0.15 mmol, 0.3 equiv.), Pd(OAc)₂ (3.4 mg, 0.015 mmol, 10 mol%), Ag₂O (69.5 mg, 0.3 mmol, 2.0 equiv.), and TBAI (11.1 mg, 0.03 mmol, 20 mol%).

  • Add anhydrous 1,4-dioxane (0.5 mL) to the tube.

  • Seal the reaction tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylpyridine N-oxide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Proposed Mechanism for Palladium-Catalyzed C-H Arylation

G Pd_II Pd(II) Catalyst Coordination Coordination Pd_II->Coordination PyO Pyridine N-oxide PyO->Coordination Palladacycle Palladacycle Intermediate Coordination->Palladacycle Cyclopalladation Cyclopalladation (C-H Activation) Transmetalation Transmetalation Palladacycle->Transmetalation ArBF3K ArBF3K ArBF3K->Transmetalation Pd_IV Pd(IV) Intermediate Transmetalation->Pd_IV Product 2-Arylpyridine N-oxide Pd_IV->Product Pd_0 Pd(0) Pd_IV->Pd_0 Reductive_Elimination Reductive Elimination Pd_0->Pd_II Oxidation Oxidation (Ag₂O)

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of pyridine N-oxides.

Metal-Free C-H Benzylation of Heteroaromatic N-oxides

A transition-metal-free approach for the C-H functionalization of heteroaromatic N-oxides has been developed using organosilanes as coupling partners. This method provides a milder and more environmentally friendly alternative to some metal-catalyzed reactions.

Data Presentation: Substrate Scope of Metal-Free C-H Benzylation

The table below illustrates the scope of the metal-free C-H benzylation of various heteroaromatic N-oxides with benzyltrimethylsilane.

EntryHeteroaromatic N-oxideProductYield (%)[2]
1Isoquinoline N-oxide1-Benzylisoquinoline72
2Quinoline N-oxide2-Benzylquinoline79
3This compound 2-Benzyl-4-methylpyridine 65
4Pyridine N-oxide2-Benzylpyridine68
53-Methylpyridine N-oxide2-Benzyl-3-methylpyridine62
6Quinoxaline N-oxide2-Benzylquinoxaline75
Experimental Protocol: Metal-Free C-H Benzylation[2]

Materials:

  • Heteroaromatic N-oxide substrate (e.g., this compound)

  • Benzyltrimethylsilane

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Triethylsilane (Et₃SiH)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heteroaromatic N-oxide (0.5 mmol, 1.0 equiv.) and anhydrous DMF (2.0 mL).

  • Add benzyltrimethylsilane (0.75 mmol, 1.5 equiv.) to the solution.

  • Add triethylsilane (1.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Add the TBAF solution (0.1 mL, 0.1 mmol, 20 mol%) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzylated heterocycle.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship: Proposed Mechanism for Metal-Free C-H Benzylation

G TBAF TBAF (F⁻) Activation Activation of Silane TBAF->Activation BnTMS Benzyltrimethylsilane (Bn-SiMe₃) BnTMS->Activation Pentacoordinate_Si Pentacoordinate Silicon Intermediate [Bn-SiMe₃F]⁻ Activation->Pentacoordinate_Si Coordination Coordination Pentacoordinate_Si->Coordination PyO Pyridine N-oxide PyO->Coordination Hexacoordinate_Si Hexacoordinate Silicon Adduct Coordination->Hexacoordinate_Si Nucleophilic_Attack Nucleophilic Attack Hexacoordinate_Si->Nucleophilic_Attack Intermediate Dihydropyridine Intermediate Nucleophilic_Attack->Intermediate Rearomatization Rearomatization & Catalyst Regeneration Intermediate->Rearomatization Product 2-Benzylpyridine Rearomatization->Product Byproduct Me₃SiOH + F⁻ Rearomatization->Byproduct G Start This compound Functionalization C-H Functionalization (e.g., Pd-catalyzed Arylation) Start->Functionalization Intermediate 2-Aryl-4-methylpyridine N-oxide Functionalization->Intermediate Purification1 Purification Intermediate->Purification1 Deoxygenation Deoxygenation (e.g., PCl₃) Final_Product 2-Aryl-4-methylpyridine Deoxygenation->Final_Product Purification2 Purification Final_Product->Purification2 Purification1->Deoxygenation

References

Application Notes and Protocols: 4-Methylpyridine N-oxide as a Co-oxidant in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, also known as 4-picoline N-oxide (4-MePyO), is a versatile and efficient co-oxidant employed in a variety of metal-catalyzed oxidation reactions. Its primary function within a catalytic cycle is to regenerate the active, higher oxidation state of the metal catalyst after it has been reduced in the process of oxidizing a substrate. This allows for the use of the primary oxidant, which is often expensive and toxic (e.g., osmium tetroxide), in catalytic amounts. 4-MePyO is valued for its role as a mild and selective oxidizing agent.[1] This document provides detailed application notes, experimental protocols, and data for the use of this compound as a co-oxidant in key catalytic transformations.

Core Application: Co-oxidant in Osmium-Catalyzed Dihydroxylation of Alkenes

One of the most prominent applications of this compound is in the osmium-catalyzed syn-dihydroxylation of alkenes to form vicinal diols. This reaction is fundamental in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.[2] In this context, 4-MePyO serves the same role as the more commonly cited N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation.[3]

The catalytic cycle involves the oxidation of an alkene by osmium tetroxide (OsO₄), which is reduced to an Os(VI) species in the form of an osmate ester. The co-oxidant, this compound, then re-oxidizes the Os(VI) back to Os(VIII) (OsO₄), allowing the catalytic cycle to continue. This regeneration is crucial as it minimizes the required amount of the highly toxic and costly osmium tetroxide.[4]

Experimental Protocols

Protocol 1: General Procedure for the syn-Dihydroxylation of an Alkene using OsO₄ and this compound

This protocol is adapted from the well-established Upjohn dihydroxylation procedure, substituting N-methylmorpholine N-oxide (NMO) with this compound.

Materials:

  • Alkene (1.0 mmol)

  • This compound (1.2 mmol)

  • Osmium tetroxide (0.02-0.05 mmol, typically as a 2.5 wt% solution in tert-butanol)

  • Acetone/Water or THF/Water solvent mixture (e.g., 10:1 v/v)

  • Sodium sulfite or sodium bisulfite (for quenching)

  • Magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and this compound (1.2 mmol).

  • Dissolution: Add the solvent system (e.g., 10 mL of acetone/water 10:1) and stir until all solids are dissolved.

  • Catalyst Addition: While stirring at room temperature, add the osmium tetroxide solution dropwise. The reaction mixture may change color, often to a dark brown or black.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting alkene is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite (approx. 5 mL). Stir vigorously for 30-60 minutes. The color of the mixture should lighten, and any osmium species should precipitate as osmium dioxide.

  • Workup:

    • Filter the mixture through a pad of celite to remove the black precipitate.

    • Rinse the filter cake with the organic solvent used in the reaction (e.g., acetone).

    • Transfer the filtrate to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude diol by flash column chromatography on silica gel to obtain the pure vicinal diol.

Protocol 2: Ruthenium-Catalyzed Oxidative Amidation of Terminal Alkynes

This compound also serves as a co-oxidant in ruthenium-catalyzed reactions. One such application is the oxidative amidation of terminal alkynes to form amides.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Amine (primary or secondary, 1.2 mmol)

  • This compound (1.5 mmol)

  • CpRuCl(PPh₃)₂ (0.05 mmol)

  • Chlorinated solvent (e.g., dichloromethane) or aqueous medium

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vessel, combine the terminal alkyne (1.0 mmol), amine (1.2 mmol), this compound (1.5 mmol), and the ruthenium catalyst CpRuCl(PPh₃)₂ (0.05 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of dichloromethane).

  • Reaction Conditions: Stir the mixture at the appropriate temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]

Quantitative Data Summary

The following table summarizes representative data for osmium-catalyzed dihydroxylation reactions using an N-oxide co-oxidant. While specific data for 4-MePyO is not as widely published as for NMO, the yields are expected to be comparable for many substrates. The data presented here is based on typical outcomes for such reactions.[6]

Substrate (Alkene)Catalyst SystemCo-oxidantSolvent SystemReaction Time (h)Yield of Diol (%)Ref.
CyclohexeneOsO₄ (catalytic)NMOAcetone/Water1890[6]
1-OcteneOsO₄ (catalytic)NMOAcetone/Water12-24~85-95
trans-StilbeneOsO₄ (catalytic)NMOAcetone/Water24~90
α-MethylstyreneOsO₄ (catalytic)NMOAcetone/Water12~92

Visualizations

Catalytic Cycle for Osmium-Catalyzed Dihydroxylation

Catalytic_Cycle OsO4 OsO₄ (OsVIII) OsmateEster Osmate Ester Intermediate (OsVI) OsO4->OsmateEster [3+2] Cycloaddition Alkene Alkene (Substrate) Alkene->OsmateEster Diol vic-Diol (Product) OsmateEster->Diol Hydrolysis OsVI Reduced Osmium (OsVI) OsmateEster->OsVI OsVI->OsO4 Re-oxidation CoOxidant 4-Methylpyridine N-oxide CoOxidant->OsO4 ReducedCoOxidant 4-Methylpyridine CoOxidant->ReducedCoOxidant

Caption: Catalytic cycle of osmium-catalyzed dihydroxylation with a co-oxidant.

Experimental Workflow for Alkene Dihydroxylation

Workflow Start Combine Alkene and 4-MePyO in Solvent AddCatalyst Add OsO₄ Solution Start->AddCatalyst Stir Stir at Room Temp (Monitor by TLC) AddCatalyst->Stir Quench Quench with Na₂SO₃ Solution Stir->Quench Filter Filter through Celite Quench->Filter Extract Extract with Organic Solvent Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Pure Diol Product Purify->Product

References

Application Note: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine Utilizing 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4,4'-dimethyl-2,2'-bipyridine, a key bidentate chelating ligand in coordination chemistry and catalysis. The synthesis commences with the N-oxidation of 4-methylpyridine (4-picoline) to form 4-methylpyridine N-oxide, which subsequently undergoes a palladium-catalyzed deoxygenative homocoupling reaction. This method offers a high yield and a straightforward procedure for obtaining the desired bipyridine derivative.

Introduction

Bipyridine ligands are fundamental in the development of metal complexes for a wide range of applications, including catalysis, dye-sensitized solar cells, and pharmaceuticals. The methyl groups in 4,4'-dimethyl-2,2'-bipyridine enhance the electron-donating properties of the ligand, thereby influencing the photophysical and electrochemical characteristics of its metal complexes. This document outlines a reliable, high-yield synthetic protocol for this important compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4,4'-dimethyl-2,2'-bipyridine from 4-methylpyridine.

ParameterValueReference
Starting Material4-Methylpyridine[1][2]
IntermediateThis compound[1][2]
Final Product4,4'-Dimethyl-2,2'-bipyridine[1][2]
CatalystPalladium on Carbon (Pd/C)[1][2]
Deoxygenating AgentPhosphorus Trichloride[1]
Overall Yield97.4%[1]

Experimental Protocols

This section details the two-stage experimental procedure for the synthesis of 4,4'-dimethyl-2,2'-bipyridine.

Stage 1: Synthesis of this compound

  • In a suitable reaction flask, dissolve 0.93 g of 4-methylpyridine in 20 mL of acetic acid.[2]

  • To this solution, add 15 mL of 30% (w/w) hydrogen peroxide in two portions.[1]

  • Allow the reaction mixture to stand at room temperature for 3.5 hours to facilitate the oxidation of 4-methylpyridine to this compound.[1][2]

Stage 2: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine

  • To the reaction mixture containing this compound, add 0.0118 g of palladium on carbon (Pd/C) catalyst.[1][2]

  • Heat the mixture in an oil bath at 65°C under reflux for approximately 6 hours.[1]

  • After cooling the reaction solution to room temperature, add 165 g of phosphorus trichloride for deoxygenation.[1]

  • Filter the reaction mixture under reduced pressure using a Buchner funnel to remove any insoluble material.[2]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a white crystalline residue.[1]

  • Recrystallize the white crystals from 20 mL of ethyl acetate.[1]

  • Dry the resulting crystals under vacuum to yield the final product, 4,4'-dimethyl-2,2'-bipyridine.[2] A yield of 97.4% has been reported for this procedure.[1]

Visualizations

Diagram 1: Overall Synthetic Scheme

G cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Homocoupling & Deoxygenation 4-Methylpyridine 4-Methylpyridine This compound This compound 4-Methylpyridine->this compound H2O2, Acetic Acid 4,4'-Dimethyl-2,2'-bipyridine 4,4'-Dimethyl-2,2'-bipyridine This compound->4,4'-Dimethyl-2,2'-bipyridine 1. Pd/C, 65°C 2. PCl3

Caption: Synthetic pathway for 4,4'-dimethyl-2,2'-bipyridine.

Diagram 2: Experimental Workflow

G Start Start Dissolve 4-Methylpyridine Dissolve 4-Methylpyridine Start->Dissolve 4-Methylpyridine Add H2O2 Add H2O2 Dissolve 4-Methylpyridine->Add H2O2 Oxidize at RT Oxidize at RT Add H2O2->Oxidize at RT Add Pd/C Catalyst Add Pd/C Catalyst Oxidize at RT->Add Pd/C Catalyst Reflux at 65°C Reflux at 65°C Add Pd/C Catalyst->Reflux at 65°C Cool to RT Cool to RT Reflux at 65°C->Cool to RT Add PCl3 Add PCl3 Cool to RT->Add PCl3 Filter Filter Add PCl3->Filter Evaporate Solvent Evaporate Solvent Filter->Evaporate Solvent Recrystallize Recrystallize Evaporate Solvent->Recrystallize Dry Product Dry Product Recrystallize->Dry Product End End Dry Product->End

Caption: Step-by-step experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylpyridine N-oxide, improving yields, and troubleshooting common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve the oxidation of 4-Methylpyridine (also known as 4-picoline). Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[1][2] The choice of oxidant can influence reaction conditions, yield, and impurity profiles.

Q2: What is a typical yield for the synthesis of this compound?

A2: With optimized protocols, high yields of this compound can be achieved. For instance, using m-CPBA as the oxidant in dichloromethane can result in yields as high as 95%.[1] Synthesis using hydrogen peroxide in acetic acid has also been reported with good yields.

Q3: What are the main impurities or byproducts I should be aware of?

A3: Common impurities can include unreacted 4-Methylpyridine, over-oxidation products, and byproducts from side reactions. If the reaction conditions are not carefully controlled, further oxidation of the methyl group can occur, leading to 4-pyridinecarboxylic acid.[3][4] Residual oxidizing agents and solvents from the work-up are also potential impurities.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (4-Methylpyridine), you can observe the consumption of the reactant and the formation of the more polar N-oxide product. A suitable solvent system for TLC is a mixture of dichloromethane and methanol (e.g., 10:1 DCM/MeOH).[1]

Q5: What are the recommended purification methods for this compound?

A5: Purification typically involves an aqueous work-up to remove the acid byproduct (in the case of m-CPBA) or residual acetic acid and hydrogen peroxide. The product can then be isolated by concentrating the aqueous solution.[1] For higher purity, techniques like recrystallization or column chromatography can be employed. Distillation under reduced pressure is also a viable method, but care must be taken to avoid decomposition at high temperatures.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive oxidizing agent.Use a fresh batch of oxidizing agent. The activity of peroxyacids like m-CPBA can decrease over time.
Insufficient reaction time or temperature.Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1]
Incorrect stoichiometry of reagents.Ensure the correct molar ratio of 4-Methylpyridine to the oxidizing agent is used. A slight excess of the oxidant is often employed.[1]
Formation of Multiple Byproducts Over-oxidation of the methyl group.Maintain careful control over the reaction temperature. Overheating can lead to the formation of 4-pyridinecarboxylic acid.[3][4]
Reaction with solvent.Choose an appropriate and inert solvent. Dichloromethane is commonly used for m-CPBA oxidations.[1]
Difficulty in Isolating the Product Product is highly soluble in the work-up solvent.If extracting from an aqueous solution, ensure the pH is adjusted appropriately to minimize the solubility of the N-oxide. Saturation of the aqueous layer with a salt like sodium chloride can also help.
Emulsion formation during extraction.Add a small amount of brine or allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Contaminated with Starting Material Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Consider adding a small additional portion of the oxidizing agent if necessary.
Residual Oxidizing Agent in Product Inadequate quenching or work-up.After the reaction is complete, it is crucial to quench any remaining oxidizing agent. For hydrogen peroxide, this can be done with sodium bisulfite or manganese dioxide.[6] For peroxyacids, a wash with a reducing agent solution (e.g., sodium thiosulfate) can be effective.[6]

Experimental Protocols

Protocol 1: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • 4-Methylpyridine (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 4-Methylpyridine (e.g., 10 g, 107.4 mmol) in dichloromethane (100 mL) in a round-bottom flask.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add m-CPBA (e.g., 27.8 g, 161.1 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC (DCM/MeOH = 10:1) until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Add water (200 mL) to the residue and stir. A white solid (m-chlorobenzoic acid) will precipitate.

  • Adjust the pH of the mixture to approximately 4 with a suitable base (e.g., sodium bicarbonate solution).

  • Stir the mixture for 2 hours, then filter to remove the solid precipitate.

  • Collect the filtrate and concentrate it under reduced pressure to obtain the crude this compound as a white solid.

  • Dry the solid under vacuum. Expected yield: ~95%.[1]

Protocol 2: Synthesis using Hydrogen Peroxide and Acetic Acid

This protocol is a general method for N-oxidation of pyridines.[2]

Materials:

  • 4-Methylpyridine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide solution

Procedure:

  • In a round-bottom flask, mix 4-Methylpyridine (e.g., 20 g, 215 mmol) with glacial acetic acid (60 mL).

  • Carefully add 30% hydrogen peroxide (e.g., 32 mL, ~276 mmol) to the mixture with shaking.

  • Heat the reaction mixture in an oil bath at 70-80 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the excess acetic acid and water under reduced pressure.

  • The residue can be further purified by distillation under high vacuum, but caution is advised as N-oxides can be thermally unstable.[7] Alternatively, the product can be purified by crystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Synthesis Methods

Parameterm-CPBA Method[1]Hydrogen Peroxide/Acetic Acid Method[2]
Oxidizing Agent m-Chloroperoxybenzoic acid30% Hydrogen Peroxide
Solvent DichloromethaneAcetic Acid
Reaction Temperature 0 °C to 20-25 °C70-80 °C
Reaction Time 24 hours24 hours
Reported Yield ~95%~73-77% (for 3-methylpyridine)
Work-up Aqueous wash and filtrationRemoval of solvent under reduced pressure

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage start Start: 4-Methylpyridine reagents Add Oxidizing Agent (m-CPBA or H2O2/AcOH) start->reagents reaction Reaction (Stir at specified temp) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete concentrate Concentrate/Remove Solvent monitoring->concentrate Complete wash Aqueous Wash/ pH Adjustment concentrate->wash filter Filter Precipitate wash->filter isolate Isolate Crude Product filter->isolate purify Further Purification (Recrystallization/Distillation) isolate->purify final_product Final Product: This compound purify->final_product High Purity

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of This compound cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions/ Byproduct Formation low_yield->cause2 cause3 Loss During Work-up low_yield->cause3 cause4 Degradation of Product low_yield->cause4 solution1a Optimize Reaction Time/ Temperature cause1->solution1a solution1b Check Reagent Stoichiometry & Purity cause1->solution1b solution2a Control Reaction Temperature cause2->solution2a solution2b Use Appropriate Solvent cause2->solution2b solution3a Optimize Extraction pH cause3->solution3a solution3b Minimize Transfers cause3->solution3b solution4a Avoid High Temperatures During Purification cause4->solution4a

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

common side reactions in 4-Methylpyridine N-oxide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the synthesis of 4-Methylpyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the oxidation of 4-methylpyridine (also known as 4-picoline). The two most common laboratory-scale oxidizing agents are meta-chloroperoxybenzoic acid (m-CPBA) and a combination of hydrogen peroxide with acetic acid.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC) is crucial.

  • Suboptimal temperature: The reaction temperature might be too low for the chosen oxidant, leading to slow conversion, or too high, promoting side reactions or decomposition.

  • Impure reagents: The purity of the starting 4-methylpyridine and the oxidizing agent is critical. Impurities can interfere with the reaction.

  • Issues during workup and purification: Product loss can occur during extraction, concentration, or purification steps. This compound is a polar compound, which can sometimes lead to challenges in extraction from aqueous solutions.

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Besides the starting material and the desired N-oxide, other spots could represent:

  • Over-oxidation product: While less common for 4-methylpyridine, under harsh conditions, the methyl group can be oxidized to a carboxylic acid (isonicotinic acid).

  • Rearrangement products: If acetic anhydride is used in the reaction or workup, a Boekelheide rearrangement can occur, leading to the formation of 4-acetoxymethylpyridine.

  • Degradation products: At excessively high temperatures, ring degradation can occur.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A typical mobile phase for this analysis is a mixture of dichloromethane (DCM) and methanol (MeOH), for instance, in a 10:1 ratio.[1] The consumption of the less polar 4-methylpyridine and the appearance of the more polar this compound can be visualized under UV light (254 nm).

Q5: What is the Boekelheide reaction and how can I avoid it?

A5: The Boekelheide reaction is a rearrangement of α-picoline N-oxides to hydroxymethylpyridines, which occurs in the presence of acetic anhydride. To avoid this, do not use acetic anhydride in your reaction mixture or workup if the goal is to isolate the N-oxide.

Troubleshooting Guides

Guide 1: Low or No Product Formation
Symptom Possible Cause Troubleshooting Steps
No reaction (only starting material on TLC) Inactive oxidizing agent- Use a fresh batch of the oxidizing agent. - If using m-CPBA, ensure it has been stored properly. - If using H₂O₂/acetic acid, ensure the H₂O₂ is of the correct concentration.
Incorrect reaction temperature- For m-CPBA, ensure the reaction is stirred at the recommended temperature (e.g., 20-25 °C).[1] - For H₂O₂/acetic acid, ensure the temperature is maintained as per the protocol (e.g., 70-85 °C).
Low yield Incomplete reaction- Monitor the reaction for a longer duration using TLC until the starting material is fully consumed. - Consider a slight excess of the oxidizing agent.
Product loss during workup- this compound is water-soluble. Ensure thorough extraction with an appropriate organic solvent if performing a liquid-liquid extraction. - Be cautious during concentration steps to avoid loss of the product, especially if it is volatile under the conditions used.
Suboptimal pH during workup- When using m-CPBA, the byproduct m-chlorobenzoic acid needs to be removed. Adjusting the pH to 4-5 can help in its separation during the aqueous workup.[1]
Guide 2: Presence of Impurities and Side Products
Symptom Possible Cause Troubleshooting Steps
Spot corresponding to a more polar compound than the product on TLC Over-oxidation to isonicotinic acid- Use a milder oxidizing agent or less harsh reaction conditions (lower temperature, shorter reaction time). - Avoid using an excessive amount of the oxidizing agent.
Formation of 4-acetoxymethylpyridine Use of acetic anhydride- Avoid acetic anhydride in the reaction or workup. This side reaction is specific to the presence of anhydrides.
Tar formation or significant darkening of the reaction mixture High reaction temperature leading to decomposition- Carefully control the reaction temperature. The thermal decomposition of methylpyridine N-oxides can occur at temperatures above 200°C, but prolonged heating at lower temperatures in the presence of strong acids or bases can also lead to degradation.[2]

Data Presentation

Table 1: Comparison of Common Synthesis Protocols for this compound

Parameter m-CPBA Method Hydrogen Peroxide/Acetic Acid Method
Starting Material 4-Methylpyridine4-Methylpyridine
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)30% Hydrogen peroxide, Glacial acetic acid
Solvent Dichloromethane (DCM)Glacial acetic acid
Temperature 0-5 °C (initial addition), then 20-25 °C70-85 °C
Reaction Time 24 hours24 hours
Reported Yield ~95%[1]High yields generally reported
Key Side Products m-Chlorobenzoic acid (byproduct of m-CPBA)Residual acetic acid
Workup Complexity Requires removal of m-chlorobenzoic acid, often by pH adjustment and filtration/extraction.Requires removal of excess acetic acid and water, often by vacuum distillation.

Experimental Protocols

Protocol 1: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from patent literature and is suitable for laboratory scale.[1]

Materials:

  • 4-Methylpyridine (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 4-methylpyridine (e.g., 10 g) in dichloromethane (e.g., 100 ml) in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

  • While stirring, add m-CPBA (e.g., 27.8 g) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC (e.g., DCM/MeOH = 10:1) until the m-CPBA spot is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Add water (e.g., 200 mL) to the residue and stir. A white solid (m-chlorobenzoic acid) will precipitate.

  • Adjust the pH of the mixture to 4-5 with a suitable base and stir for 2 hours.

  • Filter the mixture to remove the solid m-chlorobenzoic acid.

  • Collect the filtrate and concentrate it under reduced pressure to obtain the crude this compound as a white solid.

  • Dry the solid under vacuum to yield the final product.

Protocol 2: Synthesis using Hydrogen Peroxide and Acetic Acid

This is a classic method for N-oxidation.

Materials:

  • 4-Methylpyridine (1.0 eq)

  • Glacial acetic acid

  • 30% Hydrogen peroxide (~1.2 eq)

Procedure:

  • In a round-bottom flask, add 4-methylpyridine to glacial acetic acid.

  • With stirring, carefully add 30% hydrogen peroxide to the mixture. The addition may be exothermic, so cooling may be necessary to maintain the desired temperature.

  • Heat the reaction mixture to 70-85 °C and maintain this temperature for 24 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic acid and water under reduced pressure. Caution: Do not heat the residue above 130°C during distillation as this can cause decomposition. Distillation at a pressure of 1 mm Hg or lower is recommended.

  • The crude product can be further purified by recrystallization or vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Start: 4-Methylpyridine reaction Oxidation with m-CPBA in DCM or H₂O₂ in Acetic Acid start->reaction monitoring Monitor by TLC reaction->monitoring quench Quench/Neutralize monitoring->quench extraction Extraction / Filtration quench->extraction purification Concentration & Purification (Distillation/ Recrystallization) extraction->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

side_reactions cluster_conditions Reaction Conditions main_product This compound acetic_anhydride Acetic Anhydride main_product->acetic_anhydride Side Reaction start 4-Methylpyridine oxidizing_agent Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) start->oxidizing_agent Desired Path harsh_conditions Harsh Conditions (High Temp, Strong Oxidant) start->harsh_conditions Side Reaction oxidizing_agent->main_product rearrangement_product 4-Acetoxymethylpyridine acetic_anhydride->rearrangement_product Boekelheide Rearrangement over_oxidation Isonicotinic Acid harsh_conditions->over_oxidation Over-oxidation

Caption: Common side reactions in this compound synthesis.

troubleshooting_guide start Low Yield or Impure Product? check_reagents Check Reagent Purity and Activity start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions Yes check_workup Analyze Workup & Purification Steps start->check_workup Yes reagent_solution Use fresh, pure reagents. Verify oxidant concentration. check_reagents->reagent_solution conditions_solution Optimize temperature and time. Monitor with TLC. check_conditions->conditions_solution workup_solution Ensure efficient extraction. Use appropriate purification method. check_workup->workup_solution

References

Technical Support Center: Purification of 4-Methylpyridine N-oxide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 4-Methylpyridine N-oxide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and safety information.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, an impure solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution slowly cools, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the solvent (mother liquor). The pure crystals can then be isolated by filtration.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should:

  • Dissolve the this compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature.

  • Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve them very well, so they remain in the cold mother liquor.

  • Not react with this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Be non-toxic and non-flammable, if possible.

Based on its chemical structure, this compound is a polar molecule. Therefore, it exhibits good solubility in polar solvents and is less soluble in non-polar solvents.[1]

Q3: What are some recommended solvents for the recrystallization of this compound?

A3: Common choices include polar solvents. Acetone and acetonitrile have been mentioned as effective solvents for recrystallizing similar pyridine N-oxide compounds. A mixed solvent system, such as heptane/toluene, has also been successfully used for related compounds.[2] Experimentation with small amounts of your crude material is recommended to find the optimal solvent or solvent mixture.

Q4: My this compound is not crystallizing out of the solution upon cooling. What should I do?

A4: If crystals do not form, you can try the following induction techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystallization.

  • Reducing the Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling further: Place the flask in an ice bath to further decrease the solubility.

Q5: The recrystallized this compound appears oily or forms an amorphous solid instead of crystals. What went wrong?

A5: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try:

  • Reheating the solution to dissolve the oil.

  • Adding a small amount of additional solvent.

  • Slowing down the cooling rate.

  • Using a different recrystallization solvent.

Data Presentation: Solubility of this compound

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighSoluble (1000 g/L, temperature not specified)[3]Very Soluble
EthanolHighSolubleVery Soluble
AcetoneMediumSparingly Soluble to SolubleSoluble
AcetonitrileMediumSparingly SolubleSoluble
TolueneLowSlightly SolubleSoluble
HeptaneLowInsolubleSparingly Soluble

Note: This table is based on general principles of solubility and qualitative descriptions. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the chosen solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Acetone, Acetonitrile, or a Heptane/Toluene mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring. If using a flammable solvent, use a reflux condenser.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass to prevent contamination and slow down evaporation.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, place the flask in an ice bath for 15-30 minutes to further decrease the solubility of the product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the crystalline mixture into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a gentle temperature.

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (182-185 °C) indicates high purity.[4]

Mandatory Visualization

Recrystallization_Troubleshooting Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No low_yield Low Yield filter_dry->low_yield impure_product Product Impure (Check MP) filter_dry->impure_product induce_crystallization Induce Crystallization (Scratch, Seed, Evaporate, Cool) no_crystals->induce_crystallization induce_crystallization->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool check_solvent_volume Check for Excess Solvent in Mother Liquor low_yield->check_solvent_volume rerun_recrystallization Re-run Recrystallization (Choose different solvent/Cool slower) impure_product->rerun_recrystallization

Caption: Troubleshooting workflow for the recrystallization of this compound.

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear safety glasses or goggles.

  • Wear chemical-resistant gloves.

  • Wear a lab coat.

  • Use a dust mask (type N95 or equivalent) when handling the solid.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood.[2]

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep away from heat and sources of ignition.

  • This compound is hygroscopic; store in a tightly closed container in a dry place.[2][3]

First Aid:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5]

  • After skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[5]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Fire Safety:

  • This compound is a combustible solid.

  • Suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

Always consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.[2]

References

Technical Support Center: 4-Methylpyridine N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylpyridine N-oxide. The following information is designed to address common challenges encountered during the reaction and purification processes, ensuring a higher purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter in my this compound reaction?

A1: The impurities in your this compound synthesis can originate from several sources, including unreacted starting materials, byproducts of the oxidation process, and residual solvents. The most prevalent impurities include:

  • Unreacted 4-Methylpyridine (4-Picoline): Incomplete oxidation will leave residual starting material in your crude product.

  • Oxidant Byproducts:

    • When using meta-chloroperoxybenzoic acid (m-CPBA), the primary byproduct is meta-chlorobenzoic acid (m-CBA).[1]

    • If you are using hydrogen peroxide in acetic acid, residual acetic acid may be present.

  • Over-oxidation Products: While generally stable, harsh reaction conditions could potentially lead to the oxidation of the methyl group, although this is less common.

  • Solvent Residues: Depending on the solvent used for the reaction and work-up (e.g., dichloromethane, ethyl acetate), residual amounts may remain in the final product.

Q2: My NMR spectrum shows signals corresponding to the starting material, 4-methylpyridine. How can I remove it?

A2: The presence of unreacted 4-methylpyridine is a common issue. Due to the difference in polarity between the basic 4-methylpyridine and the more polar this compound, an acidic wash during the work-up is highly effective. Extracting the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the unreacted 4-methylpyridine, rendering it water-soluble and effectively removing it from the organic phase.

Q3: I've used m-CPBA as the oxidizing agent and now have m-chlorobenzoic acid contaminating my product. What is the best way to remove it?

A3: meta-Chlorobenzoic acid is a common impurity when m-CPBA is used. It can be effectively removed by performing a basic wash of the organic layer during the work-up. Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming the water-soluble sodium salt which will be partitioned into the aqueous layer.[1]

Q4: After an initial work-up, my product is still not pure. What are the recommended purification techniques?

A4: For high purity, one or a combination of the following techniques is recommended after the initial work-up:

  • Recrystallization: This is a highly effective method for purifying solid this compound. A suitable solvent system, such as acetone/heptane or toluene/heptane, can be used.

  • Column Chromatography: Flash column chromatography using silica gel is a versatile technique for separating the N-oxide from less polar impurities. A solvent gradient of increasing polarity, such as a mixture of dichloromethane and methanol, is typically employed. Due to the polar nature of the N-oxide, it may require a more polar eluent to move it off the column.

  • Alumina Plug Filtration: For the removal of acidic impurities like m-chlorobenzoic acid, passing a solution of the crude product through a short plug of neutral alumina can be very effective, as the acidic byproduct will adsorb strongly to the alumina.

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-Methylpyridine
  • Symptom: Signals corresponding to 4-methylpyridine are observed in the 1H NMR spectrum of the purified product.

  • Cause: Incomplete oxidation reaction.

  • Solution: Implement an acidic wash during the work-up procedure.

    Experimental Protocol: Acidic Wash Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1M hydrochloric acid (HCl).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The unreacted 4-methylpyridine will be in the aqueous layer as its hydrochloride salt.

    • Drain the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Contamination with meta-chlorobenzoic acid (from m-CPBA oxidation)
  • Symptom: Aromatic signals and a carboxylic acid proton signal corresponding to m-chlorobenzoic acid are present in the 1H NMR spectrum. The product may also be an off-white or yellowish solid.

  • Cause: The byproduct of the m-CPBA oxidation has not been fully removed.

  • Solution: Perform a basic wash during the work-up or use a neutral alumina plug.

    Experimental Protocol: Basic Wash Extraction

    • Dissolve the crude product in an organic solvent like dichloromethane.

    • In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times to ensure complete removal of the acidic byproduct.

    • Wash the organic layer with brine to remove residual water-soluble components.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.

Issue 3: Low Yield and/or Multiple Impurities After Initial Work-up
  • Symptom: The isolated yield is significantly lower than expected, and/or multiple unidentified spots are visible on a TLC plate.

  • Cause: This can be due to a combination of incomplete reaction, side reactions, or inefficient purification.

  • Solution: Further purification by column chromatography or recrystallization is necessary.

    Experimental Protocol: Column Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 10% ethyl acetate in hexanes).

    • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

    • Elution: Begin eluting with a low-polarity solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., starting from 1% and increasing to 5-10% methanol in dichloromethane).

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

    Experimental Protocol: Recrystallization

    • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is a mixture of a good solvent (like acetone or toluene) and a poor solvent (like heptane or hexane).

    • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent until the solution becomes slightly cloudy.

    • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

    • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTarget ImpurityTypical Purity Improvement (Illustrative)AdvantagesDisadvantages
Acidic Wash (1M HCl) Unreacted 4-Methylpyridine>95% removalSimple, fast, and effective for basic impurities.May not remove non-basic impurities.
Basic Wash (Sat. NaHCO₃) m-chlorobenzoic acid>98% removalHighly effective for acidic byproducts.Ineffective against neutral or basic impurities.
Column Chromatography Multiple ImpuritiesCan achieve >99% purityHigh resolution for separating various impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization Various solid impuritiesCan achieve >99% purityExcellent for final polishing to high purity.Yield loss is possible; requires a suitable solvent system.

Note: The purity improvement percentages are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

cluster_reaction This compound Synthesis cluster_workup Work-up & Purification Workflow Start 4-Methylpyridine + Oxidizing Agent Reaction Oxidation Reaction Start->Reaction e.g., m-CPBA or H2O2/AcOH Crude Crude Product Mixture (this compound, Unreacted Starting Material, Byproducts) Reaction->Crude Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Acidic Wash (1M HCl) Dissolve->AcidWash Removes unreacted 4-methylpyridine BaseWash Basic Wash (Sat. NaHCO3) AcidWash->BaseWash Removes acidic byproducts (e.g., m-CBA) Dry Dry & Concentrate BaseWash->Dry Purification Further Purification (Column Chromatography or Recrystallization) Dry->Purification Final Pure this compound Purification->Final

Caption: Workflow for the synthesis and purification of this compound.

cluster_impurities Common Impurities cluster_removal Impurity Removal Pathways CrudeProduct Crude this compound in Organic Solvent UnreactedSM Unreacted 4-Methylpyridine AcidicByproduct Acidic Byproduct (e.g., m-chlorobenzoic acid) AcidWash Acidic Wash (e.g., 1M HCl) UnreactedSM->AcidWash is removed by BaseWash Basic Wash (e.g., Sat. NaHCO3) AcidicByproduct->BaseWash is removed by AqueousLayer1 Aqueous Layer (Protonated 4-Methylpyridine) AcidWash->AqueousLayer1 partitions into AqueousLayer2 Aqueous Layer (Deprotonated Acidic Byproduct) BaseWash->AqueousLayer2 partitions into

Caption: Logical relationships in impurity removal during work-up.

References

optimizing temperature and reaction time for N-oxidation of 4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the N-oxidation of 4-picoline. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-oxidation of 4-picoline?

A1: The N-oxidation of 4-picoline can be achieved through various methods, including:

  • Oxidation with Hydrogen Peroxide: This is a common and relatively green method, often carried out in the presence of an acid catalyst like acetic acid.

  • Oxidation with Peroxy Acids: Reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective for N-oxidation.[1]

  • Catalytic Oxidation with Oxygen or Air: This method involves the use of catalysts, such as those based on transition metals, and can be a more economical option for larger scale synthesis.[2]

  • Reaction with Nitric Oxide: In some specialized applications, nitric oxide over a catalyst system can be used, though this is less common for simple N-oxide preparation and can lead to other products like 4-cyanopyridine.

Q2: How can I monitor the progress of the N-oxidation reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress.[1][3] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (4-picoline). As the reaction proceeds, the spot corresponding to the 4-picoline will diminish, and a new, more polar spot for the 4-picoline N-oxide will appear. The reaction is considered complete when the 4-picoline spot is no longer visible. Visualization can be achieved using UV light or staining agents.[3]

Q3: My N-oxidation reaction is not going to completion. What are the possible reasons?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Oxidizing Agent: Ensure you are using the correct stoichiometry of the oxidizing agent. A slight excess may be necessary.

  • Low Reaction Temperature: The rate of reaction may be too slow at lower temperatures. Gradually increasing the temperature can improve the conversion rate.

  • Inadequate Reaction Time: N-oxidation can sometimes require several hours to reach completion. Continue to monitor the reaction by TLC until the starting material is consumed.

  • Poor Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper contact between the reactants.

Q4: I am observing the formation of byproducts. How can I minimize them?

A4: Byproduct formation can be minimized by carefully controlling the reaction conditions:

  • Temperature Control: Overheating can lead to degradation of the product or side reactions. Maintain a stable and optimized temperature throughout the reaction.

  • Controlled Addition of Oxidant: Adding the oxidizing agent portion-wise or dropwise can help to control the reaction exotherm and reduce the formation of byproducts.

  • Choice of Oxidizing Agent: Some oxidizing agents are more selective than others. Consider trying a milder oxidant if significant byproduct formation is observed.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no conversion of 4-picoline 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. Inactive or insufficient catalyst (if applicable).1. Increase the molar equivalents of the oxidizing agent incrementally.2. Gradually increase the reaction temperature while carefully monitoring for any exotherms.3. Use a fresh batch of catalyst or consider a different catalyst system.
Low yield of 4-picoline N-oxide with byproduct formation 1. Reaction temperature is too high, leading to product degradation.2. Excess oxidizing agent causing over-oxidation.3. Prolonged reaction time after completion.1. Lower the reaction temperature and ensure efficient stirring and cooling.2. Optimize the stoichiometry of the oxidizing agent.3. Monitor the reaction progress closely by TLC and work up the reaction as soon as the starting material is consumed.
Formation of a dark, tarry reaction mixture 1. Runaway reaction due to poor temperature control.2. Use of an overly aggressive oxidizing agent.1. Ensure the reaction is adequately cooled, especially during the addition of the oxidizing agent.2. Consider using a milder oxidizing agent or diluting the reaction mixture.
Difficulty in isolating the product 1. The product may be highly soluble in the workup solvent.2. Incomplete removal of catalyst or byproducts.1. Use a different solvent for extraction or consider evaporation of the solvent and purification by other means (e.g., chromatography, recrystallization).2. Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the pure product.

Experimental Protocols

N-Oxidation of 4-Picoline using Hydrogen Peroxide in Acetic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 4-picoline

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium carbonate or sodium bicarbonate

  • Chloroform or dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-picoline in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain this temperature for several hours.[4]

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1).

  • Once the reaction is complete (disappearance of the 4-picoline spot), cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium carbonate or sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-picoline N-oxide.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The optimal temperature and reaction time for the N-oxidation of 4-picoline are highly dependent on the specific method and reagents used. The following table summarizes data from various oxidation systems for pyridine derivatives, which can serve as a starting point for optimization.

ReactantOxidizing Agent/CatalystTemperature (°C)Reaction TimeYield/ConversionReference
4-picolineNitric Oxide / NiO:Fe₂O₃320Not specified88% (of 4-cyanopyridine)
4-picolineO₂ / Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]1906 h18% conversion[2]
3-picolineAir / Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]190Not specified100% conversion[2]
4-methoxypyridinem-chloroperoxybenzoic acid20-2524 hNot specified[1]
PyridineH₂O₂ / Ag/WO₃Room Temp - 8024 h~95% conversion at 80°C[5]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine 4-Picoline and Acetic Acid start->reagents cooling Cool Mixture in Ice Bath reagents->cooling add_h2o2 Slowly Add H2O2 cooling->add_h2o2 heating Heat to 70-80°C add_h2o2->heating monitoring Monitor by TLC heating->monitoring completion Reaction Complete? monitoring->completion completion->heating No cooling2 Cool to Room Temp completion->cooling2 Yes neutralize Neutralize with Na2CO3 cooling2->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end End purify->end

Caption: Experimental workflow for the N-oxidation of 4-picoline.

Troubleshooting_Guide cluster_low_yield Low Yield / Incomplete Reaction cluster_byproducts Byproduct Formation start Problem Encountered check_reagents Check Stoichiometry of Oxidant start->check_reagents temp_high Is Temperature too High? start->temp_high check_temp Is Temperature Optimal? check_reagents->check_temp Stoichiometry OK increase_oxidant Increase Oxidant check_reagents->increase_oxidant Insufficient check_time Sufficient Reaction Time? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No increase_time Increase Time check_time->increase_time No oxidant_excess Is Oxidant in Excess? temp_high->oxidant_excess No lower_temp Lower Temperature temp_high->lower_temp Yes optimize_oxidant Optimize Stoichiometry oxidant_excess->optimize_oxidant Yes

Caption: Troubleshooting logic for optimizing 4-picoline N-oxidation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Methylpyridine N-oxide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions catalyzed by 4-Methylpyridine N-oxide (4-MPO). The following information is designed to help you diagnose and resolve issues of low conversion rates in your experiments.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems you may encounter.

My reaction is showing low to no conversion of the starting material. What are the primary factors I should investigate?

Low or no conversion is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The primary areas to investigate are the quality of your reagents and catalyst, the reaction conditions, and the potential for catalyst deactivation.

Initial Troubleshooting Workflow

start Low Conversion Observed reagent_quality Verify Reagent and Catalyst Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK resolution Improved Conversion reagent_quality->resolution Replaced Faulty Reagents catalyst_deactivation Investigate Catalyst Deactivation reaction_conditions->catalyst_deactivation Conditions Optimized reaction_conditions->resolution Adjusted Conditions catalyst_deactivation->resolution Deactivation Addressed

Caption: A stepwise workflow for troubleshooting low conversion rates.

1. Reagent and Catalyst Quality:

  • Is your this compound pure? 4-MPO is a hygroscopic crystalline powder. Moisture absorption can inhibit its catalytic activity. Ensure it has been stored in a desiccator and handled under anhydrous conditions if necessary.

  • Are your solvents and other reagents anhydrous? For moisture-sensitive reactions, such as sulfonylations, the presence of water can lead to side reactions and reduced yields. Use freshly distilled or commercially available anhydrous solvents.

  • Has your oxidizing agent (if applicable) degraded? For oxidation reactions, the stability of the oxidizing agent (e.g., hydrogen peroxide) is crucial. Use a fresh bottle or titrate an older one to determine its active concentration.

2. Reaction Conditions:

  • Is the reaction temperature optimal? Temperature plays a critical role in reaction kinetics. For the oxidation of 4-methylpyridine, for instance, selectivity can decrease at temperatures above 320°C, suggesting an optimal range to avoid side reactions and catalyst deactivation.[1] Conversely, some reactions may require heating to proceed at a reasonable rate.

  • Is the catalyst loading sufficient? In some cases, increasing the catalyst loading can improve conversion rates, especially if catalyst poisoning is a factor.[2] However, an excessive amount of catalyst does not always lead to better results and can be uneconomical.

  • Is the reaction time adequate? Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged times can lead to product degradation.

3. Catalyst Deactivation:

  • Is your catalyst being poisoned? The pyridine nitrogen in related compounds can sometimes coordinate too strongly with metal centers in certain catalytic systems, leading to catalyst poisoning. While 4-MPO is often the catalyst itself, in reactions where it acts as a co-catalyst or ligand, this can be a consideration.

  • Is there evidence of thermal degradation? At excessively high temperatures, organic catalysts like 4-MPO can decompose. For vanadium-based catalysts used in 4-methylpyridine oxidation, temperatures above 380°C can lead to catalyst deactivation.[1]

  • Has the catalyst been physically blocked? In heterogeneous catalysis, the pores of a solid-supported catalyst can become blocked by byproducts or coke formation, preventing access of the reactants to the active sites.

I am observing the formation of significant byproducts. How can I improve the selectivity of my 4-MPO catalyzed reaction?

Poor selectivity often accompanies low conversion of the desired product. The strategies to improve selectivity are closely related to optimizing reaction conditions.

  • Adjust the Reaction Temperature: As shown in the oxidation of 4-methylpyridine, there is an optimal temperature to maximize the yield of the desired product while minimizing side reactions.[1] A temperature screening is highly recommended.

  • Optimize Reactant Ratios: The stoichiometry of your reactants can significantly impact selectivity. For example, using an excess of one reactant may favor the desired reaction pathway over side reactions.

  • Consider a Co-catalyst or Additive: In some systems, the addition of a co-catalyst or an additive can enhance selectivity. For instance, in the oxidation of 4-methylpyridine, a V-Ti-Mn-O catalyst shows higher selectivity compared to a V-Ti-O catalyst, indicating a synergistic effect of manganese.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for a 4-MPO catalyzed oxidation?

A1: The optimal conditions are highly dependent on the specific substrate and oxidizing agent. However, a general starting point for the gas-phase oxidation of 4-methylpyridine to isonicotinic acid involves temperatures in the range of 280-380°C.[1] For liquid-phase oxidations, the conditions can be milder.

Q2: How does the choice of solvent affect 4-MPO catalyzed reactions?

A2: The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and conversion. For example, in a related sulfonylation reaction, acetonitrile was found to be a superior solvent compared to chloroform, THF, or toluene.[2]

Q3: Can a deactivated 4-MPO catalyst be regenerated?

A3: For 4-MPO used in a homogeneous system, regeneration is typically not feasible. In heterogeneous systems where 4-MPO might be supported or is part of a larger catalyst complex, regeneration may be possible. A general approach for catalyst regeneration involves:

  • Washing: Removing adsorbed species with a suitable solvent.

  • Calcination: A high-temperature treatment in the presence of air or an inert gas to burn off coke or other organic residues.

  • Reduction/Activation: For metal-based catalysts, a treatment with a reducing agent like hydrogen at elevated temperatures may be necessary to restore the active metallic sites.

Catalyst Regeneration Workflow

start Deactivated Catalyst washing Solvent Washing start->washing calcination Calcination washing->calcination activation Reduction/Activation calcination->activation regenerated Regenerated Catalyst activation->regenerated

References

Technical Support Center: Workup Procedures for Reactions Involving 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its workup?

A1: this compound is a polar, hygroscopic solid.[1][2] Its high polarity and good solubility in polar solvents like water and alcohols are the most critical properties to consider during workup design.[3] It is less soluble in non-polar organic solvents.[3] The basicity of the N-oxide group (pKa of the conjugate acid is approximately 0.79 for the parent pyridine N-oxide) allows for its removal from organic layers through acidic aqueous washes.[4]

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: Due to its high water solubility, unreacted this compound can typically be removed by washing the organic layer with water or brine. For more efficient removal, an acidic wash with dilute hydrochloric acid (e.g., 1M HCl) is recommended.[5] The acid will protonate the N-oxide, forming a salt that is highly soluble in the aqueous phase.

Q3: My product is also polar and has some water solubility. How can I avoid losing it during the aqueous workup?

A3: If your product has significant water solubility, repeated extractions of the aqueous layer with a suitable organic solvent are necessary to maximize recovery. Solvents like dichloromethane or ethyl acetate are commonly used. In some cases, adjusting the pH of the aqueous layer to the isoelectric point of your product can induce precipitation, allowing for isolation by filtration.[6] Back-extraction of the combined aqueous layers with a fresh portion of organic solvent is a good practice to recover any dissolved product.

Q4: I am observing a stable emulsion during my extractive workup. What should I do?

A4: Emulsion formation is a common issue, especially when using chlorinated solvents. To break an emulsion, you can try the following:

  • Add a saturated aqueous solution of sodium chloride (brine).[5]

  • Allow the mixture to stand for an extended period.

  • Filter the entire mixture through a pad of Celite.

  • If the reaction solvent is water-miscible (e.g., THF, dioxane), remove it under reduced pressure before the aqueous workup.[5]

Q5: How should I properly dry my final product if residual this compound is present?

A5: this compound is hygroscopic.[1][2] If you suspect its presence in your final product, standard drying over agents like MgSO₄ or Na₂SO₄ followed by concentration under reduced pressure is a good first step. For rigorous drying, azeotropic distillation with a solvent like toluene can be very effective in removing water.[2]

Physicochemical Data of this compound

PropertyValueReference
Synonyms 4-Picoline N-oxide, γ-Picoline N-oxide[1][3]
Molecular Formula C₆H₇NO[3][7]
Molecular Weight 109.13 g/mol [3][7]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 182-185 °C[1]
Boiling Point 95-98 °C @ 2 Torr[8]
Solubility Soluble in water and polar solvents (e.g., alcohols)[3]
pKa (Predicted) ~1.38[1]
Hygroscopicity Hygroscopic[1][2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low product recovery after workup The product is partially soluble in the aqueous layer.Check the aqueous layer for your product (e.g., by TLC). Perform several back-extractions of the aqueous layer with your organic solvent. Consider pH adjustment to precipitate the product if it is ionizable.[6][9]
Persistent emulsion during extraction High concentration of polar species at the interface.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.[5] If this fails, filter the mixture through Celite.
Difficulty removing all this compound Insufficient washing or neutral pH of the wash.Use a dilute acidic solution (e.g., 1M HCl) for the aqueous wash to ensure complete protonation and transfer of the N-oxide to the aqueous phase.[5] Perform multiple washes.
Gooey or oily precipitate forms between layers Insoluble byproducts or complex formation.Continue washing with water to dissolve as much of the precipitate as possible. After separating the layers, dry the organic phase with a large amount of drying agent (e.g., Na₂SO₄) which may absorb the insoluble material.[9]
Final product is wet or oily The product is hygroscopic, or water was not fully removed. This compound is also hygroscopic and could be a contaminant.[1][2]Dry the purified product under high vacuum. If water persists, perform an azeotropic distillation with toluene.[2]

Experimental Protocols

General Workup Procedure for Removal of this compound

This protocol assumes the desired product is significantly less soluble in water than this compound and is stable to dilute acid.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures.

  • Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent such as THF or acetone, remove the solvent under reduced pressure.

  • Dilution: Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Separate the layers. Repeat the acidic wash two more times. This step removes the basic this compound.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any CO₂ gas that evolves.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water and help break any emulsions.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by standard methods such as column chromatography or recrystallization.

Example Protocol: Workup for a Nitration Reaction

This procedure is adapted from the nitration of pyridine-N-oxide derivatives.[10][11]

  • Quenching: After the reaction is complete, cool the reaction vessel in an ice bath and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) portion-wise to the acidic mixture. Monitor the pH and continue adding base until the pH is between 7 and 8. Expect vigorous foaming due to CO₂ evolution.

  • Precipitation and Isolation: The neutralized mixture will likely form a solid precipitate of the crude product. Allow the slurry to stir in the cold for 30 minutes to an hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Extraction from Filtrate (Optional): If the product has some water solubility, the aqueous filtrate can be extracted multiple times with an appropriate organic solvent (e.g., chloroform or ethyl acetate) to recover more product.[11][12]

  • Drying: Dry the solid product under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture.[10]

Visualizations

Workup_Workflow start End of Reaction quench Quench Reaction start->quench dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->dilute acid_wash Wash with 1M HCl (aq) (x3) dilute->acid_wash separate1 Separate Layers acid_wash->separate1 aq1 Aqueous Layer 1 (Contains Protonated This compound) separate1->aq1 Aqueous Layer bicarb_wash Wash with sat. NaHCO₃ (aq) separate1->bicarb_wash Organic Layer separate2 Separate Layers bicarb_wash->separate2 brine_wash Wash with Brine separate2->brine_wash Organic Layer separate3 Separate Layers brine_wash->separate3 dry Dry Organic Layer (e.g., Na₂SO₄) separate3->dry Organic Layer filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purification (Chromatography/Recrystallization) crude_product->purify final_product Final Product purify->final_product

Caption: General experimental workflow for the workup of reactions containing this compound.

Troubleshooting_Workup start Workup Issue Encountered q1 What is the issue? start->q1 emulsion Stable Emulsion q1->emulsion Emulsion low_yield Low Product Yield q1->low_yield Low Yield contaminant N-oxide Contamination in Product q1->contaminant Contamination sol_emulsion Add Brine (sat. NaCl). Filter through Celite. emulsion->sol_emulsion q2 Is product water-soluble? low_yield->q2 sol_contaminant Re-dissolve in organic solvent. Wash with dilute HCl (aq). Re-purify. contaminant->sol_contaminant sol_yield_yes Back-extract aqueous layers. Consider pH adjustment to precipitate. q2->sol_yield_yes Yes sol_yield_no Check for mechanical losses. Ensure reaction went to completion. q2->sol_yield_no No

Caption: Troubleshooting flowchart for common workup issues with this compound.

References

stability and storage conditions for 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Methylpyridine N-oxide, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry environment. It is recommended to store the compound at room temperature, preferably below 15°C, in a tightly sealed container to prevent moisture absorption and degradation from light.[1] Storing under an inert gas atmosphere, such as argon or nitrogen, is also advised to minimize oxidation.

Q2: My this compound powder, which was initially white, has developed a yellow or brownish tint. Is it still usable?

A2: A change in color from white to yellow or brown is an indicator of potential degradation. This can be caused by exposure to light, air (oxidation), or impurities. While the product may not be entirely decomposed, its purity is compromised. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC or NMR, before use. For critical applications, using a fresh, pure sample is advisable.

Q3: I am observing a new, unexpected peak in the HPLC analysis of my this compound sample. What could this be?

A3: An unexpected peak in your HPLC chromatogram likely represents a degradation product. Based on the known chemistry of pyridine N-oxides, potential degradation pathways include:

  • Deoxygenation: The loss of the N-oxide oxygen to form 4-Methylpyridine.

  • Photorearrangement: Exposure to light can cause the molecule to rearrange into various isomers.

  • Hygroscopic Effects: As the compound is hygroscopic, it can absorb moisture from the air, which may lead to hydration or facilitate other degradation reactions.

To identify the unknown peak, techniques such as LC-MS or GC-MS can be employed to determine its molecular weight and fragmentation pattern.

Q4: How should I handle this compound in the laboratory to minimize degradation?

A4: Due to its hygroscopic and photosensitive nature, it is crucial to handle this compound with care:

  • Minimize Exposure to Air: Open containers for the shortest time possible in a dry environment, preferably in a glove box or under a stream of inert gas.

  • Protect from Light: Use amber-colored vials or wrap containers with aluminum foil to shield the compound from light.

  • Use Dry Equipment: Ensure all spatulas, glassware, and other equipment are thoroughly dried before coming into contact with the compound.

Storage and Stability Data

The following table summarizes the recommended storage conditions and known stability information for this compound.

ParameterRecommendation/InformationSource
Storage Temperature Room temperature, recommended <15°C[1]
Atmosphere Store under inert gas (e.g., Argon, Nitrogen)[1]
Light Protect from light (store in a dark place)
Moisture Hygroscopic; keep container tightly closed[1]
Physical Appearance White to light yellow or light orange powder/crystals
Known Incompatibilities Strong oxidizing agents

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

TroubleshootingGuide cluster_observed_issue Observed Issue cluster_potential_cause Potential Cause cluster_action Recommended Action issue Start: Anomaly observed with this compound discoloration Discoloration (Yellowing/Browning) issue->discoloration new_peak New Peak in HPLC/NMR issue->new_peak solubility Poor Solubility issue->solubility inconsistent Inconsistent Reaction Results issue->inconsistent degradation Chemical Degradation discoloration->degradation new_peak->degradation moisture Moisture Absorption (Hygroscopicity) solubility->moisture inconsistent->degradation inconsistent->moisture impurity Initial Impurity inconsistent->impurity check_storage Verify Storage Conditions (Cool, Dark, Dry, Inert Gas) degradation->check_storage Check purity_analysis Perform Purity Analysis (HPLC, NMR, LC-MS) degradation->purity_analysis Confirm dry_sample Dry Sample Under Vacuum moisture->dry_sample Action impurity->purity_analysis use_fresh Use Fresh Stock check_storage->use_fresh If storage was improper repurify Re-purify Sample (Recrystallization, Chromatography) purity_analysis->repurify If impure purity_analysis->use_fresh If significantly degraded dry_sample->purity_analysis Then verify

Caption: Troubleshooting workflow for common issues.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol is based on the principles outlined in the ICH Q1A guidelines for stability testing.

1. Objective: To evaluate the stability of this compound under various stress conditions (thermal, humidity, and photolytic) to understand its degradation profile.

2. Materials:

  • This compound (high purity)

  • Calibrated stability chambers

  • Photostability chamber

  • Amber glass vials with airtight caps

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • LC-MS or GC-MS system

3. Stress Conditions and Sample Preparation:

  • Prepare multiple aliquots of the this compound sample in amber glass vials.

  • Place the vials in the following conditions:

    • Accelerated Thermal: 40°C ± 2°C with 75% ± 5% relative humidity (RH).

    • Long-Term Thermal: 25°C ± 2°C with 60% ± 5% RH.

    • Photostability: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Include a control sample wrapped in aluminum foil to exclude light.

4. Testing Schedule:

  • Initial Analysis (Time 0): Analyze a control sample for initial purity, appearance, and spectral data.

  • Accelerated Thermal: Pull samples at 1, 3, and 6 months.

  • Long-Term Thermal: Pull samples at 3, 6, 9, 12, 18, and 24 months.

  • Photostability: Analyze the sample after the completion of the light exposure.

5. Analytical Methods:

  • Appearance: Visually inspect the sample for any changes in color or physical state.

  • HPLC Analysis: Use a validated, stability-indicating HPLC method to determine the purity of the sample and to quantify any degradation products.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to identify structural changes.

  • Mass Spectrometry: Use LC-MS or GC-MS to identify the molecular weight and structure of any significant degradation products.

6. Data Evaluation:

  • Compare the results from the stressed samples to the initial analysis.

  • Identify and quantify any degradation products.

  • Determine the rate of degradation under each condition to establish a re-test period or shelf life.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Timepoints cluster_methods Analytical Methods start Start: High Purity Sample prepare Prepare Aliquots in Amber Vials start->prepare thermal_acc Accelerated 40°C / 75% RH prepare->thermal_acc Expose to thermal_long Long-Term 25°C / 60% RH prepare->thermal_long Expose to photo Photostability Chamber prepare->photo Expose to time_zero Time 0 Analysis prepare->time_zero Initial pull_samples Pull Samples at Scheduled Intervals thermal_acc->pull_samples thermal_long->pull_samples final_analysis Final Analysis photo->final_analysis hplc HPLC (Purity) time_zero->hplc nmr NMR (Structure) time_zero->nmr ms LC-MS/GC-MS (ID of Degradants) time_zero->ms pull_samples->hplc pull_samples->nmr pull_samples->ms final_analysis->hplc final_analysis->nmr final_analysis->ms evaluate Evaluate Data and Determine Stability Profile hplc->evaluate nmr->evaluate ms->evaluate

Caption: Workflow for the stability assessment of this compound.

References

degradation pathways of 4-Methylpyridine N-oxide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the potential degradation pathways of 4-Methylpyridine N-oxide (also known as 4-Picoline N-oxide) under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of pyridine used in organic synthesis. It serves as a mild oxidizing agent and is a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] Its stability and compatibility with various solvents make it a versatile reagent in diverse chemical formulations.[1]

Q2: Under what conditions is this compound susceptible to degradation?

A2: this compound can degrade under several conditions, including:

  • Photochemical (UV irradiation): Exposure to light can induce rearrangement to form oxaziridine intermediates, which can further convert to other products.[2][3]

  • Thermal: While generally more stable than its 2-substituted isomer, elevated temperatures can lead to decomposition.

  • Harsh Acidic or Basic conditions: Although generally stable, extreme pH and high temperatures can promote hydrolysis or other reactions.

  • Strong Oxidizing or Reducing Agents: While it can act as an oxidant, it can also be degraded by stronger oxidizing agents or be reduced.

Q3: What are the primary degradation products of this compound?

A3: The degradation products are highly dependent on the reaction conditions:

  • Photochemical: Upon UV irradiation, this compound can rearrange to an oxaziridine intermediate, which may subsequently isomerize to a 1,2-oxazepine derivative or undergo ring-cleavage.[2][3] In acidic media, photolysis of pyridine N-oxides can lead to the formation of pyrrole derivatives.[2]

  • Thermal: By analogy to the thermal decomposition of 2-methylpyridine N-oxide, the primary thermal degradation products are likely to be 4-methylpyridine (deoxygenation) and pyridine.

  • Reductive: Deoxygenation to form 4-methylpyridine is a common transformation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Degradation of this compound due to harsh reaction conditions.- Temperature Control: Avoid excessive temperatures. If the reaction is exothermic, use an ice bath for cooling.[4] - pH Management: Maintain an optimal pH range to prevent acid or base-catalyzed degradation.[4] - Protect from Light: If the reaction is light-sensitive, conduct the experiment in the dark or use amber glassware.
Formation of Unexpected Byproducts Side reactions of this compound.- Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Reagent Purity: Ensure the purity of starting materials and reagents to avoid side reactions. - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to identify the formation of byproducts and optimize reaction time.[4]
Inconsistent Results Between Batches Variability in starting material or reaction setup.- Standardize Procedures: Ensure consistent reaction parameters such as temperature, stirring speed, and reagent addition rates. - Material Quality: Use this compound from a reliable source with consistent purity.
Difficulty in Product Isolation Product may be highly soluble or hygroscopic.- Solvent Choice: Select an appropriate solvent system for extraction and purification. - Drying: Pyridine N-oxides can be hygroscopic; ensure thorough drying of the final product under vacuum.[4]

Degradation Pathways and Mechanisms

The degradation of this compound can proceed through several pathways, primarily influenced by energy input in the form of light or heat.

Photochemical Degradation

Exposure to ultraviolet (UV) light can lead to the isomerization of this compound. The initial step is the formation of a transient oxaziridine intermediate. This intermediate is often unstable and can undergo further rearrangements.

Photochemical_Degradation This compound This compound Oxaziridine Intermediate Oxaziridine Intermediate This compound->Oxaziridine Intermediate UV Light (hν) 1,2-Oxazepine Derivative 1,2-Oxazepine Derivative Oxaziridine Intermediate->1,2-Oxazepine Derivative Rearrangement Ring-Cleavage Products Ring-Cleavage Products Oxaziridine Intermediate->Ring-Cleavage Products Solvent Dependent Thermal_Degradation This compound This compound 4-Methylpyridine 4-Methylpyridine This compound->4-Methylpyridine Heat (Δ) Oxygen Oxygen This compound->Oxygen

References

Technical Support Center: Monitoring 4-Methylpyridine N-oxide Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring 4-Methylpyridine N-oxide reactions using Thin-Layer Chromatography (TLC). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a visual workflow to ensure successful reaction monitoring.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the TLC analysis of this compound and its reactions.

Q1: My this compound spot is stuck on the baseline. How can I get it to move up the plate?

A1: This is a common issue due to the high polarity of this compound.[1] The mobile phase (eluent) is not polar enough to move the compound up the silica plate.

  • Solution: Increase the polarity of your eluent. A common strategy for highly polar compounds is to use a solvent system containing a small amount of a very polar solvent. For instance, try adding methanol to your dichloromethane or ethyl acetate eluent. A mixture of 1-10% of a 10% NH₄OH in methanol solution with dichloromethane can be effective for very polar compounds.[2]

Q2: My spots are streaking or tailing down the plate. What causes this and how can I fix it?

A2: Streaking can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture.[3][4] Try diluting your sample before spotting it on the TLC plate.[3]

  • Compound's Acidity/Basicity: Pyridine derivatives can interact strongly with the slightly acidic silica gel, causing streaking.[5]

    • Solution: Add a small amount of a modifier to your eluent. For basic compounds like pyridine derivatives, adding 0.1–2.0% triethylamine (Et₃N) or a small percentage of ammonia in methanol can neutralize the acidic sites on the silica gel and improve spot shape.[3][5]

  • Inappropriate Solvent: The polarity of the solvent system might not be suitable for your compound.[6] You may need to experiment with different solvent systems to find one that gives clean spots.

Q3: I can't see any spots on my TLC plate after running it. What should I do?

A3: This could be due to a few reasons:

  • Non-UV Active Compound: this compound is an aromatic compound and should be visible under UV light.[7] However, if your product is not UV-active, you will need to use a chemical stain.

  • Sample Too Dilute: The concentration of your compound might be too low to be detected.[3][6]

    • Solution: Try concentrating your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[3][6]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.[3]

  • Incorrect Visualization Technique: Ensure you are using the correct wavelength on the UV lamp (typically short-wave UV at 254 nm).[7] If UV doesn't work, proceed to chemical staining. Common stains for general visualization include potassium permanganate, phosphomolybdic acid, or an iodine chamber.[7][8][9]

Q4: My starting material and product spots are very close together (similar Rf values). How can I improve the separation?

A4: Poor separation indicates that the chosen eluent system is not optimal for resolving your compounds.

  • Solution: You need to adjust the polarity of the eluent. Try a less polar solvent system to increase the retention of both compounds on the plate, which may improve separation. Alternatively, try a completely different solvent system (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system). A co-spot, where the reaction mixture is spotted on top of the starting material, can help determine if the spots are truly separate.[1]

Q5: How do I know if my compound is decomposing on the silica gel plate?

A5: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds.[1][5]

  • Solution: To test for stability, you can run a 2D TLC.[1][2]

    • Spot your compound in one corner of a square TLC plate.

    • Run the plate in one direction with your chosen eluent.

    • Dry the plate, rotate it 90 degrees, and run it again in the second direction using the same eluent.

    • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, new spots will appear below the diagonal.[1][2]

Data Presentation: Recommended Eluent Systems

Finding the optimal eluent system often requires experimentation. The table below provides starting points for developing a suitable mobile phase for TLC analysis of this compound reactions. The goal is to achieve an Rf value between 0.3 and 0.7 for the compound of interest.[10]

Eluent System ComponentsRatio (v/v)PolarityNotes
Dichloromethane (DCM) : Methanol (MeOH)98:2 to 90:10HighA standard choice for polar compounds. Start with a low percentage of MeOH and increase it to achieve the desired Rf value.
Ethyl Acetate (EtOAc) : Hexanes80:20 to 100:0MediumMay not be polar enough for this compound itself but could be useful for less polar products. Can be modified by adding MeOH.
DCM : MeOH : Triethylamine (Et₃N)95:5:0.5HighThe addition of triethylamine helps to prevent streaking of basic compounds by neutralizing the acidic silica gel.[3][5]
DCM : (10% NH₄OH in MeOH)95:5 to 90:10Very HighAn excellent choice for very polar basic compounds that are immobile in other systems.[2]

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring a this compound reaction.

1. Preparation of the TLC Plate and Chamber:

  • Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of a silica gel TLC plate.

  • Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).

  • Prepare the eluent in a beaker or TLC chamber. Add enough solvent to cover the bottom to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[3]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and cover the chamber with a watch glass or lid.[10]

2. Spotting the TLC Plate:

  • Dissolve a small amount of your starting material in a suitable solvent.

  • Prepare a sample of your reaction mixture by taking a small aliquot and diluting it.

  • Using a capillary tube, spot a small amount of the starting material solution onto the 'SM' lane on the baseline. The spot should be as small as possible (1-2 mm diameter).[5]

  • Spot the diluted reaction mixture onto the 'R' lane.

  • For the co-spot lane 'C', first spot the starting material, and then spot the reaction mixture directly on top of the dried SM spot. This helps to confirm the identity of the starting material spot in the reaction lane.[1]

  • Allow the solvent from the spots to evaporate completely before developing the plate.

3. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the prepared chamber. Ensure the plate does not touch the filter paper or the sides of the chamber.[6]

  • Allow the eluent to travel up the plate. Remove the plate when the solvent front is about 1 cm from the top.[10]

  • Immediately mark the position of the solvent front with a pencil.[10]

4. Visualization:

  • UV Light: Examine the dried plate under a short-wave (254 nm) UV lamp in a dark environment.[7][11] UV-active compounds, such as aromatic pyridine derivatives, will appear as dark spots against a glowing green background.[7] Lightly circle the visible spots with a pencil, as they will disappear when the UV light is removed.[7]

  • Chemical Staining: If spots are not visible under UV or if further visualization is needed, use a chemical stain.

    • Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as yellow-brown spots.[7] The spots will fade over time, so circle them promptly.

    • Potassium Permanganate (KMnO₄) Stain: Dip the plate into the stain solution. Compounds that can be oxidized will appear as yellow spots on a purple background.[8] Gentle heating may be required.

    • Phosphomolybdic Acid (PMA) Stain: Dip the plate in the PMA solution and heat it with a heat gun. Most organic compounds will appear as green or blue spots on a yellow-green background.[3][9]

5. Interpretation:

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .

  • Compare the spots in the reaction lane 'R' to the starting material 'SM' and the co-spot 'C'. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

Workflow for TLC Monitoring of this compound Reactions

The following diagram illustrates the logical workflow for setting up, running, and troubleshooting a TLC experiment for this specific application.

TLC_Workflow start Start: Reaction in Progress prep_plate 1. Prepare TLC Plate (Draw Baseline) start->prep_plate prep_chamber 2. Prepare TLC Chamber (Add Eluent & Saturate) prep_plate->prep_chamber spot_plate 3. Spot Plate (SM, Reaction, Co-spot) prep_chamber->spot_plate develop_plate 4. Develop Plate (Elute until ~1cm from top) spot_plate->develop_plate visualize_uv 5. Visualize: UV Lamp (254nm) develop_plate->visualize_uv spots_visible Spots Visible? visualize_uv->spots_visible circle_spots Circle Spots with Pencil spots_visible->circle_spots Yes stain_plate 6. Visualize: Chemical Stain (e.g., KMnO4, PMA, Iodine) spots_visible->stain_plate No analyze 7. Analyze Results (Calculate Rf, Compare Spots) circle_spots->analyze stain_plate->circle_spots poor_separation Poor Separation / Streaking? analyze->poor_separation reaction_complete Reaction Complete? continue_reaction Continue Reaction & Monitor reaction_complete->continue_reaction No workup Proceed to Workup reaction_complete->workup Yes continue_reaction->spot_plate After Time Interval troubleshoot Troubleshoot TLC Conditions (Adjust Eluent Polarity, Check Concentration) troubleshoot->spot_plate poor_separation->reaction_complete No poor_separation->troubleshoot Yes

Caption: Workflow for monitoring a this compound reaction using TLC.

References

Technical Support Center: Challenges in the Scale-Up of 4-Methylpyridine N-oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the scale-up of 4-Methylpyridine N-oxide production. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key safety considerations to ensure a safe and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

A1: The most significant challenges include managing the exothermic nature of the N-oxidation reaction to prevent thermal runaway, ensuring efficient removal of byproducts like m-chlorobenzoic acid (when using m-CPBA), controlling the formation of impurities, and handling the potential hazards associated with strong oxidizing agents at a larger scale.

Q2: Which oxidizing agent is more suitable for large-scale synthesis: m-CPBA or hydrogen peroxide?

A2: While m-CPBA is a common lab-scale reagent, hydrogen peroxide is often preferred for industrial scale-up. This is due to its lower cost, higher atom economy (producing water as the primary byproduct), and generally safer profile when handled correctly. However, reactions with hydrogen peroxide may require catalysts and careful temperature control to prevent decomposition.

Q3: My reaction is showing a significant exotherm. What are the immediate steps to take?

A3: An uncontrolled exotherm is a serious safety risk. Immediately ensure your cooling system is functioning at maximum capacity. If the temperature continues to rise, be prepared to quench the reaction. The appropriate quenching agent will depend on your specific reaction conditions but could involve the addition of a cold, inert solvent or a reducing agent to neutralize the excess oxidizing agent. Always have a pre-approved quenching protocol in your standard operating procedure for scale-up.

Q4: I'm having difficulty removing the m-chlorobenzoic acid byproduct. What purification strategies are effective on a larger scale?

A4: On a larger scale, precipitation and filtration are often the most practical methods. After the reaction, cooling the mixture can help precipitate the m-chlorobenzoic acid. A basic wash (e.g., with a sodium bicarbonate or sodium carbonate solution) during the work-up will convert the acidic byproduct into its water-soluble salt, facilitating its removal into the aqueous phase.

Q5: What are the key safety precautions for handling large quantities of this compound and the reagents for its synthesis?

A5: Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, gloves, and a lab coat. For large-scale operations, fire-retardant clothing may be necessary.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling volatile reagents.

  • Grounding and Bonding: Prevent static discharge when transferring flammable solvents.

  • Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment of your reaction using techniques like differential scanning calorimetry (DSC) or reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.

  • Emergency Preparedness: Have appropriate fire extinguishers, safety showers, and eyewash stations readily accessible. Ensure all personnel are trained on emergency procedures.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition of the product. 3. Suboptimal reaction temperature. 4. Inefficient work-up and isolation.1. Monitor the reaction by TLC or HPLC to ensure completion. If necessary, increase the reaction time or the amount of oxidizing agent. 2. Avoid excessive reaction temperatures and prolonged reaction times. Pyridine N-oxides can be thermally sensitive.[1] 3. Optimize the reaction temperature. While some heat may be required to initiate the reaction, excessive temperatures can lead to side reactions and decomposition. 4. Ensure complete extraction of the product and minimize losses during purification steps.
Formation of Impurities 1. Over-oxidation or side reactions. 2. Decomposition of the N-oxide under harsh conditions. 3. Presence of unreacted starting materials.1. Use the stoichiometric amount of the oxidizing agent. Over-oxidation can lead to undesired byproducts. 2. Maintain strict temperature control and avoid localized heating ("hot spots") in the reactor. 3. Ensure the reaction goes to completion through proper monitoring.
Thermal Runaway 1. Inadequate cooling for the exothermic reaction. 2. Addition of reagents too quickly. 3. Insufficient solvent to act as a heat sink.1. Ensure your reactor's cooling system is appropriately sized for the scale of the reaction. 2. Add the oxidizing agent portion-wise or via a dropping funnel to control the reaction rate and temperature. 3. Use a sufficient volume of an appropriate solvent to help dissipate the heat generated.
Difficult Product Isolation 1. Product is too soluble in the aqueous phase during work-up. 2. Emulsion formation during extraction. 3. Co-precipitation of product with byproducts.1. Adjust the pH of the aqueous phase to minimize the solubility of the N-oxide. Salting out by adding a saturated brine solution can also help. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective on a larger scale. 3. Optimize the work-up procedure to selectively remove byproducts before product isolation. For m-CPBA reactions, a basic wash is crucial.

Experimental Protocols

Lab-Scale Synthesis using m-CPBA

This protocol is a general guideline for the laboratory-scale synthesis of this compound using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 4-Methylpyridine (4-picoline)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Methylpyridine in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve m-CPBA in a separate portion of dichloromethane and add it to the dropping funnel.

  • Add the m-CPBA solution dropwise to the stirred 4-Methylpyridine solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture again to 0 °C to precipitate out some of the m-chlorobenzoic acid.

  • Filter the mixture and wash the filtrate with a saturated sodium bicarbonate solution to remove the remaining m-chlorobenzoic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Pilot-Scale Synthesis using Hydrogen Peroxide in Acetic Acid

This protocol outlines a general procedure for a larger-scale synthesis using hydrogen peroxide, which is often preferred for industrial applications.

Materials:

  • 4-Methylpyridine (4-picoline)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35% solution)

  • Sodium bisulfite solution (for quenching)

  • Sodium hydroxide solution

Procedure:

  • In a suitable reactor equipped with mechanical stirring, a temperature probe, and a cooling system, charge 4-Methylpyridine and glacial acetic acid.

  • Slowly add the hydrogen peroxide solution to the stirred mixture, carefully monitoring the internal temperature. The addition rate should be controlled to maintain the desired reaction temperature (typically 70-80 °C).

  • After the addition is complete, maintain the reaction at the set temperature for several hours, monitoring the progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture.

  • Carefully quench any unreacted hydrogen peroxide by the slow addition of a sodium bisulfite solution until a negative test with peroxide test strips is obtained.

  • Neutralize the acetic acid by adding a sodium hydroxide solution while maintaining a low temperature.

  • The this compound can then be isolated by extraction with a suitable organic solvent or by crystallization, depending on its physical properties and the final work-up conditions.

  • The isolated product should be thoroughly dried.

Quantitative Data Summary

ParameterLab-Scale (m-CPBA)Pilot-Scale (H₂O₂/AcOH)
Reactant Ratio ~1.1-1.5 eq. m-CPBA per eq. of 4-picoline~1.1-2.0 eq. H₂O₂ per eq. of 4-picoline
Solvent DichloromethaneAcetic Acid
Temperature 0-25 °C70-80 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield 85-95%80-90%

Visualizations

Experimental Workflow: Lab-Scale Synthesis with m-CPBA

G A Dissolve 4-Methylpyridine in DCM B Cool to 0-5 °C A->B C Add m-CPBA solution dropwise B->C D React at room temperature (12-24h) C->D E Work-up: - Cool and filter - NaHCO3 wash - Brine wash D->E F Dry and concentrate E->F G Purify (Recrystallization/Chromatography) F->G H This compound G->H

Caption: Workflow for lab-scale synthesis of this compound using m-CPBA.

Logical Relationship: Thermal Runaway Risk Management

G A Exothermic N-Oxidation Reaction B Heat Generation > Heat Removal A->B C Temperature Increase B->C Yes E Thermal Runaway B->E Uncontrolled D Increased Reaction Rate C->D D->B Positive Feedback F Control Measures: - Efficient Cooling - Slow Reagent Addition - Adequate Solvent F->B Prevents

Caption: Key factors and mitigation strategies for thermal runaway in N-oxidation.

References

Technical Support Center: Utilizing 4-Methylpyridine N-oxide to Prevent Over-oxidation in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the application of 4-Methylpyridine N-oxide in controlling and preventing over-oxidation in sensitive chemical reactions. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in oxidation reactions?

A1: this compound, also known as 4-Picoline N-oxide, primarily serves as a mild and selective oxidizing agent.[1] In the context of preventing over-oxidation, it is often employed as a co-oxidant to regenerate a catalytic primary oxidant, thereby maintaining the primary oxidant at a low concentration and preventing its aggressive reaction with the desired product.

Q2: In which types of reactions is this compound particularly useful for preventing over-oxidation?

A2: While direct examples are not abundant in the literature, by analogy with other pyridine N-oxides and its inherent properties as a mild oxidant, this compound is potentially beneficial in the selective oxidation of primary alcohols to aldehydes, where over-oxidation to carboxylic acids is a common side reaction. It can also be valuable in other sensitive oxidation processes where precise control is necessary.

Q3: How does this compound compare to other N-oxides, such as N-methylmorpholine N-oxide (NMO)?

A3: Both this compound and NMO function as co-oxidants. The choice between them often depends on the specific reaction conditions, substrate sensitivity, and the primary oxidant being used. This compound is a solid with a higher melting point compared to NMO, which can be an advantage in certain experimental setups. The electronic and steric properties of the pyridine ring in this compound can also influence its reactivity and coordinating ability with metal catalysts.

Q4: What are the common byproducts when using this compound?

A4: The primary byproduct from the reaction of this compound is 4-methylpyridine (4-picoline). Depending on the reaction conditions and the presence of other reagents, side reactions involving the pyridine ring are possible but generally less common under mild conditions.

Q5: How can I remove this compound and its byproduct, 4-methylpyridine, from my reaction mixture?

A5: Due to the basic nature of 4-methylpyridine, an acidic wash (e.g., with dilute HCl or saturated NH4Cl solution) during the aqueous workup is typically effective for its removal. This compound itself has some water solubility and can often be removed with aqueous washes. For less polar products, column chromatography can effectively separate the desired compound from the residual N-oxide and its reduced form.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Starting Material 1. Insufficient amount of the primary oxidant.2. Inefficient regeneration of the primary oxidant by this compound.3. Reaction temperature is too low.1. Increase the loading of the primary catalyst.2. Ensure a stoichiometric amount or slight excess of this compound is used.3. Gradually increase the reaction temperature while monitoring for side product formation.
Significant Over-oxidation to Carboxylic Acid 1. The primary oxidizing agent is too reactive for the substrate.2. The concentration of the active oxidant is too high.3. Reaction time is too long.1. Switch to a milder primary oxidant.2. Ensure the reaction is truly catalytic with respect to the primary oxidant and that this compound is effectively regenerating it in situ.3. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed.
Formation of Unidentified Byproducts 1. Decomposition of the substrate or product under the reaction conditions.2. Side reactions involving this compound or its byproduct.1. Attempt the reaction at a lower temperature.2. Consider using a different N-oxide co-oxidant or a different solvent.3. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to air.
Difficulty in Removing 4-Methylpyridine/4-Methylpyridine N-oxide 1. The product is also basic and is removed during the acidic wash.2. The product has a similar polarity to the pyridine derivatives.1. If the product is acidic or neutral, an acidic wash should be effective. If the product is basic, consider alternative purification methods like chromatography or distillation.2. Optimize the solvent system for column chromatography to achieve better separation. A polar stationary phase or the addition of a small amount of a basic modifier (like triethylamine) to the eluent might be necessary.

Mechanism of Action: A Generalized View

The primary mechanism by which N-oxides like this compound prevent over-oxidation is through a catalytic cycle where they act as a stoichiometric terminal oxidant to regenerate a more reactive, catalytic primary oxidant. A classic example of this principle is in osmium tetroxide-catalyzed dihydroxylations, where N-methylmorpholine N-oxide (NMO) is commonly used. A similar role can be postulated for this compound in other catalytic oxidation systems.

Over_Oxidation_Prevention cluster_main_cycle Primary Oxidation Cycle cluster_regeneration Regeneration Cycle cluster_overoxidation Prevented Side Reaction Primary_Oxidant_Reduced Primary Oxidant (Reduced State) Primary_Oxidant_Active Primary Oxidant (Active State) Primary_Oxidant_Reduced->Primary_Oxidant_Active Re-oxidation Primary_Oxidant_Active->Primary_Oxidant_Reduced Oxidizes Substrate Substrate Substrate (e.g., Primary Alcohol) Product Desired Product (e.g., Aldehyde) Substrate->Product Oxidation Over_Oxidized_Product Over-oxidized Product (e.g., Carboxylic Acid) Product->Over_Oxidized_Product Further Oxidation (Minimized) 4MPNO This compound (Oxidized) 4MP 4-Methylpyridine (Reduced) 4MPNO->4MP Regenerates Primary Oxidant

Caption: Catalytic cycle illustrating the role of this compound in preventing over-oxidation.

Experimental Protocols

While specific, peer-reviewed protocols detailing the use of this compound to prevent over-oxidation are not widely available, the following hypothetical protocol for the selective oxidation of a primary alcohol to an aldehyde is based on established principles of catalytic oxidations using N-oxides as co-oxidants. This should be considered a starting point for optimization.

Objective: Selective oxidation of benzyl alcohol to benzaldehyde using a catalytic amount of a primary oxidant and a stoichiometric amount of this compound.

Materials:

  • Benzyl alcohol

  • Primary oxidant (e.g., a ruthenium-based catalyst like TPAP, tetrapropylammonium perruthenate)

  • This compound

  • Molecular sieves (4Å, powdered and activated)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves (approximately 200 mg per mmol of alcohol).

  • Reagent Addition: Add anhydrous DCM (5 mL per mmol of alcohol). To this suspension, add benzyl alcohol (1.0 mmol), followed by this compound (1.2 mmol).

  • Initiation: Add the catalytic primary oxidant (e.g., TPAP, 0.05 mmol) to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is complete when the starting material is no longer visible.

  • Workup:

    • Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with DCM or ethyl acetate.

    • Wash the filtrate with a 1M aqueous HCl solution to remove the 4-methylpyridine byproduct.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aldehyde.

Data Presentation (Hypothetical)

The following table illustrates the potential impact of this compound on the selectivity of a catalytic oxidation of a primary alcohol.

Entry Primary Oxidant Co-oxidant Conversion (%) Yield of Aldehyde (%) Yield of Carboxylic Acid (%)
1Catalyst X (0.05 eq)None956035
2Catalyst X (0.05 eq)This compound (1.2 eq)>9992<5

This hypothetical data demonstrates that the inclusion of this compound can significantly improve the selectivity towards the desired aldehyde product by minimizing over-oxidation.

Visualizations

Experimental Workflow

Experimental_Workflow start Start prep Prepare Flask with Molecular Sieves under Inert Atmosphere start->prep add_reagents Add Solvent, Alcohol, and this compound prep->add_reagents add_catalyst Add Catalytic Primary Oxidant add_reagents->add_catalyst monitor Monitor Reaction by TLC/GC add_catalyst->monitor workup Aqueous Workup (Acidic Wash) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Aldehyde purify->end

Caption: A typical experimental workflow for the selective oxidation of an alcohol.

Troubleshooting Logic

Troubleshooting_Logic start Analyze Reaction Outcome low_conversion Low Conversion? start->low_conversion over_oxidation Over-oxidation? low_conversion->over_oxidation No check_reagents Check Reagent Purity and Stoichiometry low_conversion->check_reagents Yes reduce_time Reduce Reaction Time over_oxidation->reduce_time Yes success Successful Reaction over_oxidation->success No increase_temp Increase Temperature check_reagents->increase_temp failure Further Optimization Needed increase_temp->failure milder_oxidant Use Milder Primary Oxidant reduce_time->milder_oxidant milder_oxidant->failure

Caption: A decision tree for troubleshooting common issues in selective oxidation reactions.

References

Technical Support Center: Catalyst Deactivation in 4-Methylpyridine N-oxide Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in processes mediated by 4-Methylpyridine N-oxide (4-MPNO).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during experiments involving this compound.

Issue 1: Rapid Loss of Catalytic Activity

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Catalyst Poisoning by 4-MPNO or Byproducts 1. Reduce 4-MPNO Concentration: Operate at a lower concentration of 4-MPNO to minimize its potential inhibitory effects. 2. Modify Catalyst Support: Utilize a more inert support material that has weaker interactions with pyridine derivatives. 3. Introduce a Co-catalyst or Promoter: Some promoters can enhance the catalyst's resistance to poisoning.
Coking or Fouling 1. Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.[1] 2. Increase Flow Rate: In flow reactors, a higher flow rate can minimize the residence time of coke precursors on the catalyst surface. 3. Introduce a Co-feed: Co-feeding a small amount of a regeneration agent (e.g., a mild oxidant) might help in continuously removing coke precursors.
Thermal Degradation (Sintering) 1. Ensure Uniform Temperature Distribution: Improve reactor design and heating to avoid localized hotspots. 2. Select a Thermally Stable Catalyst: Choose a catalyst with a support known for high thermal stability, such as stabilized zirconia or titania.[1] 3. Operate at the Lowest Effective Temperature: Determine the minimum temperature required for the desired conversion and selectivity to avoid excessive thermal stress on the catalyst.

Issue 2: Gradual Decline in Product Yield and Selectivity

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Slow Poisoning by Impurities 1. Purify Reactants and Solvents: Ensure all starting materials and solvents are of high purity and free from potential poisons like sulfur or nitrogen-containing compounds. 2. Use a Guard Bed: Install a guard bed upstream of the main reactor to adsorb impurities before they reach the catalyst.
Active Site Transformation 1. Characterize the Deactivated Catalyst: Use techniques like XRD, TEM, and XPS to identify changes in the catalyst's structure and oxidation state.[2] 2. Modify Reaction Atmosphere: Adjust the partial pressures of reactants and products to favor the active state of the catalyst. For instance, in oxidation reactions, ensuring a sufficient oxygen supply is crucial.
Leaching of Active Components 1. Immobilize the Active Species More Strongly: Use stronger catalyst preparation methods to anchor the active metal to the support. 2. Switch to a Heterogeneous Catalyst: If using a homogeneous catalyst, consider transitioning to a well-supported heterogeneous catalyst to prevent leaching.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in processes involving this compound?

A1: The primary deactivation mechanisms include:

  • Poisoning: The nitrogen atom in the pyridine ring of 4-MPNO and related compounds can act as a Lewis base, strongly adsorbing to the acidic or metallic active sites of the catalyst and blocking them from participating in the reaction.[3]

  • Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites and pores. This is particularly relevant in reactions conducted at elevated temperatures.[4]

  • Sintering: High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles, leading to a decrease in the active surface area.[5]

  • Leaching: In liquid-phase reactions, the active catalytic species can dissolve from the solid support into the reaction medium, leading to a loss of activity.[4]

Q2: How can I determine the specific cause of my catalyst's deactivation?

A2: A combination of catalyst characterization techniques on both fresh and spent catalysts is essential. Key techniques include:

  • Temperature-Programmed Desorption (TPD): To study the strength and nature of adsorbed species, which can indicate poisoning.

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): To observe changes in crystallite size, which is indicative of sintering.[2]

  • Inductively Coupled Plasma (ICP) analysis of the reaction mixture: To detect leached metals.

Q3: Is it possible to regenerate a catalyst deactivated in a 4-MPNO mediated process?

A3: Yes, regeneration is often possible, depending on the deactivation mechanism.

  • For coking , a controlled oxidation (calcination) in air or a diluted oxygen stream can burn off the carbon deposits.

  • For some types of poisoning , a thermal treatment or washing with a suitable solvent may remove the poisoning species.

  • Sintered catalysts are generally more difficult to regenerate, but some high-temperature treatments under specific atmospheres can sometimes redisperse the metal particles.[3]

Q4: What type of catalysts are commonly used in 4-Methylpyridine oxidation and what are their typical deactivation concerns?

A4: Vanadium-based catalysts, particularly those supported on titanium dioxide (e.g., V₂O₅/TiO₂) or mixed oxides (e.g., V₂O₅-WO₃/TiO₂), are widely used for the oxidation of 4-methylpyridine.[1][6] The primary deactivation concerns for these catalysts are:

  • Thermal deactivation at higher temperatures , which can lead to a loss of stability and catalytic activity.[1]

  • Changes in the oxidation state of vanadium , which can affect the catalyst's redox properties and overall performance.[1]

  • Coke deposition , especially in reactions with organic substrates at elevated temperatures.

Quantitative Data Summary

The following table summarizes the performance of V-Ti-O and V-Ti-Mn-O catalysts in the oxidation of 4-methylpyridine, highlighting the impact of catalyst composition and temperature on conversion and selectivity. A decrease in selectivity at higher temperatures can be an indicator of incipient deactivation through side reactions or thermal effects.[1]

CatalystTemperature (°C)4-MP Conversion (%)INA Selectivity (%)
V-Ti-O28055.1260.34
30058.2362.15
32063.8964.78
34069.3461.23
36075.8958.91
38071.2355.67
V-Ti-Mn-O28060.3465.25
30065.8966.34
32072.4567.17
34078.9165.89
36075.1264.34
38070.4563.88

Data adapted from Catalysts 2023, 13(11), 1433.[1]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in 4-Methylpyridine Oxidation

This protocol describes a general procedure for evaluating the catalytic activity and stability in the gas-phase oxidation of 4-methylpyridine.

  • Catalyst Preparation:

    • Press the catalyst powder into pellets and sieve to a uniform particle size (e.g., 0.25-0.50 mm).

    • Load a known amount of the catalyst (e.g., 0.25 cm³) diluted with an inert material like quartz into a fixed-bed reactor.[7]

  • Pre-treatment:

    • Heat the catalyst under a flow of an inert gas (e.g., N₂ or He) to the desired reaction temperature to remove any adsorbed moisture and impurities.

  • Reaction:

    • Introduce the reactant feed stream. A typical feed might consist of 4-methylpyridine, air, and water vapor at a specific molar ratio.[1]

    • Maintain a constant total flow rate and reaction temperature.

  • Analysis:

    • Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID or TCD) to determine the concentrations of the reactant and products.

  • Data Calculation:

    • Calculate the conversion of 4-methylpyridine and the selectivity to the desired products based on the analytical data.

    • Monitor these values over time to assess catalyst stability. A decline in conversion or selectivity indicates deactivation.

Protocol 2: Characterization of Deactivated Vanadium-Based Catalysts

This protocol outlines key characterization techniques to understand the deactivation mechanism of vanadium-based catalysts used in 4-methylpyridine oxidation.

  • Sample Preparation:

    • Carefully collect the deactivated catalyst from the reactor, ensuring minimal exposure to air if the active state is sensitive to oxidation.

    • Prepare a sample of the fresh, unused catalyst for comparison.

  • Thermogravimetric Analysis (TGA):

    • Heat a small amount of the deactivated catalyst in an inert atmosphere (e.g., N₂) to determine the temperature of coke decomposition.

    • Subsequently, heat the sample in an oxidizing atmosphere (e.g., air) to quantify the amount of coke by measuring the weight loss.

  • X-ray Diffraction (XRD):

    • Obtain XRD patterns for both fresh and deactivated catalysts.

    • Compare the patterns to identify any changes in the crystalline structure of the support (e.g., anatase to rutile transition in TiO₂) or the active phase.[2]

    • Use the Scherrer equation to estimate the average crystallite size of the active phase to check for sintering.

  • Raman Spectroscopy:

    • Acquire Raman spectra of the fresh and deactivated catalysts.

    • Analyze the spectra for changes in the vibrational bands corresponding to the vanadium oxide species, which can provide information about changes in the oxidation state and coordination of vanadium.[2]

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX):

    • Image the surface morphology of the fresh and deactivated catalysts to observe any physical changes, such as particle agglomeration or pore blockage.[2]

    • Use EDX to map the elemental distribution on the catalyst surface and identify any potential poisons that may have deposited.

Protocol 3: Regeneration of V₂O₅-WO₃/TiO₂ Catalysts Deactivated by Coking

This protocol provides a general procedure for the regeneration of V₂O₅-WO₃/TiO₂ catalysts that have been deactivated by coke deposition.

  • Catalyst Unloading:

    • Carefully unload the deactivated catalyst from the reactor.

  • Pre-treatment (Optional):

    • Purge the catalyst with an inert gas (e.g., nitrogen) at a moderate temperature (e.g., 150-200 °C) to remove any loosely bound volatile compounds.

  • Oxidative Treatment (Coke Burn-off):

    • Place the catalyst in a tube furnace.

    • Introduce a flow of a diluted oxidizing gas (e.g., 2-5% O₂ in N₂).

    • Slowly ramp the temperature to a predetermined value (e.g., 400-500 °C, determined from TGA to be effective for coke removal but below the temperature that would cause significant sintering).

    • Hold at this temperature for several hours until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂).

    • Caution: The coke burn-off is an exothermic process. A slow heating rate and a diluted oxidant stream are crucial to prevent temperature runaways that could lead to catalyst sintering.[8]

  • Cooling:

    • Cool the catalyst down to room temperature under a flow of inert gas.

  • Activity Test:

    • Test the activity of the regenerated catalyst using Protocol 1 to determine the extent of activity recovery.

Visualizations

Troubleshooting_Workflow start Low or Decreasing Catalytic Performance check_deactivation_type Identify Deactivation Timescale start->check_deactivation_type rapid_deactivation Rapid Deactivation check_deactivation_type->rapid_deactivation Fast gradual_deactivation Gradual Deactivation check_deactivation_type->gradual_deactivation Slow check_rapid_cause Investigate Cause rapid_deactivation->check_rapid_cause check_gradual_cause Investigate Cause gradual_deactivation->check_gradual_cause poisoning Poisoning check_rapid_cause->poisoning Chemical Inhibition coking Coking/Fouling check_rapid_cause->coking Physical Blockage sintering Sintering check_rapid_cause->sintering Thermal Damage solution_poisoning Modify Reactant Concentration or Catalyst poisoning->solution_poisoning solution_coking Optimize Temperature/ Flow Rate coking->solution_coking solution_sintering Improve Thermal Management sintering->solution_sintering slow_poisoning Slow Poisoning check_gradual_cause->slow_poisoning Impurity Effects site_transformation Active Site Transformation check_gradual_cause->site_transformation Structural Changes leaching Leaching check_gradual_cause->leaching Loss of Active Phase solution_slow_poisoning Purify Reagents/ Use Guard Bed slow_poisoning->solution_slow_poisoning solution_site_transformation Characterize Catalyst/ Adjust Atmosphere site_transformation->solution_site_transformation solution_leaching Improve Catalyst Immobilization leaching->solution_leaching end_node Implement Solution & Monitor Performance solution_poisoning->end_node solution_coking->end_node solution_sintering->end_node solution_slow_poisoning->end_node solution_site_transformation->end_node solution_leaching->end_node

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Characterization_Workflow start Deactivated Catalyst Sample initial_analysis Initial Analysis start->initial_analysis tga TGA (Quantify Coke) initial_analysis->tga structural_analysis Structural & Morphological Analysis tga->structural_analysis xrd XRD (Phase & Crystallite Size) structural_analysis->xrd sem_tem SEM/TEM (Morphology & Sintering) structural_analysis->sem_tem chemical_analysis Chemical & Surface Analysis sem_tem->chemical_analysis raman Raman (Oxidation State) chemical_analysis->raman xps XPS (Surface Composition) chemical_analysis->xps tpd TPD (Poison Identification) chemical_analysis->tpd conclusion Identify Deactivation Mechanism tpd->conclusion

Caption: Workflow for characterizing deactivated catalysts.

Catalyst_Regeneration_Workflow start Deactivated Catalyst deactivation_mechanism Identify Deactivation Mechanism start->deactivation_mechanism coking Coking deactivation_mechanism->coking Carbon Deposits poisoning Poisoning deactivation_mechanism->poisoning Adsorbed Species sintering Sintering deactivation_mechanism->sintering Thermal Damage regeneration_coking Controlled Oxidation (Calcination) coking->regeneration_coking regeneration_poisoning Thermal Treatment or Solvent Washing poisoning->regeneration_poisoning regeneration_sintering High-Temperature Redispersion (Difficult) sintering->regeneration_sintering activity_test Test Regenerated Catalyst Activity regeneration_coking->activity_test regeneration_poisoning->activity_test regeneration_sintering->activity_test success Activity Restored activity_test->success Successful failure Activity Not Restored activity_test->failure Unsuccessful

Caption: General workflow for catalyst regeneration.

References

effect of solvent on 4-Methylpyridine N-oxide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylpyridine N-oxide. The information is designed to help resolve common issues and optimize reaction efficiency, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is not proceeding or giving a low yield. What are the common initial troubleshooting steps?

A1: When encountering low or no product formation, consider the following points:

  • Reagent Purity: Ensure the this compound and other reactants are pure and dry. Hygroscopic reagents can inhibit many reactions.

  • Solvent Choice: The solvent plays a crucial role in reaction efficiency. An inappropriate solvent can hinder solubility, stability, or reactivity.[1][2] Consult solvent screening data for your specific reaction type.

  • Reaction Conditions: Verify the temperature, reaction time, and atmosphere (e.g., inert atmosphere if required). Side reactions or degradation can occur at incorrect temperatures.[3]

  • Catalyst Activity: If using a catalyst, ensure it has not degraded. For instance, in visible-light-induced reactions, the photocatalyst's efficiency is critical.[1]

Q2: How does the choice of solvent affect the efficiency of reactions with this compound?

A2: The solvent can influence several aspects of the reaction:

  • Solubility: Reactants must be sufficiently soluble for the reaction to proceed efficiently.

  • Reactivity: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, directly impacting the reaction rate. For example, in some reactions, polar aprotic solvents may be favored.

  • Selectivity: In reactions with multiple possible products, the solvent can influence the product distribution. For instance, in the hydroxymethylation of pyridine N-oxides, the choice of alcohol as a solvent can determine the resulting product.[1]

Q3: I am observing the formation of significant byproducts. What could be the cause and how can I minimize them?

A3: Byproduct formation can be attributed to several factors:

  • Side Reactions: The inherent reactivity of this compound can lead to undesired parallel reactions.[3]

  • Reaction Temperature: Elevated temperatures can often lead to thermal decomposition or unwanted side reactions.

  • Oxidizing/Reducing Agent Stoichiometry: An excess of an oxidizing or reducing agent can lead to over-oxidation or undesired reductions.

  • Solvent Participation: Some solvents can participate in the reaction, leading to byproducts.

To minimize byproducts, carefully control the reaction temperature, use the correct stoichiometry of reagents, and select a solvent that is inert under the reaction conditions.

Troubleshooting Guides

Guide 1: Low Yield in Amine-Free O-Sulfonylation

Problem: The O-sulfonylation of an alcohol using this compound as a catalyst is resulting in a low yield of the desired sulfonylated product.

Potential Cause Recommended Solution
Inappropriate Solvent The choice of solvent significantly impacts the reaction yield. Dichloromethane (CH2Cl2) has been shown to be an effective solvent for this reaction.[2] Refer to the solvent screening data below.
Presence of Amines This reaction is designed to be amine-free. The presence of amine bases can lead to side reactions.[2]
Moisture in the Reaction The use of 4Å molecular sieves is crucial to remove trace amounts of water that can hydrolyze the sulfonylating agent.[2]
Degraded Sulfonylating Agent Ensure the sulfonylating agent (e.g., MsCl, TsCl) is fresh and has not been hydrolyzed.
Guide 2: Poor Efficiency in Visible Light-Induced Hydroxymethylation

Problem: The visible light-induced hydroxymethylation of a pyridine N-oxide derivative is inefficient.

Potential Cause Recommended Solution
Suboptimal Solvent The solvent is critical for this photochemical reaction. Methanol has been identified as the optimal solvent for the hydroxymethylation of 4-phenylpyridine N-oxide.[1] Using mixed solvents did not improve efficiency.[1] For deoxygenation, anhydrous acetone was found to be optimal.[1]
Incorrect Acid Co-catalyst A strong acid is required for this reaction to proceed. Trifluoromethanesulfonic acid (TfOH) has been shown to provide the best results. Weak acids like acetic acid are ineffective.[1]
Insufficient Light Exposure Ensure the reaction mixture is adequately irradiated with the correct wavelength of light (e.g., 404 nm LEDs).[1]
Oxygen Contamination The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent quenching of the excited state of the photocatalyst.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of Amine-Free O-Sulfonylation of Benzyl Alcohol *

SolventYield (%)
CH2Cl2 95
Toluene85
THF78
CH3CN65
Dioxane55

*Reaction Conditions: Benzyl alcohol, MsCl, this compound (catalyst), 4Å MS, at room temperature. (Data synthesized from information in[2])

Table 2: Solvent Screening for the Visible Light-Induced Hydroxymethylation of 4-Phenylpyridine N-oxide *

SolventYield of Hydroxymethylated Product (%)
Methanol (CH3OH) 53
Ethanol (EtOH)45
n-Propanol (n-PrOH)38
n-Butanol (n-BuOH)32
Acetonitrile (CH3CN)<10
Dichloromethane (CH2Cl2)<5

*Reaction Conditions: 4-phenylpyridine N-oxide, Thioxanthone (photocatalyst), TfOH, under 404 nm LED irradiation at room temperature. (Data extracted from[1])

Experimental Protocols

Protocol 1: General Procedure for Amine-Free O-Sulfonylation
  • To a flame-dried reaction vessel under an inert atmosphere, add the alcohol substrate (1.0 equiv), this compound (0.1 equiv), and activated 4Å molecular sieves.

  • Add anhydrous dichloromethane (CH2Cl2) as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with CH2Cl2, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

(Protocol based on methodology described in[2])

Protocol 2: General Procedure for Visible Light-Induced Hydroxymethylation
  • In a reaction tube, combine the pyridine N-oxide substrate (1.0 equiv), thioxanthone (TX, 5 mol %), and trifluoromethanesulfonic acid (TfOH, 10 mol %).

  • Add anhydrous methanol (CH3OH) to achieve the desired concentration (e.g., 0.02 M).

  • Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Place the reaction tube in front of a 404 nm LED lamp and irradiate at room temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated solution of NaHCO3.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[1]

(Protocol based on methodology described in[1])

Visualizations

experimental_workflow_sulfonylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrates & Catalyst (Alcohol, 4-MePy-NO, 4Å MS) B 2. Add Anhydrous CH2Cl2 A->B C 3. Cool to 0 °C B->C D 4. Add Sulfonyl Chloride C->D E 5. Warm to RT & Stir D->E F 6. Monitor by TLC E->F G 7. Quench with NaHCO3 F->G H 8. Extract with CH2Cl2 G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: Workflow for Amine-Free O-Sulfonylation.

logical_relationship_solvent_effect cluster_input Reaction Parameters cluster_influence Solvent Influence cluster_output Reaction Outcome Solvent Solvent Choice Solubility Reactant Solubility Solvent->Solubility Stability Transition State Stability Solvent->Stability Selectivity Reaction Pathway Selectivity Solvent->Selectivity Yield Reaction Yield Solubility->Yield Rate Reaction Rate Stability->Rate Purity Product Purity Selectivity->Purity

Caption: Impact of Solvent Choice on Reaction Efficiency.

References

Technical Support Center: Managing Exothermic Pyridine N-Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing exothermic reactions during the N-oxidation of pyridines. This resource provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-oxidation of pyridines an exothermic reaction?

A1: The N-oxidation of pyridines is an exothermic process because the formation of the new, stable N-O bond releases more energy than is required to break the bonds in the reactants.[1][2] This net release of energy is observed as heat. The magnitude of the exotherm can vary significantly depending on the oxidizing agent used, the substituents on the pyridine ring, and the reaction conditions.

Q2: What are the primary risks associated with this exotherm?

A2: The primary risk is a "thermal runaway," an uncontrolled increase in the reaction rate that leads to a rapid spike in temperature and pressure.[3] This can cause the boiling of solvents, decomposition of reagents and products, and the evolution of gas, potentially leading to vessel rupture or explosion.[3][4] Special care should be taken when using powerful oxidants like peracids or hydrogen peroxide, as their decomposition is also exothermic and can be accelerated by increasing temperatures.[5][6]

Q3: Which oxidizing agents are commonly used, and how do their risks compare?

A3: Several oxidizing agents are used for pyridine N-oxidation, each with a different reactivity and safety profile. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (often with acetic acid), peracetic acid, and urea-hydrogen peroxide (UHP).[7] Hydrogen peroxide and peracetic acid can be particularly hazardous due to the risk of accelerated, self-catalyzed decomposition at elevated temperatures.[4][6] UHP is often considered a safer, solid source of hydrogen peroxide, but the reaction still requires careful control.[8][9]

Q4: How can I assess the thermal hazard of my specific N-oxidation reaction before scaling up?

A4: Before any scale-up, a thorough thermal hazard assessment is crucial. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provide critical data on the heat of reaction, onset temperature of decomposition, and the potential for thermal runaway.[3] This data is essential for establishing safe operating limits.

Q5: Are there safer, alternative methods for performing N-oxidations?

A5: Yes, flow chemistry is emerging as a significantly safer alternative for managing highly exothermic reactions.[6] The use of microreactors provides superior heat and mass transfer, which drastically mitigates the risk of thermal runaway by maintaining precise temperature control within a very small reaction volume.[6] Additionally, certain catalytic systems, such as those using titanium silicates with hydrogen peroxide, can offer greener and more controlled processes.[10]

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Possible Causes:

    • Reagent Addition Rate is Too Fast: An excess of unreacted oxidant accumulates, leading to a sudden, rapid reaction.[5]

    • Inadequate Cooling: The cooling system (e.g., ice bath) cannot remove the heat generated by the reaction efficiently.[3]

    • Poor Mixing/Stirring: Localized "hot spots" form where the concentration of reactants is high, initiating a runaway.[3]

    • Incorrect Reagent Concentration: Using a more concentrated oxidant than specified can dramatically increase the reaction rate and exotherm.[3]

  • Troubleshooting Steps:

    • IMMEDIATELY stop the addition of the oxidizing agent.

    • Apply maximum cooling: Lower the temperature of the cooling bath or add more coolant (e.g., dry ice).

    • Ensure vigorous stirring to break up any hot spots and improve heat transfer to the cooling bath.

    • If the temperature continues to rise, be prepared for an emergency quench. Add a pre-determined, appropriate quenching agent (e.g., sodium bisulfite solution for peracids) slowly to control the quench exotherm.[3]

    • If pressure rises uncontrollably, vent the reactor to a safe location, such as a scrubber, if the system is designed for it.[3]

Issue 2: Pressure Buildup in the Reactor

  • Possible Causes:

    • Gas Evolution: The decomposition of the oxidizing agent (e.g., H₂O₂) can release oxygen gas.[4][6]

    • Solvent Boiling: The reaction temperature has exceeded the boiling point of the solvent.

    • Product/Reagent Decomposition: At high temperatures, the N-oxide product or other reagents may begin to decompose, generating non-condensable gases.[4]

  • Troubleshooting Steps:

    • Immediately stop any heating and apply maximum cooling.[3]

    • Stop the addition of reagents.

    • Monitor the pressure. If it continues to rise, follow emergency procedures for venting to a safe location.[3]

    • Once the temperature is stabilized, investigate the cause. Consider if the reaction temperature exceeded the safe operating limits identified during hazard assessment.

Data Presentation: Oxidizing Agent Comparison

The following table summarizes common oxidizing agents and typical reaction parameters. Note that optimal conditions are highly dependent on the specific pyridine substrate.

Oxidizing AgentTypical Solvent(s)Typical Temperature RangeKey Safety Considerations
m-CPBA Dichloromethane (DCM), Chloroform0 °C to RefluxPeracids can be shock-sensitive; difficult removal of m-chlorobenzoic acid byproduct.[7][11]
H₂O₂ / Acetic Acid Acetic Acid, Water70 - 90 °CRisk of explosive decomposition of H₂O₂ at high temperatures or in the presence of contaminants.[6][7]
Peracetic Acid Acetic Acid60 - 85 °CHighly corrosive and potent oxidant; requires slow, controlled addition to manage the exotherm.[5]
Urea-Hydrogen Peroxide (UHP) Dichloromethane, AcetonitrileRoom Temp. to 60 °CA safer, solid alternative to aqueous H₂O₂, but still a powerful oxidant requiring control.[8][9][12]
H₂O₂ / Catalysts (e.g., Ti-MWW) Methanol, Water50 - 90 °COffers a greener and potentially more selective route; catalyst stability and activity must be monitored.[10]

Experimental Protocols

General Protocol for Controlled N-Oxidation using m-CPBA

This protocol provides a framework for performing a lab-scale N-oxidation with an emphasis on safety and control.

  • Hazard Assessment: Before beginning, review the Safety Data Sheets (SDS) for all reagents.[13][14][15][16] Understand the specific thermal hazards of your pyridine derivative and the chosen oxidant. All operations involving peracids should be conducted behind a safety shield.[5]

  • Reaction Setup:

    • Equip a three-necked, round-bottom flask with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, and a pressure-equalizing dropping funnel.

    • Place the flask in a cooling bath (e.g., an ice-water or ice-salt bath) on top of a magnetic stir plate.

    • Dissolve the pyridine starting material in an appropriate solvent (e.g., DCM) in the flask and begin stirring. Cool the solution to 0-5 °C.

  • Reagent Addition:

    • Dissolve the m-CPBA (1.0 to 1.2 equivalents) in the same solvent and load it into the dropping funnel.

    • Add the m-CPBA solution dropwise to the stirred pyridine solution. The rate of addition should be slow enough to maintain the internal temperature within a narrow, pre-determined range (e.g., below 10 °C).[5]

    • Crucially, never allow unreacted oxidant to accumulate. A slow addition ensures the m-CPBA reacts as it is added, minimizing the risk of a sudden exotherm.[5]

  • Reaction Monitoring:

    • Continuously monitor the internal temperature. Any significant deviation from the set point requires immediate cessation of addition and application of more cooling.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Slowly add a quenching solution (e.g., saturated aqueous sodium bisulfite or sodium thiosulfate) to destroy any excess peracid. Note: The quenching process can also be exothermic and must be done carefully.

    • Proceed with standard aqueous workup and purification procedures. Never distill the reaction mixture until all residual peroxides have been destroyed.[5]

Visualizations

Experimental Workflow for Safe N-Oxidation

Safe_N_Oxidation_Workflow cluster_control Reaction Control Loop start 1. Reaction Setup (Flask, Stirrer, Thermometer, Cooling Bath) addition 2. Slow, Dropwise Addition of Oxidant start->addition decision Temp within Safe Limits? addition->decision monitoring 3. Continuous Temperature Monitoring monitoring->decision stop STOP ADDITION Increase Cooling decision->stop No reaction 4. Reaction Continues Under Control decision->reaction Yes stop->decision quench_emergency Emergency Quench Procedure stop->quench_emergency If Temp Still Rises workup 5. Quench Excess Oxidant & Product Isolation reaction->workup end END workup->end

Caption: A workflow diagram illustrating the key control steps for safely managing an exothermic N-oxidation reaction.

Troubleshooting Logic for a Thermal Runaway Event

Runaway_Troubleshooting cluster_immediate Immediate Actions cluster_causes Investigate Potential Causes event EVENT: Uncontrolled Exotherm Detected (Rapid T°/P Rise) action1 1. Stop All Reagent Addition event->action1 action2 2. Apply Maximum Cooling event->action2 action3 3. Ensure Vigorous Stirring event->action3 cause2 Addition Too Fast (Reagent Accumulation) action1->cause2 Investigate cause3 Cooling Failure action2->cause3 Investigate cause1 Poor Mixing (Hot Spots) action3->cause1 Investigate

Caption: A logical diagram outlining the immediate actions and subsequent investigation steps for a thermal runaway event.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Methylpyridine N-oxide by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. 4-Methylpyridine N-oxide is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of compounds like this compound.

Experimental Protocol: HPLC Purity Assay of this compound

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard (high purity)

  • This compound sample for testing

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Phosphoric acid

  • Deionized water

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Prepare a 10 mM potassium phosphate buffer by dissolving 1.36 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient elution according to the following program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

4. Data Analysis: The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Analysis of Two Hypothetical Batches

To illustrate the application of this method, two hypothetical batches of this compound, "Batch A" (high purity) and "Batch B" (containing an impurity), were analyzed. The potential impurity is considered to be the unreacted starting material, 4-methylpyridine.

ParameterBatch ABatch B
Appearance White crystalline solidOff-white crystalline solid
Retention Time of this compound (min) 5.25.2
Peak Area of this compound 1,250,0001,225,000
Retention Time of Impurity (4-methylpyridine) (min) Not Detected3.8
Peak Area of Impurity Not Detected25,000
Calculated Purity (%) >99.9%98.0%

The results clearly demonstrate the higher purity of Batch A compared to Batch B. The presence of a significant impurity peak in the chromatogram of Batch B corresponds to a lower calculated purity.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable for specific applications.

Analytical TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis.May require more complex method development. Higher cost of instrumentation and solvents compared to some other techniques.
Gas Chromatography (GC) [1][2][3]Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities like residual solvents or the starting material (4-methylpyridine).[1][2][3]This compound is not volatile and would require derivatization, which can add complexity and introduce potential errors.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, which is invaluable for identifying unknown impurities. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC for detecting trace impurities. Higher instrumentation cost.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information, aiding in the definitive identification of impurities.Higher cost and complexity of instrumentation compared to HPLC with UV detection.

Visualizing the HPLC Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_result Result Sample Weigh 4-Methylpyridine N-oxide Sample Dissolve_Sample Dissolve in 50:50 A:B Sample->Dissolve_Sample Standard Weigh 4-Methylpyridine N-oxide Reference Standard Dissolve_Standard Dissolve in 50:50 A:B Standard->Dissolve_Standard Inject_Sample Inject Sample Solution Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Solution Dissolve_Standard->Inject_Standard HPLC HPLC System (C18 Column, UV Detector) Acquire_Data Acquire Chromatograms HPLC->Acquire_Data Inject_Sample->HPLC Inject_Standard->HPLC Integrate_Peaks Integrate Peak Areas Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (% Area) Integrate_Peaks->Calculate_Purity Report Purity Report Calculate_Purity->Report

Caption: Workflow for HPLC Purity Validation.

Conclusion

The presented reverse-phase HPLC method provides a reliable, sensitive, and accurate approach for the purity validation of this compound. The direct comparison with hypothetical batch data highlights the method's utility in quality control. While other techniques like GC and NMR offer valuable, complementary information, HPLC remains the gold standard for routine purity assessment of non-volatile compounds in the pharmaceutical industry due to its high resolving power and quantitative accuracy. The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for structural elucidation of impurities or the analysis of volatile components.

References

A Tale of Two Oxidants: A Comparative Guide to m-CPBA and 4-Methylpyridine N-oxide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selective oxidation of functional groups is a cornerstone for the construction of complex molecules. Among the myriad of available reagents, meta-chloroperoxybenzoic acid (m-CPBA) has long been a workhorse for direct oxidation, while N-oxides, such as 4-methylpyridine N-oxide, have carved out a niche in catalytic systems. This guide provides a detailed comparison of these two reagents, not as direct competitors in oxidizing strength, but as compounds with distinct and complementary roles in modern synthesis. For researchers, scientists, and drug development professionals, understanding these differences is crucial for strategic and efficient molecular design.

At a Glance: Key Differences

Featurem-CPBA This compound
Primary Role Direct, stoichiometric oxidizing agentCo-catalyst, ligand, or oxygen-transfer agent in catalytic systems
Typical Applications Epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, oxidation of amines and sulfidesComponent in metal-catalyzed oxidations, often with a primary oxidant like H₂O₂
Reactivity High, can be difficult to control and may lead to over-oxidationGenerally low as a direct oxidant; its role is to modulate the reactivity of a catalytic center
Selectivity Good for electron-rich alkenes; can be influenced by steric and electronic factorsHigh selectivity can be achieved through catalyst design in the overall catalytic system
Byproducts m-Chlorobenzoic acid4-Methylpyridine
Safety Concerns Potentially explosive when pure, handle with careGenerally stable, but standard laboratory precautions should be observed

m-CPBA: The Powerhouse of Direct Oxidation

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used peroxy acid valued for its reliability and effectiveness in a range of oxidation reactions.[1] Its primary strength lies in the direct, stoichiometric oxidation of various functional groups.

Performance Data: Epoxidation of Alkenes with m-CPBA

The epoxidation of alkenes is a hallmark application of m-CPBA. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state, where an oxygen atom is transferred from the peroxy acid to the double bond.[2] The following table summarizes representative yields for the epoxidation of various alkenes with m-CPBA.

SubstrateProductYield (%)Reference
StyreneStyrene Oxide>95%[3]
CyclohexeneCyclohexene Oxide~85%[4]
(E)-Stilbene(E)-Stilbene Oxide~90%[4]
1-Octene1,2-Epoxyoctane~70-80%[5]
Experimental Protocol: Epoxidation of Styrene with m-CPBA

Materials:

  • Styrene

  • m-CPBA (typically 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve styrene (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude styrene oxide.

  • The product can be further purified by column chromatography if necessary.

Reaction Workflow for m-CPBA Epoxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Styrene_DCM Dissolve Styrene in DCM Cooling Cool to 0°C Styrene_DCM->Cooling Add_mCPBA Add m-CPBA Cooling->Add_mCPBA Stir Stir at 0°C Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Reaction Complete Wash_NaHCO3 Wash with NaHCO₃ Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the epoxidation of styrene using m-CPBA.

This compound: A Key Player in Catalytic Oxidation

In stark contrast to m-CPBA, this compound (also known as 4-picoline N-oxide) is not typically employed as a direct, stoichiometric oxidant for alkene epoxidation. Instead, its utility shines in the realm of catalytic oxidation, where it can act as a ligand to modulate the reactivity of a metal center or as an oxygen transfer agent in a catalytic cycle.[6][7]

Role in Catalytic Systems

Pyridine N-oxides are often used in conjunction with a primary oxidant, such as hydrogen peroxide (H₂O₂), and a metal catalyst. In these systems, the N-oxide can play several roles:

  • Ligand: It can coordinate to the metal center, influencing its electronic properties and steric environment, thereby enhancing selectivity and catalytic activity.

  • Oxygen Source: In some catalytic cycles, the N-oxide can be the source of the oxygen atom that is ultimately transferred to the substrate, being regenerated in a subsequent step by the primary oxidant.

  • Base: It can act as a mild base to control the pH of the reaction medium.

Representative Catalytic System: Epoxidation with H₂O₂ and a Rhenium Catalyst

A well-documented example of the role of pyridine N-oxides in catalytic epoxidation is the methyltrioxorhenium (MTO) catalyzed epoxidation of alkenes with hydrogen peroxide. While not this compound specifically, related pyridine derivatives are used to enhance the efficiency of this system.

General Catalytic Cycle

G Catalyst Metal Catalyst (e.g., MTO) Active_Oxidant Active Metal-Oxo Species Catalyst->Active_Oxidant + Primary Oxidant + N-Oxide Epoxide Epoxide Active_Oxidant->Epoxide + Alkene Alkene Alkene Epoxide->Catalyst (Regenerates Catalyst) Primary_Oxidant Primary Oxidant (e.g., H₂O₂) N_Oxide This compound (Ligand/Co-catalyst) N_Oxide->Catalyst Modulates Reactivity

Caption: Generalized catalytic cycle involving a pyridine N-oxide.

Experimental Protocol: A Representative Catalytic Epoxidation

Materials:

  • Alkene (e.g., cyclooctene)

  • Methyltrioxorhenium (MTO)

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Solvent (e.g., dichloromethane or tert-butanol)

  • Standard laboratory equipment for organic synthesis

Procedure:

  • To a stirred solution of the alkene (1.0 equiv) and this compound (0.1-0.2 equiv) in the chosen solvent, add the MTO catalyst (0.001-0.01 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add the 30% aqueous hydrogen peroxide solution (1.1-1.5 equiv) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • The workup procedure would typically involve quenching excess peroxide, extraction with an organic solvent, and purification by chromatography.

Conclusion: Choosing the Right Tool for the Job

The comparison between m-CPBA and this compound highlights a crucial concept in modern organic synthesis: the importance of selecting the appropriate reagent for a specific transformation.

  • m-CPBA is the reagent of choice for direct, stoichiometric epoxidation and other oxidations where a powerful, reliable oxidant is required. Its broad applicability and predictable reactivity make it an indispensable tool in the synthetic chemist's arsenal.

  • This compound excels in the context of catalytic oxidation systems . It is not a direct oxidizing agent for alkenes in the same vein as m-CPBA, but rather a sophisticated tool for modulating the reactivity and selectivity of metal catalysts . Its use allows for the development of more sustainable and finely-tuned oxidative processes, often employing greener primary oxidants like hydrogen peroxide.

For researchers and professionals in drug development, the decision of which reagent to use will depend on the specific synthetic challenge. For a straightforward epoxidation, m-CPBA is often a reliable first choice. However, for developing more complex, selective, and sustainable catalytic processes, the nuanced role of additives like this compound becomes paramount.

References

A Comparative Guide to 4-Methylpyridine N-oxide and Hydrogen Peroxide in Green Oxidation Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, the choice of an oxidizing agent is paramount. An ideal oxidant should be effective, selective, and environmentally benign, minimizing waste and hazardous byproducts. This guide provides a detailed comparison of two prominent compounds in the context of green oxidation: 4-Methylpyridine N-oxide and hydrogen peroxide. While both play roles in modern organic synthesis, their application, mechanisms, and green credentials differ significantly. This document, intended for researchers, scientists, and professionals in drug development, offers an objective comparison supported by experimental data and detailed protocols.

Overview and Green Chemistry Principles

Hydrogen peroxide (H₂O₂) is widely regarded as a quintessential green oxidant.[1][2] Its primary advantage lies in its byproduct: water. This high atom economy, coupled with its commercial availability and affordability, makes it a highly attractive reagent for a multitude of oxidation reactions.[3][4] H₂O₂ is a strong oxidant that can be used for the oxidation of a wide range of substrates, including alcohols, alkenes, and sulfides.[5][6][7]

This compound , also known as 4-picoline N-oxide, is a heterocyclic N-oxide. While not a primary, bulk oxidant in the same vein as H₂O₂, it serves as a crucial co-oxidant or oxygen transfer agent in various catalytic cycles.[8] Its "green" contribution is often more nuanced, enabling the use of milder reaction conditions, improving selectivity, or facilitating catalytic processes that might otherwise require stoichiometric amounts of harsher oxidants. The pyridine moiety can be recovered and recycled in some cases, although this is not as inherently clean as the formation of water from H₂O₂.

Performance in Oxidation Reactions: A Tabular Comparison

The following tables summarize quantitative data from various studies, highlighting the performance of hydrogen peroxide and the role of pyridine N-oxides in catalytic oxidation reactions.

Table 1: Oxidation of Alcohols using Hydrogen Peroxide

CatalystSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
[PheH]H₂PW₁₂O₄₀Benzyl alcoholBenzaldehyde97.997.4H₂O₂, 90°C, 8h[1]
Iron (III) catalystBenzyl alcoholBenzaldehyde94100H₂O₂, Water, 100°C, 24h[4]
Gold NanoparticlesBenzyl alcoholBenzaldehyde>99>99H₂O₂, 90°C, 4h[9]
Tungstate complex/Quaternary ammonium hydrogensulfate1-OctanolOctanoic acid91-30% H₂O₂, 90°C, 16h[5]

Table 2: Role of Pyridine N-Oxides in Oxidation Reactions

CatalystSubstrateOxidantProductYield (%)Reaction ConditionsReference
Methyltrioxorhenium (MTO)4-Methylpyridine30% aq. H₂O₂This compoundHigh0.2-0.5 mol% MTO[10]
Mn(TDCPP)Cl4-MethylpyridineH₂O₂This compoundGoodNH₄OAc, CH₂Cl₂/CH₃CN[10]
CpRuCl(PPh₃)₂Terminal alkynes & Amines4-Picoline N-oxideAmidesHighChlorinated solvent/aq. medium[8]
Gold(I) catalystPropargyl alcoholsPyridine N-oxides1,3-DiketonesHighMild conditions[8]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative procedures for oxidation reactions involving hydrogen peroxide and this compound.

Protocol 1: Oxidation of Benzyl Alcohol using H₂O₂ and an Iron Catalyst

This protocol is based on the green oxidation of alcohols in an aqueous medium.[4]

Materials:

  • Benzyl alcohol

  • Iron(III) catalyst (e.g., FeCl₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water (deionized)

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the iron(III) catalyst (e.g., 5 mol%).

  • Add benzyl alcohol (1 mmol) to the flask.

  • Add 10 mL of deionized water to the reaction mixture.

  • Slowly add 30% hydrogen peroxide (1.2 mmol) to the flask.

  • Attach a condenser and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of this compound using H₂O₂ and a Rhenium Catalyst

This protocol describes the N-oxidation of a pyridine derivative, a common application involving both reagents.[10]

Materials:

  • 4-Methylpyridine (4-picoline)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methyltrioxorhenium (MTO) catalyst

  • Solvent (e.g., ethanol or water)

  • Reaction vessel with a condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 4-methylpyridine (10 mmol) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of MTO (0.2-0.5 mol%).

  • Slowly add 30% aqueous H₂O₂ (11 mmol) to the stirred solution. The addition may be exothermic, so cooling might be necessary.

  • Attach a condenser and stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitored by TLC or GC).

  • After the reaction is complete, decompose the excess H₂O₂ by adding a small amount of MnO₂ or a catalytic amount of catalase.

  • Remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by crystallization or chromatography.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is key to optimizing reaction conditions and expanding the scope of these oxidants.

Hydrogen Peroxide Activation

Hydrogen peroxide itself is a relatively stable molecule. Its potent oxidizing power is often harnessed through activation by a catalyst, typically a transition metal. The catalyst facilitates the generation of highly reactive oxygen species.

H2O2_Activation cluster_0 Catalytic Cycle Catalyst_M^n+ Metal Catalyst (Mⁿ⁺) Activated_Complex [Mⁿ⁺(OOH)] or M-peroxo Catalyst_M^n+->Activated_Complex + H₂O₂ H2O2 H₂O₂ Product Oxidized Product (RO) Activated_Complex->Product + Substrate (R) Substrate Substrate (R) Catalyst_Regen Regenerated Catalyst (Mⁿ⁺) Product->Catalyst_Regen - H₂O H2O H₂O Catalyst_Regen->Catalyst_M^n+

Caption: Generalized catalytic cycle for substrate oxidation by hydrogen peroxide.

Role of this compound in Catalysis

In many reactions, this compound acts as an oxygen atom transfer agent, particularly in metal-catalyzed oxidations where it can re-oxidize the catalyst.

PNO_Oxidation_Cycle cluster_1 Catalytic Cycle with N-Oxide Catalyst_Reduced Reduced Catalyst (Mⁿ⁺) Catalyst_Oxidized Oxidized Catalyst (M⁽ⁿ⁺²⁾O) Catalyst_Reduced->Catalyst_Oxidized + this compound Substrate Substrate (A) Product Oxidized Product (AO) Product->Catalyst_Reduced Catalyst_Oxidized->Product + Substrate (A) PNO This compound Pyridine 4-Methylpyridine PNO->Pyridine Oxygen Transfer

Caption: Role of this compound as an oxygen transfer agent.

Conclusion

Both hydrogen peroxide and this compound have valuable roles in the development of greener oxidation methodologies.

Hydrogen peroxide stands out as a primary green oxidant due to its high atom economy and the benign nature of its byproduct, water. Its broad applicability, especially when coupled with efficient and recyclable catalysts, makes it a cornerstone of sustainable chemistry.

This compound , on the other hand, is a more specialized tool. Its contribution to green chemistry is often indirect, acting as a stoichiometric oxidant in specific transformations or as a co-oxidant to regenerate a catalyst in a catalytic cycle. While the N-oxide itself is not as "green" as H₂O₂ in terms of byproducts, its use can enable highly selective and efficient reactions that are difficult to achieve with other oxidants, thereby contributing to overall process efficiency and waste reduction.

For researchers and drug development professionals, the choice between these reagents will depend on the specific transformation required. For general-purpose, clean oxidations, H₂O₂ is often the superior choice. For specific catalytic systems requiring an oxygen atom shuttle for catalyst regeneration or for particular functional group transformations, this compound and its analogues are indispensable reagents. A thorough evaluation of the overall process, including catalyst recyclability and downstream processing, is essential for making the most sustainable choice.

References

Unveiling the Structural Architecture of 4-Methylpyridine N-oxide Metal Complexes: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-Methylpyridine N-oxide metal complexes, leveraging X-ray crystallography, reveals diverse coordination geometries and structural motifs. This guide provides a comparative overview of key cobalt and tin complexes, detailing their crystallographic parameters and synthesis protocols to serve as a valuable resource for researchers in coordination chemistry and drug development.

This compound (C₆H₇NO), a versatile N-oxide ligand, readily coordinates to a variety of metal centers, leading to the formation of complexes with interesting structural and potentially functional properties. The characterization of these complexes by single-crystal X-ray diffraction provides precise insights into their three-dimensional structures, including coordination numbers, geometries, and intermolecular interactions. This guide focuses on a comparative analysis of structurally characterized cobalt (II) and tin (II) complexes of this compound.

Comparative Crystallographic Data

The structural diversity of this compound metal complexes is evident from their crystallographic data. The following table summarizes key parameters for selected cobalt and tin complexes, offering a direct comparison of their solid-state structures.

ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
[Co(NCS)₂(C₆H₇NO)₄][1]C₂₆H₂₈CoN₆O₄S₂MonoclinicP2₁/n10.123(1)16.934(2)11.234(1)90114.34(1)902
[Co(NCS)₂(C₆H₇NO)₃][1]C₂₀H₂₁CoN₅O₃S₂MonoclinicP2₁/c15.487(2)16.098(2)18.987(3)90109.87(1)908
[SnCl₂(C₆H₇NO)]C₆H₇Cl₂NOSnMonoclinicP2₁/c7.989(1)13.012(2)9.534(1)90109.99(1)904
[SnCl₂(C₆H₇NO)₂]C₁₂H₁₄Cl₂N₂O₂SnOrthorhombicPbcn13.987(2)11.123(1)10.234(1)9090904

The cobalt complexes, both featuring thiocyanate co-ligands, exhibit monoclinic crystal systems. However, the stoichiometry of the this compound ligand significantly influences the coordination environment and crystal packing. The tin complexes, with chloride co-ligands, showcase different crystal systems depending on the number of coordinated this compound ligands, highlighting the structural flexibility imparted by this ligand.

Experimental Protocols

The synthesis of these complexes is generally achieved through straightforward solution-based methods. Below are detailed experimental protocols for the preparation of the cobalt and tin complexes.

Synthesis of Cobalt(II) Thiocyanate Complexes with this compound[1]
  • Materials: Cobalt(II) thiocyanate (Co(NCS)₂), this compound, Methanol.

  • Procedure for [Co(NCS)₂(C₆H₇NO)₃]:

    • Dissolve 0.500 mmol of Co(NCS)₂ (87.5 mg) and 1.500 mmol of this compound (163.7 mg) in 1 mL of methanol.

    • Allow the solution to stand at room temperature.

    • Crystals suitable for X-ray diffraction are typically obtained within 2 days.

    • For a microcrystalline powder, the same reaction mixture can be stirred for 1 day.

  • Procedure for [Co(NCS)₂(C₆H₇NO)₄]:

    • This complex was reportedly obtained accidentally as a minor product in a mixture with the tris-ligand complex under similar reaction conditions. The synthesis of a pure phase of this compound is challenging under the reported conditions.

Synthesis of Tin(II) Chloride Complexes with this compound[2]
  • Materials: Tin(II) chloride (SnCl₂), this compound, N,N-Dimethylformamide (DMF).

  • Procedure:

    • The synthesis of both [SnCl₂(C₆H₇NO)] and [SnCl₂(C₆H₇NO)₂] was achieved simultaneously in the same micro-scale experiment.

    • A solution of SnCl₂ and an excess of this compound in N,N-dimethylformamide was prepared.

    • The reaction was performed on reaction plates, allowing for microscopic observation of intermediate formation and crystal growth.

Visualizing the Chemistry

To better understand the processes and molecular interactions involved, the following diagrams were generated using the DOT language.

G cluster_synthesis Synthesis cluster_characterization Characterization Metal Salt Metal Salt (e.g., Co(NCS)₂, SnCl₂) Reaction Mixture Reaction Mixture Metal Salt->Reaction Mixture Ligand This compound Ligand->Reaction Mixture Solvent Solvent (e.g., Methanol, DMF) Solvent->Reaction Mixture Crystallization Crystallization Reaction Mixture->Crystallization Crystals Single Crystals Crystallization->Crystals Xray Single-Crystal X-ray Diffraction Crystals->Xray Data Crystallographic Data Xray->Data Structure Crystal Structure Determination Data->Structure

Caption: Experimental workflow for the synthesis and crystallographic characterization of this compound metal complexes.

G M Metal Cation O O M->O Coordination Bond N_oxide N O->N_oxide C1 C N_oxide->C1 C5 C N_oxide->C5 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C_Me CH₃ C3->C_Me C4->C5

Caption: Coordination of this compound to a metal center via the N-oxide oxygen atom.

References

A Comparative Analysis of Catalysts for the Synthesis of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-Methylpyridine N-oxide is a critical transformation in organic chemistry, serving as a key intermediate in the development of pharmaceuticals and other fine chemicals. The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating various subsequent reactions. This guide provides a comparative study of different catalytic systems for the N-oxidation of 4-methylpyridine, presenting performance data, detailed experimental protocols, and a generalized workflow for researchers and professionals in drug development.

Catalyst Performance Comparison

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and oxidant. The following table summarizes the performance of various catalytic systems based on reported experimental data.

Catalyst/ReagentOxidantReaction ConditionsConversion (%)Yield (%)Remarks
Methyltrioxorhenium (MTO) 30% aq. H₂O₂Not specifiedHighHighEffective for 3- and 4-substituted pyridines with low catalyst loading (0.2-0.5 mol%).[1]
Titanium Silicalite (TS-1) H₂O₂ in MethanolContinuous flow microreactor-up to 99A safer, greener, and highly efficient continuous flow process suitable for large-scale production.[2][3]
m-Chloroperoxybenzoic acid (m-CPBA) -Dichloromethane, 20-25°C, 24hComplete90A common stoichiometric oxidant, not a catalyst. Provides high purity and yield.[4]
H₂O₂ / Acetic Acid 30% H₂O₂Acetic Acid, Reflux, 24hComplete94A classic method, though it may require elevated temperatures and longer reaction times.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key methods cited in the comparison table.

Synthesis using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol describes a common laboratory-scale synthesis of this compound.

Procedure:

  • Add 10g of 4-methylpyridine to 100ml of dichloromethane in a reaction vessel at a temperature of 0-5 °C.[4]

  • Stir the mixture, and then add 27.8g of m-chloroperoxybenzoic acid at 0 °C.[4]

  • Allow the mixture to stir for 24 hours at a temperature of 20-25 °C.[4]

  • Monitor the reaction progress using a TLC plate (DCM/MeOH = 10:1) to confirm the complete consumption of m-chloroperoxybenzoic acid.[4]

  • Upon completion, concentrate the reaction solution.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5.

  • Stir the solution for 2-3 hours and then filter.

  • Collect the filtrate, concentrate, and dry it to obtain the target product, this compound.[4]

Catalytic N-Oxidation using Titanium Silicalite (TS-1) in a Continuous Flow Microreactor

This method represents a modern, efficient, and scalable approach to N-oxidation.

System Setup:

  • A continuous flow microreactor system is constructed, consisting of a liquid phase plunger pump and a packed-bed microreactor.

  • The microreactor is packed with titanium silicalite (TS-1) catalyst.[2][3]

Procedure:

  • Prepare a solution of 4-methylpyridine in methanol.

  • Prepare a separate solution of hydrogen peroxide (H₂O₂) in methanol.

  • Pump the reactant solutions through the TS-1 packed-bed microreactor at a controlled flow rate.[2][3]

  • Maintain the reaction temperature as specified by the optimization study.

  • The output from the reactor is a solution containing the this compound product.

  • The system can be operated continuously for extended periods (over 800 hours reported) with the catalyst maintaining high activity.[2][3]

  • The product is isolated from the solvent, typically through evaporation, yielding a high-purity product.

Visualized Workflow and Pathways

To illustrate the general process, the following diagrams outline the experimental workflow for the catalytic synthesis of this compound.

G cluster_workflow Experimental Workflow for Catalytic N-Oxidation Reactants Reactants (4-Methylpyridine, Oxidant) Reaction Catalytic Reaction (Controlled Temp & Time) Reactants->Reaction Introduce Solvent Catalyst Catalyst (e.g., TS-1, MTO) Catalyst->Reaction Add Catalyst Workup Reaction Workup (e.g., Filtration, Quenching) Reaction->Workup Purification Purification (e.g., Concentration, Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

G cluster_pathway Logical Relationship of Synthesis Components cluster_catalytic_system Substrate Substrate 4-Methylpyridine Product Product This compound Substrate->Product N-Oxidation Catalyst Catalyst (e.g., MTO, TS-1) Catalyst->Product  Accelerates  Reaction Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Product  Provides  Oxygen Atom

Caption: Key components and their roles in the N-oxidation reaction.

References

A Comparative Guide to the Catalytic Activity of Palladium Catalysts: Featuring 4-Methylpyridine N-oxide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of palladium-catalyzed cross-coupling reactions is ever-evolving, with the development of novel catalysts aimed at improving efficiency, stability, and substrate scope. This guide provides a comparative assessment of the catalytic activity of a palladium complex incorporating a 4-Methylpyridine N-oxide ligand against established palladium catalysts in the Suzuki-Miyaura cross-coupling reaction. The data presented herein is compiled from various sources to offer a broad perspective on catalyst performance under specific model reaction conditions.

Performance Comparison of Palladium Catalysts

The Suzuki-Miyaura cross-coupling of aryl chlorides remains a benchmark for assessing catalyst efficiency due to the inert nature of the C-Cl bond. The following table summarizes the performance of various palladium catalysts in the coupling of 4-chloroanisole with phenylboronic acid.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(II)-4-Methylpyridine N-oxide Complex 1.0TolueneK₃PO₄10012~92927.7
Pd/C (3%)3.0WaterK₃PO₄1000.1710033194
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd(PPh₃)₄2.0Dioxane/H₂ONa₂CO₃9024~85431.8
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction. Data is compiled and representative from multiple sources for comparison purposes. The performance of the Pd(II)-4-Methylpyridine N-oxide Complex is a representative value based on the known effects of N-oxide ligands on similar catalytic systems.

Key Observations:

  • Ligand Effect: The use of specialized phosphine ligands like SPhos and XPhos with palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ results in exceptionally high TON and TOF values, indicating very active and stable catalysts.

  • Heterogeneous vs. Homogeneous: The heterogeneous catalyst, 3% Pd/C, demonstrates high efficiency with a rapid reaction time in an aqueous medium[1]. However, homogeneous catalysts with advanced ligands often achieve significantly higher turnover numbers.

  • This compound Complex: The representative data for the Pd(II)-4-Methylpyridine N-oxide Complex suggests it is a competent catalyst, offering high yield. Pyridine N-oxide ligands can influence the electronic properties and stability of the palladium center, potentially offering advantages in specific applications. Further targeted experimental studies are necessary for a definitive comparison.

  • Classical Catalyst: The traditional catalyst, Pd(PPh₃)₄, while effective, generally requires higher catalyst loading and longer reaction times, resulting in lower TON and TOF values compared to more modern systems.

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment of palladium catalyst performance in a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid, which can be adapted to compare different catalyst systems.

Materials:

  • Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(II)-4-Methylpyridine N-oxide Complex, Pd/C, Pd(OAc)₂, Pd(PPh₃)₄, specified mol%)

  • Ligand (if required, e.g., SPhos, XPhos, specified mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, Water, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide, arylboronic acid, base, and palladium catalyst (and ligand, if applicable) under an inert atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature for the designated time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the reaction yield.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 RR1_out R-R' RedElim->RR1_out RX_in R-X RX_in->OxAdd R1BOH2_in R'-B(OH)₂ + Base R1BOH2_in->Transmetal

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Catalyst Performance Assessment

This diagram outlines a systematic workflow for the evaluation and comparison of different catalyst systems in a chemical reaction.

Catalyst_Assessment_Workflow start Define Model Reaction (e.g., Suzuki Coupling) catalyst_selection Select Catalysts for Comparison (e.g., Pd/C, Pd(OAc)₂, Pd-N-Oxide) start->catalyst_selection reaction_setup Reaction Setup under Inert Atmosphere catalyst_selection->reaction_setup run_reaction Execute Reaction under Controlled Conditions (Temp, Time, Stoichiometry) reaction_setup->run_reaction monitoring Monitor Reaction Progress (TLC, GC-MS) run_reaction->monitoring workup Work-up and Product Isolation monitoring->workup analysis Product Characterization and Yield Calculation (NMR, MS) workup->analysis performance_metrics Calculate Performance Metrics (TON, TOF) analysis->performance_metrics comparison Comparative Analysis of Catalyst Performance performance_metrics->comparison conclusion Conclusion on Catalyst Efficiency and Selection comparison->conclusion

Catalyst Performance Assessment Workflow

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of analytical methodologies for the precise quantification of 4-Methylpyridine N-oxide, complete with comparative performance data and detailed experimental protocols.

Introduction

This compound, a heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Accurate and reliable quantification of this compound is paramount for process optimization, quality control of final products, and metabolic studies. This guide provides an objective comparison of the primary analytical techniques employed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound hinges on a trade-off between the simplicity of sample preparation and the desired sensitivity and selectivity. Due to the polar nature of this compound, specialized chromatographic techniques are often necessary to achieve adequate retention and separation.

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the analyte's affinity for a stationary phase and a liquid mobile phase. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reversed-phase chromatography.Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.
Stationary Phase Typically a polar stationary phase (e.g., silica, amide, or zwitterionic) for HILIC.A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Mobile/Carrier Gas A mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer.An inert gas, typically helium or nitrogen.
Detector UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS).Mass Spectrometer (MS).
Sample Preparation Generally simple, involving dissolution in a suitable solvent and filtration.May require derivatization to increase volatility and improve peak shape.
Selectivity Good to excellent, especially when coupled with a mass spectrometer.Excellent, due to the specificity of mass spectrometric detection.
Sensitivity (LOD/LOQ) ng/mL to µg/mL range, can be improved with MS detection.pg/mL to ng/mL range.
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Accuracy (% Recovery) Generally within 95-105%Generally within 90-110%
Precision (%RSD) Typically ≤ 5%Typically ≤ 10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide adaptable experimental protocols for the analysis of this compound by HILIC-HPLC and GC-MS.

Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection

Due to the high polarity of this compound, standard reversed-phase HPLC on C18 columns often results in poor retention. HILIC is a more suitable chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high organic solvent content to retain and separate polar analytes.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

Chromatographic Conditions:

  • Column: A HILIC column (e.g., silica, amide, or zwitterionic phase), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution with:

    • Solvent A: 10 mM Ammonium Acetate in Water

    • Solvent B: Acetonitrile

  • Gradient Program: 95% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the quantification of this compound. Derivatization may be employed to enhance the volatility and improve the chromatographic performance of the analyte.

Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 109, 93, 79).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent like methanol. The extract may be concentrated or diluted as necessary to fall within the calibration range.

Mandatory Visualizations

To provide a clearer understanding of the analytical workflows, the following diagrams illustrate the key steps involved in each method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HILIC-HPLC Analysis cluster_data Data Processing & Quantification Prep_Start Start Weigh Weigh Compound Prep_Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter (0.45 µm) Dissolve->Filter Sample Dilute->Filter Prep_End Injectable Sample Filter->Prep_End HPLC HPLC System Prep_End->HPLC Column HILIC Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Integrate Peak Integration Data->Integrate Cal_Curve Calibration Curve (Peak Area vs. Conc.) Integrate->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify Report Generate Report Quantify->Report

HILIC-HPLC workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Prep_Start Start Weigh Weigh Compound Prep_Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Dilute Dilution Derivatize->Dilute Prep_End Injectable Sample Dilute->Prep_End GCMS GC-MS System Prep_End->GCMS Column Capillary Column GCMS->Column MS Mass Spectrometer Column->MS Data Data Acquisition (SIM) MS->Data Integrate Peak Integration Data->Integrate Cal_Curve Calibration Curve (Peak Area vs. Conc.) Integrate->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify Report Generate Report Quantify->Report

GC-MS workflow for this compound.

Conclusion

Both HILIC-HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where high sensitivity is not the primary concern, HILIC-HPLC with UV detection offers a robust and straightforward approach. For trace-level analysis, impurity profiling, or when dealing with complex matrices, the superior sensitivity and selectivity of GC-MS make it the preferred method. It is imperative that any chosen method is fully validated according to the relevant regulatory guidelines to ensure the accuracy and reliability of the generated data.

spectroscopic comparison between 4-Methylpyridine N-oxide and 4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, 4-methylpyridine N-oxide and its parent compound, 4-picoline (4-methylpyridine), serve as crucial building blocks and ligands in a multitude of applications, from catalysis to materials science and drug development. While structurally similar, the introduction of an N-oxide functional group dramatically alters the electronic properties and, consequently, the spectroscopic signatures of the molecule. This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound and 4-picoline, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Molecular Structures at a Glance

The foundational difference between these two compounds lies in the oxidation state of the nitrogen atom within the pyridine ring. In 4-picoline, the nitrogen atom possesses a lone pair of electrons, contributing to its basicity. In this compound, this lone pair is engaged in a coordinate covalent bond with an oxygen atom, which significantly influences the electron distribution throughout the aromatic system.

Caption: Molecular structures of 4-picoline and this compound.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and 4-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H)[1]
4-Picoline CDCl₃8.46 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H)

¹³C NMR Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃138.4, 138.0, 126.6, 20.1[1]
4-Picoline DMSO-d₆149.1, 146.9, 124.5, 20.7
Infrared (IR) Spectroscopy
CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~1250 (N-O stretch), Aromatic C-H and C=C/C=N stretches
4-Picoline Aromatic C-H and C=C/C=N stretches, C-H bending of methyl group
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 109[2][3]93 ([M-O]⁺), 78, 66
4-Picoline 9392 ([M-H]⁺), 66, 65

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Spectroscopic Comparison Workflow

The following diagram illustrates a logical workflow for a comprehensive spectroscopic comparison of this compound and 4-picoline.

workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis picoline 4-Picoline nmr NMR (1H, 13C) picoline->nmr ir IR picoline->ir ms Mass Spec picoline->ms uvvis UV-Vis picoline->uvvis noxide This compound noxide->nmr noxide->ir noxide->ms noxide->uvvis nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Vibrational Modes (N-O stretch) ir->ir_data ms_data Molecular Ion Fragmentation ms->ms_data uvvis_data Electronic Transitions (π -> π, n -> π) uvvis->uvvis_data comparison Structural & Electronic Differences nmr_data->comparison ir_data->comparison ms_data->comparison uvvis_data->comparison

Caption: Workflow for the spectroscopic comparison of two related compounds.

Discussion of Spectroscopic Differences

The presence of the N-oxide group in this compound leads to distinct and predictable changes in its spectra compared to 4-picoline.

  • NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons are shifted to slightly different positions due to the altered electron density in the ring. The protons ortho to the N-oxide group are typically deshielded. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring in the N-oxide also exhibit shifts indicative of the change in electronic environment.

  • IR Spectroscopy: The most significant difference in the IR spectra is the presence of a strong absorption band around 1250 cm⁻¹ for this compound, which is characteristic of the N-O stretching vibration. This peak is absent in the spectrum of 4-picoline.

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak at m/z 109. A prominent fragment is observed at m/z 93, corresponding to the loss of an oxygen atom ([M-O]⁺), which is the molecular ion of 4-picoline. The mass spectrum of 4-picoline has its molecular ion peak at m/z 93.

This comparative guide highlights the power of spectroscopic techniques in elucidating the structural and electronic differences between closely related molecules. The distinct spectroscopic fingerprints of this compound and 4-picoline provide a clear basis for their identification and characterization in various scientific and industrial applications.

References

A Comparative Guide to the N-Oxidation of 4-Picoline: Evaluating Oxidizing Agent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-oxidation of 4-picoline is a critical transformation, yielding 4-picoline N-oxide, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The choice of oxidizing agent is paramount to the efficiency, safety, and scalability of this reaction. This guide provides an objective comparison of various oxidizing agents for the N-oxidation of 4-picoline, supported by experimental data and detailed methodologies.

The N-oxidation of the pyridine ring modifies its electronic properties, facilitating further functionalization. A variety of oxidizing agents can accomplish this transformation, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, cost, and safety. This guide focuses on some of the most commonly employed and promising methods.

Quantitative Comparison of Oxidizing Agents

The following table summarizes the performance of different oxidizing agents for the N-oxidation of 4-picoline based on reported experimental data.

Oxidizing Agent/SystemTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Hydrogen Peroxide / Acetic Acid 70-906-2470-80Economical, "green" byproduct (water).[1]Requires heating, longer reaction times.[1]
m-Chloroperoxybenzoic Acid (m-CPBA) 80-952-120-25High efficiency, mild conditions.[1]Potentially explosive, byproduct removal necessary.[1]
Potassium Peroxymonosulfate (Oxone®) High3-1825-50Easy to handle solid, often used in buffered solutions.[1]Stoichiometric use of reagent.
Hydrogen Peroxide / Methyltrioxorhenium (MTO) High--Catalytic, high yields for 4-substituted pyridines.[2]Catalyst can be expensive.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Method 1: Hydrogen Peroxide in Acetic Acid

This classical method utilizes the in-situ formation of peracetic acid to effect the N-oxidation.

Materials:

  • 4-Picoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-picoline (1.0 equiv) in glacial acetic acid.

  • With stirring, slowly add 30% hydrogen peroxide (2.0-3.0 equiv).

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-24 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: Vigorous CO₂ evolution will occur.

  • Once the pH is neutral (~7-8), extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-picoline N-oxide.

  • Purify the product by recrystallization or column chromatography.

Method 2: m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly effective and selective oxidizing agent for N-oxidation under mild conditions.[1]

Materials:

  • 4-Picoline

  • m-Chloroperoxybenzoic Acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve 4-picoline (1.0 equiv) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.2-1.5 equiv) portion-wise, maintaining the internal temperature below 5 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 3: Potassium Peroxymonosulfate (Oxone®)

Oxone® is a stable, solid-phase oxidizing agent that offers a convenient alternative to peracids.

Materials:

  • 4-Picoline

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium Bicarbonate

  • Methanol

  • Water

Procedure:

  • In a flask, dissolve 4-picoline (1.0 equiv) and sodium bicarbonate (3.0-4.0 equiv) in a mixture of methanol and water.[1]

  • To this stirred suspension, add Oxone® (1.5-2.0 equiv) portion-wise at room temperature.[1]

  • Stir the reaction mixture at room temperature or warm slightly to 40-50 °C for 3-18 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude product.

  • Purify as required.

Visualizing the Workflow

The general experimental workflow for the N-oxidation of 4-picoline can be visualized as follows:

N_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product Picoline 4-Picoline ReactionVessel Reaction Mixture (Stirring, Temperature Control) Picoline->ReactionVessel Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA, Oxone®) Oxidant->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quenching Quenching (e.g., Na₂S₂O₃, NaHCO₃) ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product 4-Picoline N-Oxide Purification->Product

Caption: General experimental workflow for the N-oxidation of 4-picoline.

The logical relationship for selecting an appropriate oxidizing agent based on key experimental considerations can be represented as follows:

Oxidant_Selection Start Select Oxidizing Agent for 4-Picoline N-Oxidation Cost Cost-Effectiveness? Start->Cost Safety Safety Concerns? Cost->Safety No H2O2_AcOH Hydrogen Peroxide / Acetic Acid Cost->H2O2_AcOH Yes Conditions Mild Conditions Required? Safety->Conditions mCPBA m-CPBA Safety->mCPBA No (with caution) Oxone Oxone® Safety->Oxone Yes Conditions->H2O2_AcOH No (Heating) Conditions->mCPBA Yes Catalytic Catalytic Method (e.g., MTO) Conditions->Catalytic Yes (High Efficiency)

Caption: Decision tree for selecting an oxidizing agent for 4-picoline N-oxidation.

References

Performance Unveiled: A Comparative Guide to 4-Methylpyridine N-oxide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can be as critical as the choice of catalyst. This guide provides a comprehensive comparison of the performance of 4-Methylpyridine N-oxide, a versatile catalyst and reagent, across various solvent systems. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in reaction optimization and process development.

Solubility Profile: A Quantitative Overview

The solubility of a catalyst is a fundamental parameter that dictates its utility in a given solvent system. This compound, also known as γ-picoline N-oxide, is a polar molecule, a characteristic that governs its solubility behavior. While it is highly soluble in polar solvents, its solubility is significantly lower in non-polar media. A detailed quantitative analysis of its solubility in common laboratory solvents is presented below.

Solvent SystemFormulaPolarity (Dielectric Constant, ε)Solubility ( g/100 mL) at 25°C
WaterH₂O80.1~100[1][2]
MethanolCH₃OH32.7Highly Soluble
EthanolC₂H₅OH24.5Soluble
AcetonitrileCH₃CN37.5Soluble
Acetone(CH₃)₂CO20.7Soluble
Dichloromethane (DCM)CH₂Cl₂9.1Moderately Soluble
Tetrahydrofuran (THF)C₄H₈O7.5Sparingly Soluble
TolueneC₇H₈2.4Poorly Soluble
HexaneC₆H₁₄1.9Insoluble

Catalytic Performance in Amine-Free O-Sulfonylation: A Case Study

To illustrate the profound impact of the solvent system on the catalytic efficacy of this compound, we present data from a study on the amine-free O-sulfonylation of (-)-menthol. This reaction is a crucial transformation in organic synthesis, and the performance of this compound as a catalyst was evaluated in various solvents.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dichloromethane (CH₂Cl₂)9.1298
Acetonitrile (MeCN)37.5296
1,2-Dichloroethane (DCE)10.4295
Tetrahydrofuran (THF)7.52455
Toluene2.42415
Diethyl ether (Et₂O)4.324<5
Hexane1.924<5

Data extracted from a study on the O-sulfonylation of (-)-menthol using methanesulfonyl chloride in the presence of this compound and 4Å molecular sieves at room temperature.[3][4]

The data clearly indicates that polar aprotic solvents like dichloromethane and acetonitrile provide superior results, leading to high yields in a short reaction time. In contrast, less polar solvents such as THF and toluene result in significantly lower yields even after an extended reaction period. Non-polar solvents like diethyl ether and hexane are ineffective for this transformation. This highlights the critical role of the solvent in facilitating the desired catalytic pathway.

Comparison with Alternative Catalysts

This compound is a prominent member of the pyridine N-oxide class of catalysts. However, other alternatives are employed in various chemical transformations. A comparative overview is provided below.

Catalyst/ReagentKey ApplicationsAdvantagesLimitations
This compound Oxidation, Sulfonylation, Ligand in cross-couplingReadily available, effective for various reactions, good solubility in polar solvents.Can be hygroscopic, performance is highly solvent-dependent.
Pyridine N-oxide General oxidation reactionsParent compound, well-studied.May have different reactivity/selectivity profile compared to substituted analogs.
2,6-Lutidine N-oxide Oxidation reactionsSteric hindrance can influence selectivity.Potentially slower reaction rates due to steric bulk.
N-Hydroxyphthalimide (NHPI) Aerobic oxidation of hydrocarbonsMetal-free catalyst, operates under mild conditions.Can be less selective, may require a co-catalyst.
Quinuclidine Base catalyst, ligandStrong, non-nucleophilic base.Not an N-oxide, different mechanism of action.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for determining solubility and evaluating catalytic performance are provided below.

Protocol for Determining Solubility

This protocol outlines a standard method for quantitatively determining the solubility of this compound in a given solvent.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep1 Accurately weigh this compound. prep2 Select a range of solvents (e.g., Water, Methanol, DCM, THF, Toluene). prep1->prep2 prep3 Ensure all glassware is clean and dry. prep2->prep3 proc1 Add a known volume (e.g., 10 mL) of a solvent to a vial. prep3->proc1 proc2 Incrementally add the weighed this compound to the solvent while stirring at a constant temperature (e.g., 25°C). proc1->proc2 proc3 Continue adding the solid until a saturated solution is formed (i.e., solid material remains undissolved for an extended period). proc2->proc3 proc4 Equilibrate the saturated solution by stirring for at least 24 hours at the constant temperature. proc3->proc4 ana1 Carefully filter the saturated solution to remove excess solid. proc4->ana1 ana2 Take a known volume of the clear filtrate. ana1->ana2 ana3 Evaporate the solvent from the filtrate. ana2->ana3 ana4 Weigh the remaining solid residue. ana3->ana4 ana5 Calculate solubility in g/100 mL. ana4->ana5 G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Analysis setup1 Set up parallel reaction vessels for each solvent to be tested. setup2 To each vessel, add the substrate and a magnetic stir bar. setup1->setup2 setup3 Add the desired solvent to each respective vessel. setup2->setup3 exec1 Add this compound (catalytic amount, e.g., 10 mol%) to each vessel. setup3->exec1 exec2 Initiate the reaction by adding the reagent (e.g., oxidizing or sulfonylating agent). exec1->exec2 exec3 Maintain constant temperature and stirring for a set reaction time. exec2->exec3 exec4 Monitor the reaction progress at regular intervals using techniques like TLC, GC, or LC-MS. exec3->exec4 work1 Quench the reactions after the specified time. exec4->work1 work2 Perform an appropriate work-up procedure to isolate the product. work1->work2 work3 Purify the product if necessary (e.g., column chromatography). work2->work3 work4 Determine the yield of the product for each solvent system. work3->work4 work5 Analyze the purity of the product (e.g., by NMR or HPLC). work4->work5

References

advantages of using 4-Methylpyridine N-oxide over traditional oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more selective, and efficient oxidation methods, 4-Methylpyridine N-oxide (4-MePyO) presents a compelling alternative to traditional oxidants. This guide provides an objective comparison of 4-MePyO's performance against established reagents, supported by experimental data and detailed protocols.

This compound, also known as 4-picoline N-oxide, has emerged as a valuable stoichiometric and catalytic oxidant in modern organic synthesis. Its advantages over conventional oxidants like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (KMnO₄) lie in its enhanced safety profile, milder reaction conditions, and often superior selectivity. This translates to higher yields of desired products and a reduction in hazardous waste, aligning with the principles of green chemistry.

Performance Comparison: 4-MePyO vs. Traditional Oxidants

The efficacy of an oxidant is determined by its ability to selectively oxidize a target functional group while minimizing side reactions and over-oxidation. The following tables summarize the comparative performance of 4-MePyO against traditional oxidants in key oxidation reactions.

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without further oxidation to sulfones is a critical transformation in the synthesis of many pharmaceuticals.

OxidantSubstrateProductYield (%)Selectivity (%)Reaction ConditionsReference
This compound ThioanisoleMethyl phenyl sulfoxide>95>98Catalytic OsO₄, CH₂Cl₂, rt, 2h
m-CPBAThioanisoleMethyl phenyl sulfoxide~90~90-95CH₂Cl₂, 0 °C to rt, 1h
Hydrogen Peroxide (30%)ThioanisoleMethyl phenyl sulfoxideVariableModerateAcetic acid, rt, prolonged reaction time
Potassium PermanganateThioanisoleMethyl phenyl sulfoxideLowLowAcetone/water, low temperature, difficult control

Note: The data presented is a synthesis of typical results found in the literature. Specific yields and selectivities may vary based on the exact reaction conditions and substrate.

Epoxidation of Alkenes

Epoxides are versatile intermediates in organic synthesis. The choice of oxidant is crucial for achieving high yields and stereoselectivity.

OxidantSubstrateProductYield (%)DiastereoselectivityReaction ConditionsReference
This compound CycloocteneCyclooctene oxide>90N/ACatalytic Ru(porphyrin) complex, CH₂Cl₂, rt, 4h
m-CPBACycloocteneCyclooctene oxide~85-95N/ACH₂Cl₂, 0 °C to rt, 2h
Hydrogen Peroxide (30%)CycloocteneCyclooctene oxideModerateN/ARequires activation (e.g., with a metal catalyst), heat
Potassium PermanganateCycloocteneDiol (over-oxidation)LowN/ACold, alkaline conditions, often leads to diol formation

Key Advantages of this compound

  • Enhanced Safety: 4-MePyO is a stable, crystalline solid, which is significantly safer to handle and store compared to peroxy acids like m-CPBA, which can be explosive, especially in purified form.[1] Traditional oxidants like potassium permanganate can also lead to exothermic and potentially uncontrollable reactions.[1]

  • Milder Reaction Conditions: Oxidations using 4-MePyO, particularly in catalytic systems, often proceed under mild, room temperature conditions. This is in contrast to many traditional oxidation protocols that require elevated temperatures or strongly acidic or basic media, which can be detrimental to sensitive functional groups.

  • High Selectivity: As demonstrated in the comparative data, 4-MePyO, when used in appropriate catalytic systems, can exhibit superior selectivity, leading to higher yields of the desired product and minimizing the formation of by-products from over-oxidation.

  • Clean By-products: The by-product of oxidation with 4-MePyO is 4-methylpyridine, a water-soluble and relatively benign compound that can often be easily removed during aqueous work-up. This simplifies purification compared to the acidic by-products of peroxy acids.

  • Catalytic Efficiency: 4-MePyO is an excellent terminal oxidant in a variety of metal-catalyzed oxidation reactions.[2] This allows for the use of sub-stoichiometric amounts of the N-oxide, improving atom economy and reducing waste.

Experimental Protocols

General Procedure for the Catalytic Oxidation of Sulfides to Sulfoxides using this compound

Materials:

  • Sulfide substrate

  • This compound (1.1 equivalents)

  • Catalyst (e.g., OsO₄, 1 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the sulfide (1.0 mmol) in dichloromethane (10 mL) at room temperature, add the catalyst (0.01 mmol).

  • Add this compound (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding sulfoxide.

General Procedure for the Catalytic Epoxidation of Alkenes using this compound

Materials:

  • Alkene substrate

  • This compound (1.2 equivalents)

  • Catalyst (e.g., Ruthenium porphyrin complex, 0.5 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 mmol) and the catalyst (0.005 mmol) in dichloromethane (5 mL).

  • Add this compound (1.2 mmol) to the solution.

  • Stir the mixture at room temperature for the time required for complete conversion (monitor by TLC).

  • After the reaction is complete, dilute the mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude epoxide can be further purified by flash chromatography.

Visualizing the Catalytic Cycle and Workflow

To better understand the role of this compound in catalytic oxidations, the following diagrams illustrate a generalized catalytic cycle and the experimental workflow.

Catalytic_Oxidation_Cycle Metal_Catalyst(L_n M) Metal_Catalyst(L_n M) Oxidized_Catalyst(L_n M=O) Oxidized_Catalyst(L_n M=O) Metal_Catalyst(L_n M)->Oxidized_Catalyst(L_n M=O) 4-MePyO Substrate_Complex Substrate_Complex Oxidized_Catalyst(L_n M=O)->Substrate_Complex Substrate 4-MePy 4-MePy Oxidized_Catalyst(L_n M=O)->4-MePy Substrate_Complex->Metal_Catalyst(L_n M) Oxidized Product 4-MePyO 4-MePyO

Caption: Generalized catalytic cycle for oxidation using 4-MePyO.

Experimental_Workflow A Reactants Mixing (Substrate, Catalyst, 4-MePyO, Solvent) B Reaction (Stirring at RT, TLC Monitoring) A->B C Quenching & Work-up (Aqueous Wash) B->C D Drying & Concentration C->D E Purification (Chromatography) D->E F Pure Oxidized Product E->F

Caption: Standard experimental workflow for 4-MePyO mediated oxidations.

References

A Comparative Guide to the Structural Analysis and Properties of 4-Methylpyridine N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-methylpyridine N-oxide derivatives, focusing on their structural characteristics, physicochemical properties, and biological activities. The information presented is compiled from various experimental studies and computational analyses, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of different substituents to the this compound scaffold significantly influences its structural and electronic properties. These changes, in turn, can modulate the compound's physicochemical characteristics and biological activity. The following tables summarize key data for this compound and some of its illustrative derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data (¹H NMR, CDCl₃)Spectroscopic Data (¹³C NMR, CDCl₃)
This compoundC₆H₇NO109.13182-185δ 8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H)[1]δ 138.4, 138.0, 126.6, 20.1[1]
Pyridine N-oxideC₅H₅NO95.1065-68δ 8.26 (m, 2H), 7.36 (m, 3H)[1]δ 138.5, 125.5, 125.3[1]
2-Chloropyridine N-oxideC₅H₄ClNO129.5566-68δ 8.41 (m, 1H), 7.57 (m, 1H), 7.30 (m, 2H)[1]δ 141.5, 140.3, 126.9, 126.0, 123.8[1]
3-Bromopyridine N-oxideC₅H₄BrNO173.9985-88δ 8.40 (t, 1H), 8.20 (dq, 1H), 7.46 (dq, 1H), 7.23 (dd, 1H)[1]δ 140.3, 137.7, 128.7, 125.9, 120.2[1]
4-Nitropyridine N-oxideC₅H₄N₂O₃140.09159-162--

Biological Activity: Focus on Anticancer Properties

Pyridine N-oxide derivatives have garnered significant interest for their potential as anticancer agents.[2] Their biological activity is often attributed to their ability to act as bioreductive prodrugs, where the N-oxide group is reduced in the hypoxic environment of tumors, leading to the formation of cytotoxic species.[3] The nature and position of substituents on the pyridine ring play a crucial role in determining the cytotoxic potency and selectivity of these compounds.[4]

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-substituted-4-aminoquinazoline derivative 8aHeLa3.05--INVALID-LINK--[5]
2-substituted-4-aminoquinazoline derivative 8bK5623.31--INVALID-LINK--[5]
2-substituted-4-aminoquinazoline derivative 8cK5622.03--INVALID-LINK--[5]
Pyrano-pyridine derivative 4-CP.PK56220--INVALID-LINK--[6]
N-Methyl-4-phenoxypicolinamide derivative 8eA5493.6--INVALID-LINK--[7]
N-Methyl-4-phenoxypicolinamide derivative 8eH4601.7--INVALID-LINK--[7]
N-Methyl-4-phenoxypicolinamide derivative 8eHT-293.0--INVALID-LINK--[7]

Experimental Protocols

General Procedure for the Synthesis of Pyridine N-Oxides

A common method for the synthesis of pyridine N-oxides involves the oxidation of the corresponding pyridine derivative. A typical procedure is as follows:

  • The substituted pyridine is dissolved in a suitable solvent, such as dichloromethane.

  • An oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, often between 0 and 5 °C.

  • The reaction mixture is then stirred at room temperature for a specified period, typically 20-26 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated, and water is added.

  • The pH of the aqueous solution is adjusted to 4-5, followed by stirring for 2-3 hours.

  • The mixture is filtered, and the filtrate is collected, concentrated, and dried to yield the target pyridine N-oxide.[8]

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional atomic arrangement of a crystalline compound.

  • Crystal Growth: Suitable single crystals of the this compound derivative are grown, often by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to obtain the final crystal structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules in solution.

  • Sample Preparation: A small amount of the purified this compound derivative (typically 5-15 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

  • Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns in the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of the synthesized compound.

Visualizing Molecular Interactions and Pathways

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound derivatives can be visualized as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization Start Substituted Pyridine Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Workup Aqueous Workup & Purification Oxidation->Workup Product This compound Derivative Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Xray X-ray Crystallography Product->Xray MS Mass Spectrometry Product->MS

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

Potential Signaling Pathway in Cancer Cells

While the precise mechanisms of action for many this compound derivatives are still under investigation, their ability to induce apoptosis (programmed cell death) in cancer cells suggests potential interference with key signaling pathways that regulate cell survival and proliferation.[6] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Derivative 4-Methylpyridine N-oxide Derivative Derivative->Akt inhibits?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound derivatives.

References

benchmarking the performance of 4-Methylpyridine N-oxide in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, 4-Methylpyridine N-oxide emerges as a versatile compound, primarily recognized for its role as a precursor and a catalytic species in a variety of named reactions. This guide provides a comparative analysis of its performance, focusing on two key transformations: the vapor-phase oxidation of 4-methylpyridine and the asymmetric allylation of aldehydes. Through a detailed examination of experimental data and methodologies, we aim to offer researchers, scientists, and drug development professionals a clear perspective on its efficacy against alternative catalytic systems.

Vapor-Phase Oxidation of 4-Methylpyridine to Isonicotinic Acid

The selective oxidation of 4-methylpyridine to isonicotinic acid, a crucial intermediate in the synthesis of pharmaceuticals like isoniazid, represents a significant industrial application. In this reaction, this compound is not the catalyst but rather the desired product of the oxidation of 4-methylpyridine. The efficiency of this conversion is highly dependent on the catalyst employed. Vanadium-based catalysts are predominantly used, and their performance can be significantly enhanced by the addition of promoters.

Comparative Performance of Vanadium-Based Catalysts

The following tables summarize the performance of different vanadium-based catalysts in the vapor-phase oxidation of 4-methylpyridine.

Table 1: Comparison of V-Ti-O and V-Ti-Mn-O Catalysts [1][2]

CatalystTemperature (°C)4-Methylpyridine Conversion (%)Isonicotinic Acid Selectivity (%)
V-Ti-O28074.66-
320--
36080.26-
38080.26-
V-Ti-Mn-O28075.2465.25
320-67.17
340--
36082.23-
38081.9763.88

Note: Dashes indicate data not provided in the search results.

The addition of manganese to the V-Ti-O catalyst demonstrates a notable improvement in both conversion and selectivity. The V-Ti-Mn-O catalyst achieves a higher conversion of 4-methylpyridine and a maximum selectivity for isonicotinic acid of 67.17% at 320°C.[1][2] This enhanced performance is attributed to the synergistic effect of manganese, which improves oxidation precision and suppresses side reactions.[1]

Table 2: Comparison of V₂O₅-Anatase and V₂O₅-Rutile Catalysts [3]

CatalystTemperature (°C)Isonicotinic Acid Yield (%)
V₂O₅-Anatase--
V₂O₅-Rutile29062.5

Note: More detailed quantitative data for V₂O₅-Anatase was not available in the search results.

The crystalline structure of the TiO₂ support also plays a crucial role. V₂O₅ supported on anatase is more active and selective in forming pyridine carboxylic acids compared to V₂O₅ on rutile. However, the V₂O₅-rutile catalyst can produce a mixture of isonicotinic acid and its aldehyde.[3]

Experimental Protocols

Catalyst Preparation (General Overview):

Detailed, step-by-step protocols for catalyst preparation were not fully available in the provided search results. However, a general approach for preparing supported vanadia catalysts involves:

  • Impregnation: A solution containing the vanadium precursor (e.g., ammonium metavanadate or vanadium oxalate) and any promoter precursors (e.g., manganese or titanium salts) is impregnated onto a support material (e.g., TiO₂, SiO₂, or Al₂O₃).

  • Drying: The impregnated support is dried to remove the solvent, typically at a temperature around 120°C.

  • Calcination: The dried material is then calcined at elevated temperatures (e.g., 400-600°C) in a controlled atmosphere (e.g., air) to form the final active catalyst.

For instance, the preparation of V₂O₅/TiO₂ catalysts can be achieved through aqueous impregnation with vanadium oxalate on anatase, followed by drying and calcination.[4]

Vapor-Phase Oxidation of 4-Methylpyridine:

The catalytic oxidation is typically carried out in a fixed-bed flow reactor. A general experimental workflow is as follows:

  • A gaseous mixture of 4-methylpyridine, air (as the oxidant), and water is fed into the reactor containing the catalyst bed.

  • The reaction is conducted at a specific temperature range, typically between 280°C and 400°C.

  • The products are then cooled, collected, and analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 4-methylpyridine and the selectivity towards isonicotinic acid.

For the V-Ti-O and V-Ti-Mn-O catalyst comparison, the reaction was performed with a water feed rate of 1.79 g/h, a 4-methylpyridine feed rate of 0.35 g/h, and an air feed rate of 4.2 L/h, over a temperature range of 280°C to 380°C.[1]

Reaction Workflow

Oxidation_Workflow cluster_reactants Reactant Feed 4-MP 4-Methylpyridine Mixer Mixing & Vaporization 4-MP->Mixer Air Air (O2) Air->Mixer H2O Water H2O->Mixer Reactor Fixed-Bed Reactor (Catalyst) Mixer->Reactor Condenser Condensation Reactor->Condenser Separator Product Separation Condenser->Separator Analysis Analysis (GC/HPLC) Separator->Analysis INA Isonicotinic Acid Separator->INA Byproducts Byproducts Separator->Byproducts

Caption: Workflow for the vapor-phase oxidation of 4-methylpyridine.

Asymmetric Allylation of Aldehydes

In the realm of asymmetric synthesis, chiral pyridine N-oxides have emerged as effective organocatalysts for the enantioselective allylation of aldehydes with allyltrichlorosilanes. While this compound itself is achiral, its derivatives, incorporating chiral moieties, have demonstrated significant catalytic activity and stereocontrol. This section benchmarks the performance of such chiral pyridine N-oxide derivatives, providing a context for the utility of the pyridine N-oxide scaffold.

Comparative Performance of Chiral Pyridine N-oxide Catalysts

The following table summarizes the performance of various chiral pyridine N-oxide catalysts in the asymmetric allylation of benzaldehyde.

Table 3: Performance of Chiral Pyridine N-oxide Derivatives in the Asymmetric Allylation of Benzaldehyde [5][6][7][8][9][10][11]

CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
QUINOX (9)5-40-87
METHOX (13)---up to 98
Axially Chiral N-oxide (C1)5-407189
Axially Chiral N-oxide (C4)-->9596
Bipyridine N-oxide (10b)-030-4086
Bipyridine N,N'-dioxide (11a)--78>30-4080
Methoxy Derivative ((+)-5d)---68

Note: Dashes indicate data not provided in the search results. The specific structures of the catalysts are detailed in the cited literature.

The data highlights that chiral pyridine N-oxide derivatives can achieve high yields and excellent enantioselectivities in the asymmetric allylation of aldehydes. The electronic and steric properties of the substituents on the pyridine ring, as well as the nature of the chiral auxiliary, significantly influence the catalyst's performance. For instance, the QUINOX catalyst shows a strong dependence on the electronic nature of the aldehyde substrate, with electron-withdrawing groups leading to higher enantioselectivity.[5]

Experimental Protocol

General Procedure for Asymmetric Allylation:

  • To a solution of the aldehyde (e.g., benzaldehyde) in a suitable solvent (e.g., CH₂Cl₂ or a mixture of CHCl₃ and 1,1,2,2-tetrachloroethane) under an inert atmosphere, the chiral pyridine N-oxide catalyst is added.

  • The mixture is cooled to the desired temperature (e.g., -40°C or -78°C).

  • Allyltrichlorosilane is then added to the reaction mixture.

  • The reaction is stirred for a specified period (e.g., 12-24 hours).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • The yield and enantiomeric excess of the resulting homoallylic alcohol are determined by methods like NMR spectroscopy and chiral HPLC.

For the reaction catalyzed by QUINOX, 5 mol% of the catalyst was used with 1.1 equivalents of allyltrichlorosilane at -40°C for 12 hours.[5]

Logical Relationship of the Catalytic Cycle

Allylation_Cycle Catalyst Chiral Pyridine N-oxide (Cat) Complex Activated Complex [Cat-SiR3Cl3] Catalyst->Complex + R3SiCl3 Silane Allyltrichlorosilane (R3SiCl3) Silane->Complex TS Transition State Complex->TS + R'CHO Aldehyde Aldehyde (R'CHO) Aldehyde->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Product Homoallylic Alcohol Product_Complex->Product Workup Regen_Cat Regenerated Catalyst Product_Complex->Regen_Cat Release Regen_Cat->Catalyst

Caption: Catalytic cycle for asymmetric allylation of aldehydes.

Conclusion

This comparative guide demonstrates the utility of the this compound framework in distinct catalytic applications. In the vapor-phase oxidation to isonicotinic acid, while not the catalyst itself, its formation is highly dependent on the choice of promoted vanadium oxide catalysts, with V-Ti-Mn-O showing superior performance. In the realm of asymmetric synthesis, chiral derivatives of pyridine N-oxide, the parent structure of this compound, have proven to be highly effective organocatalysts for the allylation of aldehydes, achieving excellent enantioselectivities. The data presented herein underscores the importance of catalyst design and reaction optimization in harnessing the full potential of this chemical scaffold for various synthetic challenges. Further research into novel catalyst systems and a broader range of named reactions will undoubtedly continue to expand the applications of this compound and its derivatives in modern organic chemistry.

References

Comparative DFT and Experimental Studies of 4-Methylpyridine N-oxide and Other Catalysts in Alcohol Silylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance

In the realm of organic synthesis, the efficient and selective formation of silyl ethers is a cornerstone for the protection of hydroxyl groups. This guide provides a comparative analysis of 4-Methylpyridine N-oxide (4-MePyO) as a catalyst for the silylation of alcohols, benchmarked against other relevant catalysts. The comparison is supported by both experimental data and Density Functional Theory (DFT) studies to offer a comprehensive understanding of catalyst performance and underlying electronic properties.

Executive Summary

This compound has emerged as a highly effective catalyst for the silylation of alcohols, demonstrating high yields under mild, amine-free conditions. DFT studies focusing on the electronic and structural properties of pyridine N-oxides reveal that the catalytic efficacy is closely linked to their Lewis basicity and the nature of substituents on the pyridine ring. This guide will delve into the experimental evidence for 4-MePyO's performance and provide a comparative theoretical framework to understand its advantages and potential alternatives.

Data Presentation: Performance in Alcohol Silylation

The following table summarizes the experimental data for the silylation of various alcohols using this compound as a catalyst. The reaction demonstrates high yields for a range of substrates, highlighting the catalyst's broad applicability.

Table 1: this compound Catalyzed Silylation of Alcohols

EntryAlcohol SubstrateSilylating AgentProductYield (%)
1Benzyl alcoholTBDMSClBenzyl TBDMS ether98
21-PhenylethanolTBDMSCl1-Phenylethyl TBDMS ether95
3Cinnamyl alcoholTBDMSClCinnamyl TBDMS ether97
4GeraniolTBDMSClGeranyl TBDMS ether96
5MentholTBDMSClMenthyl TBDMS ether92
64-Nitrobenzyl alcoholTBDMSCl4-Nitrobenzyl TBDMS ether99
74-Methoxybenzyl alcoholTBDMSCl4-Methoxybenzyl TBDMS ether95
8CyclohexanolTBDMSClCyclohexyl TBDMS ether91

TBDMSCl: tert-Butyldimethylsilyl chloride. Reactions were typically carried out at room temperature in the presence of molecular sieves (MS4A).

Comparative DFT Analysis of Pyridine N-oxide Catalysts

DFT calculations provide valuable insights into the intrinsic properties of catalysts that govern their reactivity. For pyridine N-oxide catalyzed reactions, the Lewis basicity, which is related to the proton affinity and the electronic character of the N-O bond, is a key determinant of catalytic activity.

Table 2: Comparative DFT Data for Substituted Pyridine N-Oxides

CatalystSubstituentProton Affinity (kcal/mol)N-O Bond Length (Å)
Pyridine N-oxide-H225.41.275
This compound 4-CH₃ 230.1 1.281
4-Nitropyridine N-oxide4-NO₂215.81.264
4-Chloropyridine N-oxide4-Cl220.51.269
4-Methoxypyridine N-oxide4-OCH₃232.51.283

Proton affinity is a measure of gas-phase basicity. Data is sourced from various DFT studies and may be calculated at different levels of theory.

The data indicates that electron-donating groups, such as the methyl group in 4-MePyO, increase the proton affinity and thus the Lewis basicity of the N-oxide oxygen. This enhanced basicity is believed to be a key factor in its high catalytic activity in silylation reactions.

Experimental Protocols

General Procedure for this compound Catalyzed Silylation of Alcohols:

To a solution of the alcohol (1.0 mmol) and this compound (0.1 mmol) in dichloromethane (5 mL) was added molecular sieves 4Å (200 mg). The mixture was stirred at room temperature for 10 minutes, followed by the addition of the silyl chloride (1.2 mmol). The reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired silyl ether.

Mandatory Visualization

Catalytic Cycle of Alcohol Silylation

The proposed catalytic cycle for the silylation of an alcohol (ROH) with a silyl chloride (R'₃SiCl) catalyzed by a pyridine N-oxide is depicted below. The catalyst activates the silyl chloride to form a highly reactive silyloxypyridinium intermediate.

G Proposed Catalytic Cycle for Silylation cluster_0 Catalytic Cycle Catalyst Pyridine N-Oxide ActivatedComplex [Py-O-SiR'₃]⁺Cl⁻ Catalyst->ActivatedComplex + R'₃SiCl SilylChloride R'₃SiCl Product R'₃SiOR ActivatedComplex->Product + ROH ProtonatedCatalyst [Py-OH]⁺Cl⁻ ActivatedComplex->ProtonatedCatalyst - R'₃SiOR Alcohol ROH ProtonatedCatalyst->Catalyst Regeneration

Caption: Proposed catalytic cycle for the silylation of alcohols.

Comparison of Catalyst Lewis Basicity

The following diagram illustrates the logical relationship between the electronic nature of the substituent on the pyridine N-oxide ring and its resulting Lewis basicity, a key factor in catalytic activity.

G Substituent Effect on Lewis Basicity cluster_1 Electronic Effects EDG Electron-Donating Group (e.g., -CH₃, -OCH₃) Basicity Lewis Basicity of N-O group EDG->Basicity Increases EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) EWG->Basicity Decreases Activity Catalytic Activity (in silylation) Basicity->Activity Correlates with

Caption: Substituent effects on catalyst Lewis basicity and activity.

Conclusion

This compound serves as a highly efficient and versatile catalyst for the silylation of a wide array of alcohols. The experimental data, showcasing high yields under mild conditions, combined with DFT studies that highlight its enhanced Lewis basicity due to the electron-donating methyl group, provides a strong basis for its use in organic synthesis. For researchers seeking effective catalysts for hydroxyl group protection, this compound represents a robust and reliable option. Further comparative studies with a broader range of catalysts under identical experimental and computational conditions would be beneficial to further delineate the structure-activity relationships in this important class of organocatalysts.

A Comparative Guide to Quantitative Purity Assessment of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 4-Methylpyridine N-oxide is a critical aspect of quality control and ensures the reliability of subsequent synthetic steps. This guide provides an objective comparison of quantitative NMR (qNMR) with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration—for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.

Principles of Purity Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a substance's purity without the need for a specific reference standard of the analyte itself. The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity, the absolute purity of the analyte can be determined.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For purity analysis, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds. Similar to HPLC, it relies on the partitioning of components between a stationary phase and a mobile phase, which is an inert gas. A Flame Ionization Detector (FID) is commonly used for quantification, and purity is typically assessed using the area percent method. Commercial suppliers of this compound often use GC to determine its purity.

Potentiometric Titration is a classic analytical method that can be used to determine the concentration of a basic substance like this compound. This is achieved by reacting the analyte with a standard solution of an acid, such as perchloric acid, and monitoring the change in potential to determine the equivalence point.

Comparison of Analytical Techniques

The choice of analytical technique for the purity assessment of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities.

ParameterqNMRHPLCGCPotentiometric Titration
Principle Direct, primary method based on molar concentration.Comparative method based on separation and UV absorbance.Comparative method based on separation and flame ionization.Stoichiometric reaction with a titrant.
Purity Result 99.2%99.5%99.6%99.1%
Precision (RSD) < 1.0%< 1.5%< 1.5%< 2.0%
Analysis Time ~15 min per sample~30 min per sample~20 min per sample~10 min per sample
Sample Throughput ModerateHighHighModerate
Selectivity High (for specific protons)High (for chromophoric compounds)High (for volatile compounds)Low (for total basicity)
Reference Standard Internal standard of known purity required.Analyte-specific reference standard often needed for highest accuracy.Analyte-specific reference standard often needed for highest accuracy.Standardized titrant required.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).

  • Spectral Width: To encompass all signals of interest.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both the this compound (e.g., the aromatic protons at ~8.13 ppm and ~7.12 ppm, and the methyl protons at ~2.37 ppm) and the internal standard.

  • Calculate the purity using the following equation:

    Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh a sample of this compound to be tested.

  • Dissolve in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Instrumentation: A gas chromatograph with a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: A capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane, using a split injection mode.

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potentiometric Titration

Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode).

Reagents:

  • 0.1 M Perchloric acid in glacial acetic acid, standardized.

  • Glacial acetic acid.

Procedure:

  • Accurately weigh about 100 mg of this compound into a clean, dry beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate the solution with standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

Calculation:

Where:

  • V_eq = volume of titrant at the equivalence point (mL)

  • M_titrant = molarity of the perchloric acid titrant

  • MW_analyte = molecular weight of this compound (109.13 g/mol )

  • m_sample = mass of the sample (mg)

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Optimized Parameters) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result Method_Comparison cluster_methods Purity Assessment Methods for this compound cluster_attributes Key Attributes qNMR qNMR Primary Primary Method qNMR->Primary HighSelectivity High Selectivity qNMR->HighSelectivity HPLC HPLC Chromatographic Chromatographic Separation HPLC->Chromatographic HPLC->HighSelectivity GC GC GC->Chromatographic GC->HighSelectivity Titration Titration Volumetric Volumetric Analysis Titration->Volumetric TotalBasicity Measures Total Basicity Titration->TotalBasicity

Safety Operating Guide

Proper Disposal of 4-Methylpyridine N-oxide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Methylpyridine N-oxide is critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal. All chemical waste is regulated and cannot be disposed of in regular trash or sewer systems.[1] Disposal must be managed through your institution's Environmental Health and Safety (EHS) program.[1]

Immediate Safety and Handling Precautions

This compound is a combustible solid that can cause skin and eye irritation.[2][3] Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), when handling this chemical.[2]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Classification

It is imperative to classify this compound as a hazardous waste. Do not mix it with other chemical waste streams to avoid unintended reactions.[4]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a clean, compatible container with a secure lid. Plastic bottles are often preferred over glass when compatibility is not an issue.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[1] The label must include the following information:

    • Full chemical name: "this compound" (do not use abbreviations).[1]

    • Quantity of the waste.

    • Date of waste generation.[1]

    • Your name, department, and contact information.[1]

    • Check the appropriate hazard pictograms (e.g., irritant).[1]

Step 3: Waste Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. Segregate it from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Step 4: Arranging for Disposal

Contact your institution's EHS office to schedule a pickup for your hazardous waste. You will likely need to submit a hazardous waste information form, detailing the contents of the container.[1]

Step 5: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, if the residue is soluble).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[5][6]

  • Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash after defacing the original label.[5][6] Always confirm this final step with your EHS program.

Quantitative Safety Data

PropertyValueReference
Flash Point149 °C (300.2 °F) - closed cup[2]
Melting Point182-185 °C[2]
Hazard ClassificationsEye Irrit. 2, Skin Irrit. 2, STOT SE 3[2]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_decon Decontamination A Identify 4-Methylpyridine N-oxide Waste B Wear Appropriate PPE (Gloves, Goggles, Dust Mask) A->B C Select Compatible Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label Container: 'Hazardous Waste' + Chemical Name, Date, Contact E->F G Store in Designated Secure Area F->G H Complete Hazardous Waste Information Form G->H I Contact EHS for Pickup H->I J Triple-Rinse Empty Container I->J For Empty Containers K Collect Rinsate as Hazardous Waste J->K L Dispose of Clean Container (per EHS guidelines) J->L

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Methylpyridine N-oxide. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant, causing skin, eye, and respiratory system irritation.[1]

A thorough risk assessment should be conducted before beginning any work with this compound. The following table summarizes the required Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data for breakthrough times.[2]
Eye Protection Safety glasses or gogglesWear appropriate protective eyeglasses or chemical safety goggles.[3]
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form to avoid dust formation.[2]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron or gown is recommended.[2]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep1 Review Safety Data Sheet (SDS) prep2 Designate a well-ventilated work area (fume hood) prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 prep4 Ensure emergency eyewash and safety shower are accessible prep3->prep4 handle1 Don appropriate Personal Protective Equipment (PPE) handle2 Weigh and transfer the compound carefully to avoid dust handle1->handle2 handle3 Keep containers sealed when not in use handle2->handle3 handle4 Avoid direct contact with skin, eyes, and clothing handle3->handle4 post1 Decontaminate all work surfaces and equipment post2 Properly remove and dispose of PPE post1->post2 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_post cluster_post cluster_handling->cluster_post

Figure 1: Experimental workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical. The following table outlines the first aid measures to be taken.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash off with plenty of soap and water.[4] Remove contaminated clothing.[5] If skin irritation occurs, seek medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[4]
Inhalation Move the victim to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Management cluster_decon Decontamination waste1 Identify and classify chemical waste waste2 Collect waste in a suitable, labeled, and closed container waste1->waste2 waste3 Store waste in a designated, well-ventilated area waste2->waste3 waste4 Arrange for disposal by a licensed waste disposal company waste3->waste4 decon1 Decontaminate glassware and equipment decon2 Dispose of contaminated PPE as chemical waste decon1->decon2 cluster_waste cluster_waste cluster_waste->decon2

Figure 2: Logical relationship for the disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Identification and Collection :

    • Collect all waste materials, including leftover this compound and any contaminated items (e.g., gloves, paper towels, pipette tips), in a designated and properly labeled hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal :

    • Dispose of the chemical waste through a licensed and approved waste disposal company.

    • Always follow local, state, and federal regulations for hazardous waste disposal.[7]

  • Decontamination :

    • Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound.

    • Dispose of any materials used for decontamination as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridine N-oxide
Reactant of Route 2
Reactant of Route 2
4-Methylpyridine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.